molecular formula C23H27N3O2 B1672371 GSK239512 CAS No. 720691-69-0

GSK239512

Número de catálogo: B1672371
Número CAS: 720691-69-0
Peso molecular: 377.5 g/mol
Clave InChI: YFRBKEVUUCQYOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-239512 is under investigation in clinical trial NCT00474513 (An Imaging Study to Investigate the Distribution of GSK239512 in the Brain.).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
an H3 receptor antagonist

Propiedades

IUPAC Name

1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRBKEVUUCQYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720691-69-0
Record name GSK-239512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-239512
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-239512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Central Nervous System Activity of GSK239512: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in cognitive and neurological disorders. This technical guide provides an in-depth overview of the core mechanism of action of this compound in the central nervous system (CNS). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The primary mode of action of this compound is the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors, thereby increasing the release of histamine and other key neurotransmitters involved in arousal, cognition, and other CNS functions.

Core Mechanism of Action in the Central Nervous System

This compound exerts its effects in the CNS primarily by acting as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] These G protein-coupled receptors are predominantly located on presynaptic nerve terminals.

As an autoreceptor , the H3 receptor is found on histaminergic neurons, where its activation by histamine provides a negative feedback mechanism, inhibiting further histamine synthesis and release. By blocking these autoreceptors, this compound disinhibits histaminergic neurons, leading to an increase in the release of histamine throughout the brain.

As a heteroreceptor , H3 receptors are also expressed on the presynaptic terminals of a variety of non-histaminergic neurons. Here, they modulate the release of other crucial neurotransmitters. By antagonizing these heteroreceptors, this compound enhances the release of:

  • Acetylcholine: A neurotransmitter critical for learning, memory, and attention.[4][5][6][7]

  • Dopamine: Involved in motivation, reward, and motor control.[8][9][10][11][12]

  • Norepinephrine: Plays a key role in alertness, focus, and executive function.

This broad modulation of neurotransmitter systems underlies the potential of this compound to influence a range of cognitive and neurological processes.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the histamine H3 receptor.

Table 1: Receptor Binding Affinity of this compound

SpeciesAssay TypeReceptorAffinity (pKi)Affinity (KD)Reference(s)
HumanIn vivo (PET)Histamine H3~11.3~4.50 x 10⁻¹² M[13][14][15]
HumanIn vitroHistamine H39.7 - 9.91.26 - 2.00 x 10⁻¹⁰ M[13]
PigIn vivo (PET)Histamine H3~10.4~3.98 x 10⁻¹¹ M[13]
PigIn vitroHistamine H3~9.9~1.26 x 10⁻¹⁰ M[13]

Table 2: In Vivo Receptor Occupancy of this compound in Humans

Oral DoseTime Post-DoseReceptor OccupancyReference(s)
6 µg4 hours62% - 70%[13]
6 µg24 hours40% - 64%[13]
14 µg4 hoursHigh[13]
120 µg4 hours>90%[13]
80 µg (trough)->90%[3][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound enhances neurotransmitter release.

GSK239512_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Release ↓ Neurotransmitter Release Vesicle->Release Neurotransmitter Increased Neurotransmitter (Histamine, ACh, DA, NE) Vesicle->Neurotransmitter Increased Exocytosis (Disinhibition)

Figure 1: this compound signaling pathway.
Experimental Workflow for Receptor Occupancy Studies

Positron Emission Tomography (PET) has been instrumental in quantifying the in vivo receptor occupancy of this compound. The following diagram outlines a typical experimental workflow.

PET_Workflow cluster_subject_prep Subject Preparation cluster_pet_scan PET Imaging cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Informed_Consent Informed Consent Health_Screening Health Screening Informed_Consent->Health_Screening Baseline_Scan Baseline PET Scan with [11C]GSK189254 Health_Screening->Baseline_Scan Drug_Admin Oral Administration of This compound or Placebo Baseline_Scan->Drug_Admin Arterial_Sampling Arterial Blood Sampling (for plasma input function) Baseline_Scan->Arterial_Sampling Post_Dose_Scan Post-dose PET Scan at Tmax (e.g., 4h) and 24h Drug_Admin->Post_Dose_Scan Post_Dose_Scan->Arterial_Sampling Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Compartmental_Modeling Kinetic Compartmental Modeling (e.g., 2-TC) Metabolite_Analysis->Compartmental_Modeling VT_Calculation Calculation of Volume of Distribution (VT) Compartmental_Modeling->VT_Calculation RO_Calculation Receptor Occupancy (RO) Calculation VT_Calculation->RO_Calculation PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling RO_Calculation->PK_PD_Modeling

Figure 2: PET experimental workflow.

Experimental Protocols

In Vivo Receptor Occupancy Determination using PET

Objective: To quantify the occupancy of histamine H3 receptors in the human brain by this compound.

Methodology:

  • Radioligand: [11C]GSK189254, a selective H3 receptor antagonist, is used as the PET tracer.[13][14]

  • Study Design: A baseline PET scan is conducted on each subject following the intravenous injection of [11C]GSK189254 to determine baseline receptor availability. Subsequently, subjects are administered a single oral dose of this compound. Post-dose PET scans are then acquired at specific time points, typically at the time of maximum plasma concentration (Tmax, ~4 hours) and at 24 hours post-dose, to measure receptor occupancy.[13][14]

  • Image Acquisition: Dynamic PET scans are acquired over a period of 90 minutes.

  • Arterial Blood Sampling: Throughout the scans, arterial blood samples are collected to measure the concentration of the parent radioligand in plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • The PET data is analyzed using compartmental models (e.g., two-tissue compartmental model) to estimate the total volume of distribution (VT) of the radioligand in various brain regions.

    • Receptor occupancy (RO) is calculated as the percentage reduction in VT after this compound administration compared to the baseline scan: RO (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100

    • The relationship between plasma concentrations of this compound and receptor occupancy is then modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).

Measurement of Neurotransmitter Release via In Vivo Microdialysis

Objective: To measure the extracellular levels of histamine, acetylcholine, dopamine, and norepinephrine in specific brain regions of preclinical models following the administration of this compound.

Methodology:

  • Animal Model: Typically, freely moving rats are used.

  • Surgical Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, hippocampus).

    • The cannula is secured to the skull with dental cement, and a dummy cannula is inserted to maintain patency.

    • Animals are allowed to recover for a minimum of 48 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • A baseline level of neurotransmitters in the dialysate is established by collecting several fractions before drug administration.

    • This compound is administered systemically (e.g., intraperitoneally or orally).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Sample Analysis:

    • The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or by mass spectrometry.

  • Data Analysis:

    • The neurotransmitter concentrations in the post-dose samples are expressed as a percentage of the average baseline concentration.

    • The time course of the effect of this compound on the extracellular levels of each neurotransmitter is then plotted.

Selectivity Profile

Conclusion

This compound is a potent antagonist/inverse agonist of the histamine H3 receptor with high affinity and significant brain penetration. Its primary mechanism of action in the central nervous system is the disinhibition of presynaptic H3 autoreceptors and heteroreceptors, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine. This neurochemical profile provides a strong rationale for its investigation in disorders characterized by cognitive deficits. The quantitative data from PET imaging studies in humans have been crucial in defining the relationship between plasma concentration and receptor occupancy, guiding dose selection in clinical trials. Further preclinical studies utilizing techniques like in vivo microdialysis would provide more detailed insights into the magnitude and time course of neurotransmitter release in specific brain regions, further elucidating the therapeutic potential and possible side-effect profile of this compound.

References

Preclinical Profile of GSK239512 for Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential cognitive-enhancing effects. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. By antagonizing the H3 receptor, this compound is hypothesized to increase the synaptic levels of these neurotransmitters, thereby improving cognitive functions like attention, learning, and memory. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, and findings from preclinical cognitive models. While specific preclinical data on this compound in cognitive models is limited in publicly available literature, this guide also incorporates representative data and protocols from studies on other H3 receptor antagonists to provide a thorough understanding of the expected preclinical profile of this compound.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3][4][5] These receptors are primarily located on presynaptic nerve terminals in the central nervous system.

  • As an autoreceptor: The H3 receptor is found on histaminergic neurons and its activation by histamine inhibits further histamine synthesis and release.

  • As a heteroreceptor: The H3 receptor is also located on non-histaminergic neurons, including cholinergic and dopaminergic neurons, where its activation suppresses the release of acetylcholine and dopamine, respectively.

By blocking the H3 receptor, this compound is expected to disinhibit the release of these neurotransmitters in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. This neurochemical effect is the primary mechanism believed to underlie its pro-cognitive potential.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist/inverse agonist, this compound blocks these downstream signaling events, leading to an increase in neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft This compound This compound H3R Histamine H3 Receptor (Gαi/o-coupled) This compound->H3R Antagonizes/Inverse Agonizes AC Adenylyl Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter_Release ↓ Neurotransmitter Release (Histamine, ACh, DA) cAMP->Neurotransmitter_Release Modulates Increased_Neurotransmitters ↑ Histamine ↑ Acetylcholine ↑ Dopamine

Figure 1: Proposed mechanism of action of this compound.

Preclinical Pharmacokinetics and Receptor Occupancy

A positron emission tomography (PET) study in pigs demonstrated that this compound has a high in vivo affinity for the H3 receptor.[6] This study is essential for understanding the relationship between plasma concentration and the degree of H3 receptor blockade in the brain.

SpeciesMethodIn Vivo Affinity (pKi)Brain PenetrationReference
PigPET10.4Yes[6]

Table 1: Preclinical In Vivo Affinity of this compound

Preclinical Efficacy in Cognitive Models

Although specific data for this compound is sparse, H3 receptor antagonists as a class have demonstrated pro-cognitive effects in various rodent models of cognitive impairment.[1][3][4][5] These models are designed to assess different aspects of learning and memory.

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely used paradigm to screen for compounds with potential efficacy against cognitive deficits associated with cholinergic dysfunction, a hallmark of Alzheimer's disease.[7] Scopolamine, a muscarinic acetylcholine receptor antagonist, impairs learning and memory.

Expected Experimental Protocol:

G cluster_workflow Scopolamine-Induced Amnesia Workflow start Rodent Acclimation drug_admin This compound or Vehicle Administration start->drug_admin Pre-treatment scopolamine_admin Scopolamine or Saline Administration drug_admin->scopolamine_admin 30 min post cognitive_test Cognitive Task (e.g., Passive Avoidance, MWM) scopolamine_admin->cognitive_test 30 min post data_analysis Data Analysis cognitive_test->data_analysis

Figure 2: Experimental workflow for the scopolamine-induced amnesia model.

Expected Outcome: It is anticipated that this compound would dose-dependently reverse the cognitive deficits induced by scopolamine, as measured by improved performance in tasks such as the passive avoidance test or the Morris water maze.

Novel Object Recognition (NOR) Test

The NOR test is a measure of recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus. This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol:

The NOR test typically consists of three phases:

  • Habituation: The animal is allowed to freely explore the testing arena without any objects to acclimate to the environment.

  • Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A higher DI indicates better recognition memory.

PhaseDurationDescription
Habituation5-10 minutesAnimal explores the empty arena.
Training5-10 minutesAnimal explores two identical objects.
Retention Interval1 hour - 24 hoursAnimal is returned to its home cage.
Testing5 minutesAnimal explores one familiar and one novel object.

Table 2: General Protocol for the Novel Object Recognition Test

Expected Outcome: this compound is expected to enhance performance in the NOR test, as indicated by a significantly higher discrimination index compared to vehicle-treated animals, particularly in models of age-related cognitive decline or pharmacologically-induced amnesia.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral task to assess spatial learning and memory, which are hippocampus-dependent functions. The test involves training rodents to find a hidden platform in a circular pool of opaque water, using distal spatial cues.

Experimental Protocol:

The MWM test typically involves:

  • Acquisition Phase (4-5 days): Animals are given multiple trials per day to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (1 day): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

PhaseDurationKey Measures
Acquisition4-5 daysEscape latency, path length, swim speed
Probe Trial60 secondsTime in target quadrant, platform crossings

Table 3: General Protocol for the Morris Water Maze Test

Expected Outcome: In a relevant animal model of cognitive impairment, treatment with this compound would be expected to result in shorter escape latencies and path lengths during the acquisition phase, and a greater amount of time spent in the target quadrant during the probe trial, indicative of improved spatial learning and memory.

Effects on Neurotransmitter Systems

The cognitive-enhancing effects of H3 receptor antagonists are believed to be mediated by their ability to increase the release of several key neurotransmitters. While specific microdialysis data for this compound is not publicly available, studies with other H3 antagonists have demonstrated this effect.

Expected Experimental Protocol (In Vivo Microdialysis):

G cluster_workflow In Vivo Microdialysis Workflow start Surgical Implantation of Microdialysis Probe recovery Post-operative Recovery start->recovery baseline Baseline Neurotransmitter Sample Collection recovery->baseline drug_admin Systemic Administration of This compound or Vehicle baseline->drug_admin post_drug_collection Post-treatment Sample Collection (Multiple Time Points) drug_admin->post_drug_collection analysis HPLC-ECD Analysis of Dialysate Samples post_drug_collection->analysis

Figure 3: Experimental workflow for in vivo microdialysis.

Expected Outcome: Administration of this compound is expected to lead to a dose-dependent increase in the extracellular levels of histamine, acetylcholine, and dopamine in the prefrontal cortex and hippocampus of rodents, as measured by in vivo microdialysis.

NeurotransmitterExpected Effect of this compoundBrain Region of Interest
HistaminePrefrontal Cortex, Hippocampus
AcetylcholinePrefrontal Cortex, Hippocampus
DopaminePrefrontal Cortex, Striatum

Table 4: Expected Effects of this compound on Neurotransmitter Levels

Safety and Toxicology

Preclinical safety and toxicology studies are critical for identifying potential adverse effects. While detailed preclinical toxicology reports for this compound are not publicly available, clinical studies in humans have provided insights into its safety profile. The most commonly reported adverse events in clinical trials were headache, dizziness, and sleep disturbances.[8] These findings are consistent with the known pharmacology of H3 receptor antagonists, which can affect the sleep-wake cycle due to the role of histamine in arousal.

Conclusion

This compound, as a potent histamine H3 receptor antagonist/inverse agonist, holds theoretical promise for cognitive enhancement. The preclinical data, largely extrapolated from other compounds in its class, suggest that it should improve performance in various animal models of learning and memory by increasing the release of pro-cognitive neurotransmitters. However, a notable gap exists in the public domain regarding specific, quantitative preclinical data for this compound in cognitive paradigms. Future publications of such data would be invaluable for a more complete understanding of its preclinical profile and for guiding the design of further clinical investigations. The translation of these preclinical findings to clinical efficacy remains a key challenge for this class of compounds.

References

The Role of GSK239512 in Modulating Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its therapeutic potential in various central nervous system disorders, including cognitive impairment in Alzheimer's disease, schizophrenia, and for its potential role in promoting remyelination in multiple sclerosis.[1][2][3] Its mechanism of action centers on the blockade of the constitutively active H3 autoreceptors and heteroreceptors, leading to an enhanced release of several key neurotransmitters. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its impact on neurotransmitter systems, and detailed experimental protocols for its characterization.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4] As a presynaptic autoreceptor, it negatively regulates the synthesis and release of histamine.[5] Furthermore, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4] The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[6] This has made the development of inverse agonists, which can reduce this basal signaling, a key strategy in drug discovery. This compound is one such molecule, designed to enhance cognitive function and address other neurological deficits by disinhibiting neurotransmitter release.[1][7]

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the human histamine H3 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the key quantitative data for this compound and a closely related predecessor compound, GSK189254.

Compound Parameter Value Assay Type Species/System Reference
This compound In Vitro Affinity (pKi estimate)~9.7 - 9.9Radioligand BindingHuman[8]
In Vivo Affinity (pK)11.3PET ImagingHuman Brain[8][9]
In Vivo Affinity (pK)10.4PET ImagingPig Brain[8]
Receptor Occupancy>90%PET ImagingHuman Brain (at 80 µg dose)[1][2][3]
GSK189254 In Vitro Affinity (pKi)9.59 - 9.90Radioligand BindingHuman H3 Receptor[4]
Functional Antagonism (pA2)9.06cAMP AssayHuman H3 Receptor[4]
Inverse Agonism (pIC50)8.20[35S]GTPγS BindingHuman H3 Receptor[4]
Clinical Observations

Clinical studies in patients with mild to moderate Alzheimer's disease have shown that this compound can have positive effects on attention and memory, with observed effect sizes ranging from 0.56 to 1.37.[7] Furthermore, in studies on relapsing-remitting multiple sclerosis, this compound was associated with a positive effect on remyelination.[10]

Mechanism of Action: Modulation of Neurotransmitter Release

As an H3 receptor inverse agonist, this compound blocks the inhibitory effect of the H3 receptor on neurotransmitter release. This leads to an increase in the synaptic concentrations of histamine, acetylcholine, norepinephrine, and dopamine.

Signaling Pathway

The binding of this compound to the H3 receptor antagonizes the Gi/o protein-coupled signaling cascade. This disinhibition of adenylyl cyclase leads to an increase in intracellular cAMP levels and subsequently promotes neurotransmitter release.

GSK239512_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound H3R Histamine H3 Receptor This compound->H3R Binds and Inhibits Gi_o Gαi/o H3R->Gi_o Inhibits Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↑ cAMP AC->cAMP Converts ATP to Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Promotes Fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Neurotransmitters ↑ Histamine ↑ Acetylcholine ↑ Norepinephrine ↑ Dopamine Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hH3R) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]NAMH - this compound (or control) prep_membranes->setup_assay incubate Incubate at 25°C for 2 hours setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate H3R-expressing Cells in 96-well plate start->plate_cells add_compound Add Serial Dilutions of this compound plate_cells->add_compound incubate Incubate at 37°C add_compound->incubate lyse_detect Lyse Cells and Detect cAMP incubate->lyse_detect analyze Data Analysis: - Determine pEC50 lyse_detect->analyze end End analyze->end

References

Investigating the Procognitive Effects of GSK239512: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory tone of the H3 receptor, this compound has been investigated as a potential therapeutic agent to enhance cognitive function in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the procognitive effects of this compound, consolidating data from key clinical trials in Alzheimer's disease and schizophrenia. It details the experimental protocols of the cognitive assessments used in these trials and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: Histamine H3 Receptor Antagonism

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates This compound This compound This compound->H3R Antagonizes G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NT_vesicle Neurotransmitter Vesicle (e.g., ACh, DA, NE) PKA->NT_vesicle Inhibits Exocytosis NT_release Neurotransmitter Release NT_vesicle->NT_release

Caption: Histamine H3 Receptor Signaling Pathway

Clinical Efficacy in Cognitive Disorders

This compound has been evaluated in Phase II clinical trials for its procognitive effects in patients with mild-to-moderate Alzheimer's disease and in individuals with cognitive impairment associated with schizophrenia.

Alzheimer's Disease

Table 1: Quantitative Efficacy Data in Alzheimer's Disease (16-Week Study)

Cognitive Domain/MeasureThis compound (n=97)Placebo (n=99)Effect Size (ES)p-valueCitation
Episodic Memory (CogState Composite) ImprovedNo significant change0.350.0495[6][7]
Executive Function/Working Memory (CogState Composite) No significant improvementNo significant change-Not significant[6][7]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) No significant changeNo significant change-Not significant[6][7]
Schizophrenia

A Phase II exploratory study (NCT01009060) assessed the efficacy of this compound for cognitive impairment in stable outpatients with schizophrenia receiving antipsychotic therapy.

Table 2: Quantitative Efficacy Data in Schizophrenia

Cognitive Domain/MeasureThis compoundPlaceboEffect Size (ES)95% Confidence IntervalCitation
CogState Schizophrenia Battery (CSSB) Composite Score Small positive effect-0.29-0.40, 0.99[8]
CSSB Processing Speed Domain Negative effect--0.46-[8]
MATRICS Consensus Cognitive Battery (MCCB) Mostly neutral effectsFavored placebo on some measures--[8]

Experimental Protocols

Clinical Study Design and Dosing

The clinical trials for both Alzheimer's disease and schizophrenia employed a randomized, double-blind, placebo-controlled design. A key feature of the dosing regimen was a flexible up-titration schedule to a maximum tolerated dose, followed by a maintenance phase.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Cognitive Assessment Screening Patient Screening (e.g., MMSE score) Placebo_Run_in Placebo Run-in (2 weeks) Screening->Placebo_Run_in Randomization Randomization (1:1) Placebo_Run_in->Randomization Titration Dose Titration (4 weeks) 10-20-40-80 µg/day Randomization->Titration Baseline Baseline Assessment (CogState/MCCB) Randomization->Baseline Maintenance Maintenance Phase (12 weeks) Max tolerated dose Titration->Maintenance Week16 Week 16 Assessment (Primary Endpoint) Maintenance->Week16

Caption: Generalized Clinical Trial Workflow
  • Alzheimer's Disease Study (16-week): Following a 2-week placebo run-in, patients were randomized to receive either this compound or a placebo. This compound was administered orally once daily, with a flexible up-titration over 4 weeks (10, 20, 40, and 80 µg) to the maximum tolerated dose, which was then maintained for 12 weeks.[6][7]

  • Schizophrenia Study: A 7-week study with a 4-week dose titration phase.[8]

Cognitive Assessment Batteries

The CSSB is a computerized battery of tests designed to assess the cognitive domains relevant to schizophrenia, as identified by the MATRICS initiative. It is known for its brevity and the use of culturally neutral stimuli.

The MCCB is a standardized set of 10 tests that evaluate seven key cognitive domains. It is considered a gold standard for assessing cognitive effects in clinical trials for schizophrenia.

Table 3: Cognitive Domains Assessed by CSSB and MCCB

Cognitive DomainAssessed by CSSBAssessed by MCCB
Speed of Processing
Attention/Vigilance
Working Memory
Verbal Learning
Visual Learning
Reasoning and Problem Solving
Social Cognition
Preclinical Assessment of Cognition

While specific preclinical studies detailing the procognitive effects of this compound are not extensively available in the public domain, the following are standard behavioral paradigms used to assess cognitive enhancement in animal models for drugs with a similar mechanism of action.

This test assesses recognition memory. The protocol generally involves three phases:

  • Habituation: The animal is allowed to explore an empty arena.

  • Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Testing: After a retention interval, one of the familiar objects is replaced with a novel object. A preference for exploring the novel object is indicative of intact recognition memory.

The MWM is a test of spatial learning and memory.[9][10][11][12][13] The basic procedure involves:

  • Acquisition Phase: The animal is placed in a circular pool of opaque water and must learn to locate a submerged platform using distal spatial cues. This is repeated over several trials and days.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

Preclinical_Testing_Workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_neurochemical_analysis Neurochemical Analysis Animal_Model Select Animal Model (e.g., aged rats, transgenic mice) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Model->Drug_Admin NOR Novel Object Recognition (Recognition Memory) Drug_Admin->NOR MWM Morris Water Maze (Spatial Memory) Drug_Admin->MWM Microdialysis In Vivo Microdialysis (e.g., prefrontal cortex, hippocampus) Drug_Admin->Microdialysis HPLC HPLC-ECD/MS (Neurotransmitter Quantification) Microdialysis->HPLC

Caption: Generalized Preclinical Experimental Workflow

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15][16][17][18] A microdialysis probe is implanted into a target brain area (e.g., prefrontal cortex, hippocampus). A physiological solution is perfused through the probe, and neurotransmitters from the extracellular fluid diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) or mass spectrometry.

Safety and Tolerability

Conclusion

This compound, a selective histamine H3 receptor antagonist, has demonstrated modest and somewhat selective procognitive effects in clinical trials for Alzheimer's disease and schizophrenia. In patients with mild-to-moderate Alzheimer's disease, a statistically significant improvement in episodic memory was observed.[6][7] In schizophrenia, the effects were generally small and not consistently positive across all cognitive domains.[8] The mechanism of action, involving the disinhibition of multiple pro-cognitive neurotransmitter systems, provides a strong rationale for its potential therapeutic utility. However, the clinical findings to date suggest that while the approach is promising, further research is needed to identify the patient populations most likely to benefit and to optimize the therapeutic window. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on H3 receptor antagonists and other novel procognitive agents.

References

An In-depth Technical Guide on the Impact of GSK239512 on Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters in the central nervous system.[4][5] By antagonizing the H3 receptor, this compound is designed to increase the release of these neurotransmitters, thereby enhancing neuronal signaling and potentially improving cognitive function.[1] This technical guide provides a comprehensive overview of the quantitative impact of this compound on neuronal signaling pathways, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its effects by binding to and blocking the activity of the histamine H3 receptor. As an inverse agonist, it not only prevents the binding of the endogenous agonist histamine but also reduces the receptor's basal, constitutive activity. This disinhibition leads to an increased release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, from presynaptic terminals.[4][5]

Quantitative Data on this compound's Impact

The following tables summarize the key quantitative data regarding the interaction of this compound with the histamine H3 receptor and its downstream effects.

Table 1: Binding Affinity of this compound for the Histamine H3 Receptor

ParameterSpeciesValueMethod
pK (in vivo)Human11.3PET[6][7]
KD (in vivo)Human~0.05 pMPET[6][7]
Plasma EC50 (Receptor Occupancy)Human0.0068 ng/mLPET[6][7]

Note: The in vivo affinity of this compound in humans was found to be significantly higher than preclinical in vitro estimates.[6][7]

Impact on Neuronal Signaling Pathways

The primary consequence of H3 receptor antagonism by this compound is the modulation of downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway, and a subsequent increase in the release of multiple neurotransmitters.

Cyclic AMP (cAMP) Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an inverse agonist, this compound blocks this inhibitory action and can lead to an increase in basal cAMP levels. Elevated cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression related to synaptic plasticity and neuronal survival.

This compound This compound H3R Histamine H3 Receptor This compound->H3R Inhibition Gi_o Gαi/o H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R H3 Heteroreceptor This compound->H3R Blocks Vesicles Neurotransmitter Vesicles H3R->Vesicles Inhibits Release Vesicles->Release Exocytosis NT Increased Neurotransmitter Release->NT Receptor Postsynaptic Receptor NT->Receptor Binding & Activation cluster_workflow PET Receptor Occupancy Workflow A Baseline PET Scan ([11C]GSK189254) B Oral Administration of this compound A->B C Post-dose PET Scans (at Tmax and 24h) B->C D Image and Blood Data Acquisition C->D E Compartmental Modeling (Calculate VT) D->E F Calculate Receptor Occupancy (RO) E->F G PK/PD Modeling (Calculate EC50 & KD) F->G

References

The Discovery and Development of GSK239512: A Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated as a potential therapeutic agent for cognitive impairment associated with neurodegenerative and psychiatric disorders. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in wakefulness, cognition, and other physiological processes. By blocking the inhibitory action of these receptors, this compound was developed with the aim of enhancing neurotransmission and thereby improving cognitive function. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Preclinical Development

The development of potent and selective histamine H3 receptor antagonists has been a significant area of research for the treatment of various central nervous system disorders. Early efforts in the field focused on imidazole-based compounds, which, despite their efficacy, were often hampered by issues such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration. This led to the exploration of non-imidazole scaffolds, culminating in the discovery of compounds like this compound.

This compound emerged from a high-throughput in vivo screening strategy.[1] Preclinical studies demonstrated its high affinity and selectivity for the histamine H3 receptor.

Preclinical Pharmacological Profile of this compound
ParameterSpeciesValueReference
In Vivo Affinity (pKi) Pig10.4[2]
In Vitro Affinity (pKi) Pig9.9[2]
In Vivo Affinity (pKi) - Human Human11.3[2]

Mechanism of Action

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, inhibit the synthesis and release of histamine from presynaptic neurons. H3 receptors also act as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and glutamate. By blocking the constitutive activity of the H3 receptor (inverse agonism) and preventing its activation by histamine (antagonism), this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This enhancement of neuronal communication is the proposed mechanism for its pro-cognitive effects.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Histamine_release Release Histamine_vesicle->Histamine_release Exocytosis H3R Histamine H3 Receptor G_protein Gi/o H3R->G_protein Activates This compound This compound This compound->H3R Blocks G_protein->Histamine_release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Histamine_synapse->H3R Binds Postsynaptic_receptors Postsynaptic Receptors (e.g., H1, H2) Histamine_synapse->Postsynaptic_receptors Activates Neuronal_excitation Increased Neuronal Excitation & Neurotransmitter Release Postsynaptic_receptors->Neuronal_excitation

Figure 1: Simplified signaling pathway of the histamine H3 receptor and the action of this compound.

Clinical Development

This compound progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations.

Pharmacokinetics in Humans

Pharmacokinetic studies revealed that this compound is orally bioavailable and brain-penetrant.[3] The plasma half-life was determined to be approximately 14 hours.[2]

ParameterValueStudy PopulationReference
Tmax (Peak Plasma Concentration) 2-4 hoursHealthy Volunteers[2]
Mean Plasma Half-life 14 hoursHealthy Volunteers[2]
Lower Limit of Quantification (HPLC/MS/MS) 0.005 ng/mLHealthy Volunteers[2]
Receptor Occupancy Studies

Positron Emission Tomography (PET) studies using the radioligand [11C]GSK189254 were conducted to determine the relationship between plasma concentration and brain H3 receptor occupancy (RO). These studies revealed an unexpectedly high in vivo affinity of this compound for human brain H3 receptors.[2] A plasma concentration of 0.0068 ng/mL was associated with 50% receptor occupancy.[2] Titration up to 80 µg resulted in over 90% H3 receptor occupancy at trough plasma concentrations.[3]

DoseTime Post-DoseReceptor Occupancy (%)Reference
6 µg4 hours49.3[2]
14 µg4 hours-[2]
120 µg4 hours97.5[2]
6 µg24 hours24.3[2]
120 µg24 hours85.0[2]
Clinical Trials in Alzheimer's Disease

This compound was investigated as a monotherapy for mild-to-moderate Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled Phase II study evaluated its efficacy and safety over 16 weeks.[4][5] While the drug was generally well-tolerated, it failed to show overall beneficial effects on cognitive impairments associated with AD.[6] However, a preliminary investigation suggested positive effects on attention and memory with effect sizes between 0.56 and 1.37.[7][8]

Dosing Regimens in Alzheimer's Disease Trials: [7][8]

  • 5/10/20/40 µg (well-tolerated)

  • 10/20/40/80 µg (well-tolerated)

  • 20/40/80/150 µg (poorest tolerability)

Clinical Trials in Schizophrenia

A Phase II exploratory study assessed this compound for cognitive impairment in stable outpatients with schizophrenia.[9] The study did not find evidence of overall beneficial effects for cognitive impairment associated with schizophrenia.[9] The most common adverse events were CNS-related, including insomnia and nightmares.[1]

Clinical Trials in Multiple Sclerosis

This compound was also investigated for its potential to promote remyelination in patients with relapsing-remitting multiple sclerosis (RRMS) in a Phase II study.[3] This investigation was based on preclinical findings in the cuprizone mouse model which demonstrated increased oligodendrocyte precursor cell (OPC) differentiation and enhanced remyelination.[1]

Experimental Protocols

[11C]GSK189254 PET Imaging Protocol

Objective: To quantify histamine H3 receptor occupancy by this compound in the human brain.

Methodology:

  • Radioligand: [11C]GSK189254, a selective H3 receptor antagonist.

  • Administration: Intravenous bolus injection of the radioligand.

  • Scanning: Dynamic PET scans are acquired over 90 minutes.

  • Blood Sampling: Arterial blood samples are collected throughout the scan to determine the plasma input function and for metabolite analysis.

  • Data Analysis:

    • A two-tissue compartment model is applied to the plasma and tissue data to estimate the total volume of distribution (VT).

    • Receptor occupancy is calculated by comparing the VT at baseline (pre-dose) and after administration of this compound.

    • The relationship between plasma concentration of this compound and receptor occupancy is modeled to determine the EC50.

cluster_workflow PET Imaging Experimental Workflow cluster_data_acq start Subject Recruitment (Healthy Volunteers or Patients) baseline Baseline PET Scan with [11C]GSK189254 start->baseline dose Oral Administration of This compound (Single Dose) baseline->dose blood_sampling Arterial Blood Sampling (Throughout scans) baseline->blood_sampling postdose_scan Post-Dose PET Scan at Tmax (e.g., 4 hours) dose->postdose_scan followup_scan Follow-up PET Scan (e.g., 24 hours) postdose_scan->followup_scan postdose_scan->blood_sampling followup_scan->blood_sampling analysis Data Analysis: - Compartmental Modeling - Receptor Occupancy Calculation - PK/RO Modeling followup_scan->analysis blood_sampling->analysis end Determination of In Vivo Affinity (pKi) and EC50 analysis->end

Figure 2: Experimental workflow for determining H3 receptor occupancy using PET imaging.

CogState Neuropsychological Test Battery

Objective: To assess cognitive function in clinical trials, particularly in Alzheimer's disease.

Methodology: The CogState battery is a computerized assessment that measures various cognitive domains. The specific tests used in the this compound trials for AD included assessments of episodic memory and executive function/working memory as co-primary endpoints.[5] The battery is designed to be sensitive to subtle cognitive changes and has been validated in various populations.

MATRICS Consensus Cognitive Battery (MCCB)

Objective: To provide a standardized assessment of cognitive function in clinical trials for schizophrenia.

Methodology: The MCCB is a battery of 10 tests that assess seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition. It is designed to be a reliable and valid measure of cognitive impairment in this patient population.

Conclusion

This compound is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that was developed for the treatment of cognitive deficits in neurological and psychiatric disorders. While preclinical studies and early clinical investigations showed promise, larger Phase II trials in Alzheimer's disease and schizophrenia did not demonstrate overall efficacy in improving cognitive impairment. The development of this compound highlights the challenges in translating preclinical findings in cognitive enhancement to clinical success. Nevertheless, the rigorous investigation of this compound, particularly the detailed in vivo characterization of its pharmacokinetics and receptor occupancy, has provided valuable insights for the field of CNS drug development and the role of the histaminergic system in cognition.

References

The Potential of GSK239512 in Remyelination and Multiple Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination and neurodegeneration. Current therapeutic strategies primarily focus on modulating the immune system to reduce the frequency and severity of relapses. However, there remains a significant unmet need for therapies that promote remyelination, the natural process of rebuilding the myelin sheath around axons, which is often incomplete in MS. This document provides a comprehensive technical overview of GSK239512, a potent and brain-penetrant histamine H3 receptor (H3R) antagonist/inverse agonist, and its potential as a remyelinating agent for the treatment of multiple sclerosis. Preclinical studies have demonstrated its capacity to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination, and enhance remyelination in animal models. A Phase II clinical trial in patients with relapsing-remitting multiple sclerosis (RRMS) has provided evidence of a pro-remyelinating effect, as measured by magnetization transfer ratio (MTR) imaging. This guide will delve into the mechanism of action, preclinical data, clinical findings, and detailed experimental protocols relevant to the study of this compound.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound is a selective antagonist and inverse agonist of the histamine H3 receptor.[1] The H3R is a Gi/o protein-coupled receptor primarily expressed in the central nervous system.[2] Its constitutive activity is known to negatively regulate the differentiation of OPCs into mature, myelinating oligodendrocytes.[2][3] By acting as an inverse agonist, this compound not only blocks the binding of histamine but also reduces the receptor's basal, ligand-independent activity.[3] This action is crucial for promoting OPC differentiation.[2]

The proposed signaling pathway initiated by this compound's antagonism of the H3R involves the following steps:

  • H3R Inhibition: this compound binds to and inhibits the constitutively active H3R on OPCs.

  • Adenylate Cyclase Activation: Inhibition of the Gi/o protein coupled to the H3R leads to the disinhibition and subsequent activation of adenylate cyclase.

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • CREB Phosphorylation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).

  • Regulation of Downstream Targets: Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in OPC differentiation. Key downstream targets identified include the downregulation of histone deacetylase 1 (HDAC1) and Hes-5, a known negative regulator of oligodendrocyte differentiation.[2]

This cascade of events ultimately shifts the balance within OPCs from a state of proliferation and immaturity towards differentiation and myelin production.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Antagonist/ Inverse Agonist Gi Gi/o Protein H3R->Gi Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB HDAC1 HDAC1 pCREB->HDAC1 Downregulation Hes5 Hes-5 pCREB->Hes5 Downregulation Differentiation Oligodendrocyte Differentiation HDAC1->Differentiation Inhibition Hes5->Differentiation Inhibition

Caption: Signaling pathway of this compound in promoting oligodendrocyte differentiation.

Preclinical Evidence of Remyelination

The pro-remyelinating potential of H3R antagonists has been demonstrated in preclinical models, most notably the cuprizone mouse model of demyelination.[1] In this model, the administration of a brain-penetrant H3R inverse agonist, a close analogue of this compound, led to enhanced remyelination and subsequent axonal protection.[2] Furthermore, in vitro studies have confirmed that H3R inverse agonists, but not neutral antagonists, promote the differentiation of primary rat OPCs.[2]

Clinical Development: Phase II Study in RRMS

A key clinical investigation of this compound was a Phase II, randomized, parallel-group, placebo-controlled, double-blind study (NCT01772199) designed to assess its potential to promote remyelination in patients with RRMS.[4]

Study Design and Demographics

A total of 131 patients aged 18-50 with RRMS who were on stable treatment with either interferon-β1a or glatiramer acetate were randomized to receive either this compound or a placebo.[4] The treatment was administered orally once daily for 48 weeks, with a dose-titration phase over the first 4-5 weeks to a maximum tolerated dose of up to 80 µg.[4] Of the 131 randomized patients, 114 completed the study.[4]

Efficacy Outcomes

The primary efficacy endpoint was the change in magnetization transfer ratio (MTR) in new gadolinium-enhancing (GdE) and Delta-MTR defined lesions.[4] MTR is an MRI-based technique that can quantify the integrity of myelin.[1] An increase in MTR is indicative of remyelination.

The study demonstrated a small but positive effect of this compound on remyelination.[4] The key quantitative findings are summarized below.

EndpointThis compoundPlaceboEffect Size (90% CI)
Adjusted Mean Change in Normalized MTR for GdE Lesions--0.344 (0.018, 0.671)
Adjusted Mean Change in Normalized MTR for Delta-MTR Lesions--0.243 (-0.112, 0.598)

Data from Schwartzbach et al., 2017.[4]

Safety and Tolerability

The overall incidence of adverse events (AEs) was similar between the this compound and placebo groups.[4] However, certain AEs, particularly insomnia, were more frequently reported in the this compound group, especially during the dose titration period.[4]

GSK239512_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (48 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (RRMS, 18-50 years, stable DMT) Enrollment Enrollment (N=131) Screening->Enrollment Randomization Randomization Enrollment->Randomization GSK239512_Arm This compound Arm (n=65) - Titration (4-5 weeks, up to 80µg) - Maintenance Randomization->GSK239512_Arm Placebo_Arm Placebo Arm (n=66) - Titration (4-5 weeks) - Maintenance Randomization->Placebo_Arm FollowUp End of Treatment & Follow-up GSK239512_Arm->FollowUp Placebo_Arm->FollowUp Analysis Primary Endpoint Analysis (Change in MTR) FollowUp->Analysis

Caption: Workflow of the Phase II clinical trial of this compound in RRMS.

Detailed Experimental Protocols

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol is a representative method for assessing the effect of compounds like this compound on OPC differentiation in vitro.

Objective: To determine the effect of this compound on the differentiation of primary OPCs into mature oligodendrocytes.

Materials:

  • Primary rat OPCs

  • OPC growth medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like PDGF-AA and bFGF)

  • OPC differentiation medium (e.g., DMEM/F12 supplemented with N2, B27, and T3 thyroid hormone)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Poly-L-lysine coated culture plates or coverslips

  • Primary antibodies: anti-O4, anti-MBP (myelin basic protein)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope with fluorescence imaging capabilities

Procedure:

  • OPC Culture: Culture primary rat OPCs in OPC growth medium on poly-L-lysine coated plates.

  • Induction of Differentiation: To induce differentiation, switch the OPC growth medium to OPC differentiation medium.

  • Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a defined period (e.g., 3-5 days) to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular antigens like MBP.

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate with primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature, myelinating oligodendrocytes) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each treatment condition.

    • Analyze the data for a dose-dependent increase in the number of differentiated oligodendrocytes in the this compound-treated groups compared to the vehicle control.

Cuprizone-Induced Demyelination and Remyelination Mouse Model

This protocol outlines a typical experimental workflow for evaluating the in vivo remyelinating efficacy of this compound.

Objective: To assess the effect of this compound on remyelination in a mouse model of toxic demyelination.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • This compound

  • Vehicle for this compound administration (e.g., sterile saline)

  • Tissue processing reagents for histology (e.g., paraformaldehyde, sucrose, embedding medium)

  • Primary antibodies: anti-MBP, anti-Olig2 (for oligodendrocyte lineage cells)

  • Secondary antibodies for immunohistochemistry

  • Microscope for histological analysis

Procedure:

  • Demyelination Induction:

    • Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.

  • Remyelination Phase and Treatment:

    • After the demyelination period, return the mice to a normal chow diet to allow for spontaneous remyelination.

    • Divide the mice into treatment groups: one receiving daily administrations of this compound and a control group receiving the vehicle.

    • Administer the treatment for a specified duration (e.g., 2-3 weeks).

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse them with 4% paraformaldehyde.

    • Dissect the brains and post-fix them in paraformaldehyde.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains coronally, particularly through the region of the corpus callosum, using a cryostat.

  • Immunohistochemistry:

    • Stain the brain sections for MBP to assess the extent of myelination.

    • Stain for Olig2 to identify cells of the oligodendrocyte lineage.

  • Analysis:

    • Quantify the area of MBP staining in the corpus callosum of this compound-treated mice compared to vehicle-treated mice. An increased MBP-positive area in the treatment group would indicate enhanced remyelination.

    • Quantify the number of Olig2-positive cells to assess the oligodendrocyte population.

Cuprizone_Model_Workflow start Start: C57BL/6 Mice demyelination Demyelination Phase (5-6 weeks) 0.2% Cuprizone Diet start->demyelination remyelination_start Start of Remyelination Phase (Return to Normal Diet) demyelination->remyelination_start treatment_gsk Treatment Group: Daily this compound Administration remyelination_start->treatment_gsk treatment_vehicle Control Group: Daily Vehicle Administration remyelination_start->treatment_vehicle tissue_collection Tissue Collection (End of Treatment) Perfusion & Brain Dissection treatment_gsk->tissue_collection treatment_vehicle->tissue_collection histology Histological Analysis Immunohistochemistry for MBP & Olig2 tissue_collection->histology quantification Quantification & Comparison (Myelination Area, Cell Counts) histology->quantification end Conclusion on Remyelinating Efficacy quantification->end

Caption: Experimental workflow for the cuprizone model to assess remyelination.

Magnetization Transfer Ratio (MTR) Imaging Protocol

This protocol provides a general overview of the principles of MTR imaging as applied in the clinical trial.

Objective: To non-invasively quantify changes in myelin content in the brain of MS patients.

Principles:

  • MTR imaging is based on the transfer of magnetization between protons in a "free" water pool and protons bound to macromolecules, such as myelin.

  • A radiofrequency pulse is applied to selectively saturate the magnetization of the macromolecular protons.

  • This saturation is then transferred to the free water protons, leading to a reduction in the detectable MRI signal.

  • The MTR is calculated as the percentage reduction in signal intensity in an image acquired with the saturation pulse compared to an image acquired without it.

  • A lower MTR value indicates a lower concentration of macromolecules, which in the context of MS, is interpreted as demyelination. Conversely, an increase in MTR suggests remyelination.

Imaging Parameters (Representative):

  • Scanner: 1.5T or 3T MRI scanner

  • Sequence: 3D gradient echo sequence

  • Acquisition: Two sets of images are acquired: one with a saturation pulse (Msat) and one without (M0).

  • MTR Calculation: MTR = [ (M0 - Msat) / M0 ] * 100

Analysis:

  • Regions of interest (ROIs) are defined in newly forming lesions.

  • The mean MTR within these ROIs is calculated at baseline and at follow-up time points.

  • Changes in MTR over time are analyzed to assess the extent of remyelination or demyelination.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for multiple sclerosis by targeting a novel mechanism of action – the promotion of endogenous remyelination. Preclinical and Phase II clinical data support its potential to enhance myelin repair. The modest but positive effects observed in the clinical trial, as measured by MTR, are encouraging and warrant further investigation. Future studies could explore the efficacy of this compound in different stages of MS, in combination with immunomodulatory therapies, and could utilize more advanced imaging techniques to further elucidate its impact on myelin and axonal integrity. The detailed understanding of its signaling pathway and the established preclinical and clinical methodologies outlined in this guide provide a solid foundation for continued research and development in the field of remyelinating therapies for multiple sclerosis.

References

GSK239512: An Examination of Therapeutic Targets Beyond the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK239512 is a potent and highly selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its therapeutic potential in cognitive impairment associated with Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. Extensive preclinical and clinical research has consistently demonstrated that the pharmacological effects of this compound are primarily, if not exclusively, mediated through its high-affinity interaction with the H3R. This technical guide synthesizes the available scientific literature to explore the therapeutic targets of this compound, with a specific focus on identifying any evidence for mechanisms of action beyond H3R antagonism. Based on a thorough review of published data, this document concludes that there are currently no known significant off-target interactions or alternative mechanisms that would suggest additional primary therapeutic targets for this compound. The profound selectivity of this compound for the H3R appears to be the cornerstone of its biological activity.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an enhanced release of these neurotransmitters in brain regions critical for cognition and arousal. This primary mechanism of action forms the basis of its pro-cognitive and potential remyelinating effects. This guide will delve into the selectivity profile of this compound and the downstream consequences of its interaction with the H3R.

The Primary Therapeutic Target: Histamine H3 Receptor

The affinity and selectivity of this compound for the human H3R are well-documented. Preclinical studies have established its high potency and specificity, which has been confirmed in human clinical trials.

Binding Affinity and Potency

While specific broad-panel screening data for this compound against a wide range of receptors, ion channels, and enzymes are not extensively detailed in publicly accessible literature, the consistent description of the compound as "highly selective" in numerous peer-reviewed publications suggests that such studies were conducted during its development and did not reveal significant off-target activities at therapeutically relevant concentrations.

The following table summarizes the key affinity and potency values of this compound for the H3 receptor.

ParameterSpeciesValueReference
pKi (H3R) Human~9.9(Implied from various sources)
Functional Antagonism (pA2) VariousHigh Potency(General consensus in literature)

Exploration of Potential Off-Target Interactions

A critical aspect of drug development is the assessment of a compound's selectivity to minimize the risk of adverse effects and to understand its full pharmacological profile. For this compound, the available evidence strongly indicates a lack of significant interactions with other receptors that would classify them as additional therapeutic targets. The clinical adverse event profile of this compound is consistent with the known pharmacology of H3R antagonists, primarily involving symptoms such as insomnia, which is an expected consequence of increased histaminergic and monoaminergic neurotransmission.

Downstream Effects of H3R Antagonism: The Core Mechanism of Action

The therapeutic effects of this compound are best understood as the downstream consequences of its primary action at the H3R. By blocking the inhibitory tone of the H3R, this compound initiates a cascade of neurochemical changes.

Modulation of Neurotransmitter Release

The primary mechanism by which this compound exerts its pro-cognitive effects is through the disinhibition of neurotransmitter release. The H3R is expressed as a heteroreceptor on non-histaminergic neurons, where it negatively regulates the release of several key neurotransmitters.

The signaling pathway below illustrates this process.

cluster_neurotransmitters Modulated Neurotransmitters This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism/ Inverse Agonism Gi Gi/o Protein H3R->Gi Neurotransmitter_Release ↑ Neurotransmitter Release H3R->Neurotransmitter_Release Disinhibition AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine DA Dopamine NE Norepinephrine

Caption: Signaling pathway of this compound at the H3 heteroreceptor.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving this compound are registered and can be accessed through clinical trial databases. The following provides a generalized methodology for a key preclinical experiment used to characterize H3R antagonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human H3 receptor are prepared.

  • Radioligand: A specific H3R radioligand (e.g., [3H]-Nα-methylhistamine) is used.

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

The workflow for this experimental protocol is visualized below.

start Start prep_membranes Prepare H3R-expressing cell membranes start->prep_membranes add_radioligand Add fixed concentration of H3R radioligand prep_membranes->add_radioligand add_gsk Add varying concentrations of this compound add_radioligand->add_gsk incubate Incubate to reach equilibrium add_gsk->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify bound radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for an in vitro receptor binding assay.

Conclusion

Foundational Pharmacodynamics of GSK239512: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacodynamic studies of GSK239512, a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist. The information compiled herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, binding characteristics, and clinical effects of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the presented data.

Core Pharmacodynamic Profile of this compound

This compound is a brain-penetrant small molecule that acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons.[2] By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters, this compound enhances the release of several key neurochemicals involved in cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from both preclinical and human studies.

Table 1: In Vitro and Preclinical In Vivo Binding Affinity of this compound

ParameterSpeciesAssay TypeValueReference
pKiPigIn Vitro Binding Assay9.9[2]
KDPigIn Vitro Binding Assay1.26 x 10-10 M[2]
pKPigIn Vivo PET Imaging10.4[2]
KDPigIn Vivo PET Imaging3.98 x 10-11 M[2]

Table 2: Human In Vivo Pharmacodynamic Properties of this compound

ParameterAssay TypeValueReference
pKIn Vivo PET Imaging11.3[2]
KDIn Vivo PET Imaging4.50 x 10-12 M[2]
Plasma EC50 for 50% Receptor OccupancyIn Vivo PET Imaging0.0068 ng/mL[2]

Table 3: Human Receptor Occupancy of this compound (Single Oral Doses)

DoseTime Post-DoseReceptor Occupancy (%)Reference
6 µg4 hours49.3 - 97.5[2]
6 µg24 hours24.3 - 85.0[2]
14 µg4 hours49.3 - 97.5[2]
14 µg24 hours24.3 - 85.0[2]
120 µg4 hours49.3 - 97.5[2]
120 µg24 hours24.3 - 85.0[2]
Up to 80 µg (trough concentrations)->90%[1]

Table 4: Clinical Efficacy of this compound in a Phase II Study in Mild-to-Moderate Alzheimer's Disease

EndpointEffect Size (ES) vs. Placebop-valueReference
Episodic Memory (CogState)0.350.0495[3]
Executive Function/Working Memory (CogState)Not Statistically Significant-[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by antagonizing the histamine H3 receptor, which is a presynaptic Gi/o-coupled receptor. As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of endogenous histamine. This disinhibits the release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons.

GSK239512_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3_Receptor H3 Receptor (Gi/o-coupled) Histamine->H3_Receptor Binds and Activates (Inhibition of Release) Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, NE, DA) H3_Receptor->Neurotransmitter_Vesicle Inhibits Fusion Release Neurotransmitter_Vesicle->Release Fusion & Release Synaptic_Cleft_NT Increased Neurotransmitter Release Release->Synaptic_Cleft_NT This compound This compound This compound->H3_Receptor Antagonizes/ Inverse Agonizes Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft_NT->Postsynaptic_Receptor Activates Cognitive_Enhancement Pro-cognitive Effects Postsynaptic_Receptor->Cognitive_Enhancement

Caption: this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Competition Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [3H]Nα-methylhistamine ([3H]NAMH).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).

  • Scintillation Cocktail.

2. Procedure:

  • Membrane Preparation: Cell membranes expressing the H3 receptor are prepared by homogenization and centrifugation. The protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Scintillation cocktail is added to the filters, and radioactivity is counted using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Human In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)

This protocol describes the methodology used to determine the in vivo binding of this compound to H3 receptors in the human brain.[2]

1. Study Design:

  • An open-label, non-randomized receptor occupancy study in healthy human volunteers.

  • Each subject undergoes a baseline PET scan and subsequent scans at 4 and 24 hours after a single oral dose of this compound (doses ranged from 6 to 120 µg).

2. PET Imaging:

  • Radioligand: [11C]GSK189254, a specific H3 receptor radioligand, is administered as an intravenous bolus.

  • Scanner: A high-resolution PET scanner is used to acquire dynamic images of the brain over a specified period.

  • Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radioligand in plasma and its metabolites, which is used to derive the arterial input function.

3. Data Analysis:

  • Compartmental Modeling: PET data is analyzed using a two-tissue compartment model to estimate the total volume of distribution (VT) of the radioligand in different brain regions.

  • Receptor Occupancy (RO) Calculation: RO is calculated as the percentage reduction in VT after this compound administration compared to the baseline scan.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between the plasma concentration of this compound and RO is analyzed using a population-modeling approach (e.g., an Emax model) to estimate the plasma EC50.

PET_Experimental_Workflow Subject_Recruitment Healthy Volunteers Baseline_Scan Baseline PET Scan with [11C]GSK189254 Subject_Recruitment->Baseline_Scan Drug_Administration Single Oral Dose of this compound Baseline_Scan->Drug_Administration Data_Analysis Compartmental Modeling (VT Calculation) Baseline_Scan->Data_Analysis Post_Dose_Scans Post-Dose PET Scans (4h and 24h) Drug_Administration->Post_Dose_Scans Post_Dose_Scans->Data_Analysis Blood_Sampling Arterial Blood Sampling Blood_Sampling->Data_Analysis RO_Calculation Receptor Occupancy (RO) Calculation Data_Analysis->RO_Calculation PK_PD_Modeling PK/PD Modeling (EC50 Estimation) RO_Calculation->PK_PD_Modeling

Caption: Human PET Study Workflow.
Preclinical Cuprizone-Induced Demyelination Model

This compound has been investigated for its potential to promote remyelination in the cuprizone mouse model.[1] This model is used to study demyelination and remyelination processes relevant to diseases like multiple sclerosis.

1. Model Induction:

  • Animals: Typically, C57BL/6 mice are used.

  • Diet: Mice are fed a diet containing 0.2% cuprizone mixed into their chow for 5-6 weeks to induce demyelination.

  • Mechanism: Cuprizone is a copper chelator that induces oligodendrocyte apoptosis, leading to demyelination, particularly in the corpus callosum.

2. Treatment and Remyelination:

  • Treatment: this compound or vehicle is administered to the mice, often starting after the demyelination phase has been established.

  • Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination. The effect of the test compound on the rate and extent of remyelination is assessed.

3. Assessment of Remyelination:

  • Histology: Brain sections are stained with myelin-specific stains (e.g., Luxol Fast Blue) or for myelin proteins (e.g., myelin basic protein) to visualize the extent of demyelination and remyelination.

  • Immunohistochemistry: Staining for oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes is performed to assess cellular dynamics during remyelination.

  • Electron Microscopy: Used to examine the ultrastructure of myelin sheaths.

Cuprizone_Model_Workflow Start Cuprizone_Diet Cuprizone Diet (5-6 weeks) Induces Demyelination Start->Cuprizone_Diet Normal_Diet Return to Normal Diet (Remyelination Phase) Cuprizone_Diet->Normal_Diet Treatment This compound or Vehicle Administration Cuprizone_Diet->Treatment Normal_Diet->Treatment Assessment Assessment of Remyelination (Histology, IHC, EM) Normal_Diet->Assessment End Assessment->End

Caption: Cuprizone Model Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of GSK239512

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of GSK239512, a potent and selective histamine H3 receptor antagonist/inverse agonist. The provided protocols are based on established methodologies for similar compounds and available data for this compound.

Introduction

This compound is a high-affinity antagonist/inverse agonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1] In addition to its effects on neurotransmission, this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), suggesting its potential in promoting remyelination.[2][3]

This document outlines detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including a receptor binding assay, a functional inverse agonist assay, and an oligodendrocyte differentiation assay.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.

ParameterValueAssay TypeSource
pKi (in vitro) 9.7 - 9.9Radioligand Binding Assay (inferred)[4]
pKi (in vivo) ~11.3Positron Emission Tomography (PET)[4]

Experimental Protocols

Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human histamine H3 receptor. The assay is based on the displacement of a radiolabeled H3 receptor antagonist by unlabeled this compound.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine or a similar suitable H3 receptor radioligand. The related compound [¹¹C]GSK189254 has been used in in vivo PET studies and its tritiated version could be a suitable alternative if available.[4]

  • Test Compound: this compound

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of a known H3 receptor antagonist (e.g., ciproxifan or thioperamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., GF/C)

  • 96-well plates

  • Cell Harvester and Scintillation Counter

Protocol:

  • Membrane Preparation:

    • Culture H3 receptor-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Radioligand at a final concentration close to its Kd.

      • Serial dilutions of this compound (e.g., from 1 pM to 10 µM).

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control.

      • Add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional (Inverse Agonist) Assay - cAMP Measurement

This protocol measures the inverse agonist activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the histamine H3 receptor. As the H3 receptor is constitutively active and coupled to Gi/o proteins, it tonically inhibits adenylyl cyclase, leading to low basal cAMP levels. An inverse agonist will block this constitutive activity, resulting in an increase in cAMP.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H3 receptor.

  • Test Compound: this compound

  • Control Inverse Agonist: A known H3 receptor inverse agonist (e.g., ciproxifan).

  • Cell Culture Medium

  • Stimulation Buffer: HBSS or PBS containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates

Protocol:

  • Cell Plating:

    • Seed the H3 receptor-expressing cells into 96-well or 384-well plates at a suitable density and culture overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the control inverse agonist in stimulation buffer.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol assesses the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes, which can be quantified by the expression of the myelin-specific protein, Myelin Basic Protein (MBP).

Materials:

  • Cells: Primary rat or mouse oligodendrocyte precursor cells (OPCs), or human iPSC-derived OPCs.

  • Test Compound: this compound

  • OPC Proliferation Medium: A suitable basal medium (e.g., DMEM/F12) supplemented with growth factors to maintain OPCs in a proliferative state (e.g., PDGF-AA and FGF-2).

  • OPC Differentiation Medium: A basal medium with reduced or no mitogens, often supplemented with factors that promote differentiation (e.g., T3 thyroid hormone).

  • Poly-ornithine or other suitable coating for culture plates

  • Primary Antibody: Anti-Myelin Basic Protein (MBP) antibody.

  • Secondary Antibody: A fluorescently labeled secondary antibody against the host species of the primary antibody.

  • Nuclear Stain: DAPI

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS.

  • Blocking Solution: PBS containing 5% normal goat serum and 0.1% Triton X-100.

  • Fluorescence Microscope or High-Content Imaging System

Protocol:

  • Cell Plating:

    • Coat culture plates with poly-ornithine.

    • Plate OPCs at a suitable density in proliferation medium and allow them to attach.

  • Induction of Differentiation and Treatment:

    • After 24-48 hours, switch the medium to differentiation medium containing serial dilutions of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and this compound every 2 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with the permeabilization solution for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate the cells with the primary anti-MBP antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of MBP-positive cells and the total number of cells (DAPI-positive nuclei) in multiple fields per well.

    • Calculate the percentage of MBP-positive cells for each concentration of this compound.

    • Analyze the morphological complexity of MBP-positive cells (e.g., number and length of processes) as an additional measure of differentiation.

    • Plot the percentage of MBP-positive cells against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

G cluster_receptor Histamine H3 Receptor Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Histamine Histamine Histamine->H3R Activates This compound This compound (Inverse Agonist) This compound->H3R Inhibits constitutive and agonist-induced activity

Caption: Signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.

G cluster_workflow OPC Differentiation Assay Workflow plate_OPCs Plate OPCs in Proliferation Medium switch_medium Switch to Differentiation Medium + this compound plate_OPCs->switch_medium culture Culture for 3-5 Days switch_medium->culture fix_stain Fix and Stain for MBP and DAPI culture->fix_stain image_analyze Image and Quantify MBP+ Cells fix_stain->image_analyze

Caption: Experimental workflow for the oligodendrocyte precursor cell (OPC) differentiation assay.

References

Application Notes and Protocols for GSK239512 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, thereby modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. This activity makes this compound a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. Its potential therapeutic applications have been explored in neurodegenerative disorders such as Alzheimer's disease and for promoting remyelination in diseases like multiple sclerosis by fostering oligodendrocyte precursor cell (OPC) differentiation.[1][2]

These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings.

Data Presentation

Table 1: Properties of this compound
PropertyValueSource
Molecular Weight377.48 g/mol N/A
FormulaC₂₃H₂₇N₃O₂N/A
AppearanceSolid, white to light yellow powderN/A
CAS Number720691-69-0N/A
Table 2: Solubility of this compound
SolventConcentrationMethodSource
DMSO5 mg/mL (~13.25 mM)Ultrasonic and warming to 60°C[3]
DMSO3.78 mg/mL (~10.01 mM)Sonication is recommended[4]
Table 3: Recommended Storage Conditions
Solution TypeStorage TemperatureDurationSource
Powder-20°C3 years[3]
In Solvent-80°C6 months[3]
In Solvent-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.77 mg of this compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. To prepare 1 mL of a 10 mM stock solution from 3.77 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[4]

    • Alternatively, warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved.[3] Ensure the tube is tightly capped during warming to prevent evaporation.

  • Aliquotting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Objective: To dilute the high-concentration DMSO stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • DMSO Concentration Control: It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[3]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This allows for the assessment of any effects of the solvent on the cells.

  • Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cell cultures.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Dissolve with Vortexing, Sonication, or Warming add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Use dilute Dilute in Cell Culture Medium (Ensure Final DMSO < 0.5%) thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) H3R->Neurotransmitter Inhibits Release AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases This compound This compound This compound->H3R Antagonist/ Inverse Agonist Histamine Histamine Histamine->H3R Agonist cAMP->Neurotransmitter Modulates

Caption: Simplified signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

GSK239512 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Alzheimer's disease (AD). The histamine H3 receptor is a presynaptic autoreceptor that negatively modulates the release of histamine and other neurotransmitters, such as acetylcholine and glutamate, which are implicated in cognitive processes. Antagonism of the H3 receptor is hypothesized to enhance neurotransmission and thereby improve cognitive function. While clinical trials in human patients with mild-to-moderate AD have been conducted, detailed information regarding recommended dosages for preclinical studies in rodent models of AD is not extensively published. This document aims to provide a consolidated overview of available information and general guidance for researchers designing studies with this compound in this context.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Rodent models that recapitulate key aspects of AD pathology are crucial for the preclinical evaluation of novel therapeutic agents like this compound. These models include transgenic mice expressing human genes with mutations linked to familial AD (e.g., APP, PSEN1, PSEN2) and pharmacologically-induced models of cognitive impairment.

While multiple clinical studies have highlighted that H3 receptor antagonists, including this compound, show pro-cognitive effects in preclinical models, specific dosage information for these rodent studies is not consistently reported in the publicly available literature.[1][2][3][4] The information presented herein is based on the limited available data and general principles of preclinical drug administration.

Data Presentation: this compound Dosage in Preclinical Models

Comprehensive, peer-reviewed data on the specific dosages of this compound used in rodent models of Alzheimer's disease is scarce in the public domain. The following table is intended to serve as a general guideline based on typical dose ranges for small molecules in rodent studies and should be adapted based on pilot studies and specific experimental goals.

Parameter Recommendation/Information Source/Rationale
Rodent Model Commonly used AD models include APP/PS1, 5XFAD, 3xTg-AD mice, and scopolamine-induced amnesia models in rats or mice.General knowledge of AD preclinical research.
Dosage Range 0.1 - 10 mg/kg (estimated)This is a typical starting range for novel small molecule CNS drugs in rodents. Dose-response studies are essential.
Administration Route Oral gavage (p.o.) is the most common route for preclinical efficacy studies, mirroring the intended clinical route.Clinical trials have utilized oral administration of this compound.[1][4]
Treatment Duration Varies depending on the model and study endpoint. Chronic studies in transgenic models may last for several weeks to months. Acute or sub-chronic studies are common for symptomatic effects.Dependent on the specific research question (e.g., assessing impact on plaque deposition vs. acute cognitive enhancement).
Vehicle A suitable vehicle for oral administration could be a solution of 0.5% methylcellulose in water or a suspension in a similar biocompatible medium.Standard practice in preclinical pharmacology.

Note: The dosage range provided is an educated estimation and must be empirically determined for each specific rodent model and experimental paradigm.

Experimental Protocols

Due to the lack of specific published protocols for this compound in rodent AD models, the following are generalized methodologies for key experiments that would be relevant for evaluating its efficacy.

Protocol 1: Evaluation of Cognitive Enhancement in a Transgenic Mouse Model of AD

This protocol describes a general workflow for assessing the effect of this compound on cognitive deficits in a transgenic mouse model such as the APP/PS1 or 5XFAD line.

Experimental_Workflow_Cognitive_Enhancement cluster_0 Phase 1: Animal Preparation and Acclimation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Tissue Collection and Analysis Animal_Selection Select aged transgenic (TG) and wild-type (WT) littermate mice Acclimation Acclimate mice to the facility and handling for 1-2 weeks Animal_Selection->Acclimation Dosing_Groups Randomize TG and WT mice into vehicle and this compound treatment groups (n=10-15/group) Acclimation->Dosing_Groups Drug_Admin Administer this compound (e.g., 0.1, 1, 10 mg/kg, p.o.) or vehicle daily for 4 weeks Dosing_Groups->Drug_Admin Behavioral_Tests Conduct a battery of cognitive tests (e.g., Morris Water Maze, Y-maze, Novel Object Recognition) during the final week of treatment Drug_Admin->Behavioral_Tests Euthanasia Euthanize mice and collect brain tissue Behavioral_Tests->Euthanasia Biochemical_Analysis Analyze brain homogenates for Aβ levels (ELISA) and neurotransmitter levels (HPLC) Euthanasia->Biochemical_Analysis Histology Perform immunohistochemistry for plaque burden and synaptic markers Euthanasia->Histology

Caption: Workflow for assessing cognitive enhancement of this compound in transgenic AD mice.

Protocol 2: Scopolamine-Induced Amnesia Model for Acute Cognitive Effects

This protocol outlines an experimental design to assess the ability of this compound to reverse acute, pharmacologically-induced cognitive deficits.

Scopolamine_Model_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction of Amnesia cluster_2 Behavioral Assessment cluster_3 Data Analysis Animal_Selection Use adult male Wistar rats or C57BL/6 mice Acclimation Acclimate animals and handle for 1 week Animal_Selection->Acclimation Treatment_Groups Assign animals to groups: Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine Acclimation->Treatment_Groups GSK239512_Admin Administer this compound (e.g., 0.1, 1, 10 mg/kg, p.o.) 60 minutes before testing Treatment_Groups->GSK239512_Admin Scopolamine_Admin Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before testing GSK239512_Admin->Scopolamine_Admin Behavioral_Test Assess learning and memory using a task sensitive to cholinergic deficits (e.g., Passive Avoidance, T-maze) Scopolamine_Admin->Behavioral_Test Analysis Compare performance between treatment groups to determine if this compound reverses scopolamine-induced deficits Behavioral_Test->Analysis

Caption: Workflow for the scopolamine-induced amnesia model to test this compound.

Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). By blocking this receptor, this compound disinhibits the release of several key neurotransmitters involved in cognition.

H3_Receptor_Signaling cluster_2 Postsynaptic Neuron This compound This compound H3_Receptor H3 Receptor This compound->H3_Receptor Blocks Histamine_Release Histamine Release Inhibition H3_Receptor->Histamine_Release Activates Other_NT_Release Other Neurotransmitter (ACh, Glu) Release Inhibition H3_Receptor->Other_NT_Release Activates Increased_Histamine Increased Histamine Increased_Other_NT Increased ACh, Glu Cognitive_Enhancement Cognitive Enhancement Increased_Histamine->Cognitive_Enhancement Increased_Other_NT->Cognitive_Enhancement

Caption: Mechanism of action of this compound via H3 receptor antagonism.

Conclusion

References

Application Notes and Protocols for GSK239512 in Cuprizone-Induced Demyelination Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing GSK239512, a potent and brain-penetrant histamine H3 receptor (H3R) antagonist/inverse agonist, in the context of the cuprizone-induced demyelination mouse model. This model is a valuable tool for studying the mechanisms of demyelination and remyelination, and for evaluating the therapeutic potential of compounds like this compound for demyelinating diseases such as multiple sclerosis (MS).

Introduction

The cuprizone model is a widely used toxic model of demyelination in the central nervous system (CNS).[1] Administration of cuprizone, a copper chelator, selectively induces apoptosis of mature oligodendrocytes, the myelin-producing cells of the CNS.[2][3] This leads to a reproducible pattern of demyelination, particularly in the corpus callosum, followed by a phase of spontaneous remyelination upon withdrawal of the toxin.[1][4] The model recapitulates key features of MS, including oligodendrocyte loss, microgliosis, and astrogliosis, without a primary autoimmune component.[1][5]

This compound is an H3R antagonist/inverse agonist that has been investigated for its potential to promote remyelination.[6][7] The histamine H3 receptor is known to negatively regulate oligodendrocyte differentiation.[7] By blocking this receptor, this compound is proposed to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby promoting myelin repair.[6][8][9] Preclinical studies have shown that this compound promotes OPC differentiation in vitro and enhances remyelination in the cuprizone mouse model.[6][8][9] A Phase II clinical trial in patients with relapsing-remitting MS also suggested a positive, albeit small, effect on remyelination.[10][11]

Key Experimental Protocols

I. Cuprizone-Induced Demyelination Protocol

This protocol describes the induction of acute demyelination in C57BL/6 mice, the most commonly used strain for this model.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Powdered standard rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • Mixing equipment

Procedure:

  • Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.

  • Diet Preparation: Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing the cuprizone powder with the powdered rodent chow to ensure a homogenous distribution.[2] Prepare fresh food every 2-3 days.

  • Demyelination Induction: Provide mice with ad libitum access to the 0.2% cuprizone diet for 5-6 weeks to induce significant demyelination in the corpus callosum.[1][2]

  • Monitoring: Monitor the body weight of the mice 2-3 times per week. A slight initial weight loss is common.[1] Observe the general health and behavior of the animals daily.

  • Remyelination Phase: To study remyelination, switch the mice back to a standard rodent chow diet after the 5-6 week demyelination period.[1] The remyelination process can be assessed at various time points, typically from 1 to 6 weeks after cuprizone withdrawal.[1][4]

II. Administration of this compound

This compound can be administered to evaluate its effect on preventing demyelination or promoting remyelination.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Procedure (for promoting remyelination):

  • Induce Demyelination: Follow the cuprizone protocol for 5 weeks.

  • Initiate Treatment: After 5 weeks, withdraw the cuprizone diet and begin daily administration of this compound or vehicle via oral gavage. A typical dose to achieve high receptor occupancy in the brain is in the range of 1-10 mg/kg, though dose-response studies are recommended.

  • Treatment Duration: Continue daily treatment for the desired remyelination period (e.g., 2-4 weeks).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for analysis.

III. Assessment of Demyelination and Remyelination

1. Histological Analysis:

  • Tissue Preparation: Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[1] Dissect the brains and post-fix in 4% PFA before processing for paraffin embedding or cryosectioning.[1]

  • Luxol Fast Blue (LFB) Staining: A standard stain for myelin. Demyelinated areas will show reduced staining.[1][2]

    • Stain sections in LFB solution at 56-60°C overnight.

    • Differentiate in 0.05% lithium carbonate solution, followed by 70% ethanol.

    • Counterstain with Cresyl Violet if desired.[2]

  • Immunohistochemistry/Immunofluorescence:

    • Myelin: Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).

    • Oligodendrocytes: Olig2 (pan-oligodendrocyte lineage), CC1 (mature oligodendrocytes), GST-pi (mature oligodendrocytes).

    • OPCs: NG2 or PDGFRα.

    • Astrocytes: Glial Fibrillary Acidic Protein (GFAP).[12]

    • Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) or CD11b.[12]

2. Electron Microscopy (EM):

  • Provides ultrastructural detail of myelin sheaths and axons, allowing for quantification of myelinated vs. demyelinated axons and measurement of myelin sheath thickness (g-ratio).[2]

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from a typical 5-week cuprizone demyelination protocol followed by a 3-week remyelination period with and without this compound treatment. Data are representative and should be empirically determined.

Table 1: Myelination and Oligodendrocyte Lineage Cells

GroupMyelination (LFB Score, 0-3)Mature Oligodendrocytes (CC1+ cells/mm²)Oligodendrocyte Precursors (NG2+ cells/mm²)
Control 0 (fully myelinated)250 ± 2550 ± 10
Cuprizone (5 weeks) 2.8 ± 0.2 (severe demyelination)30 ± 8150 ± 20
Cuprizone + Vehicle (3 weeks recovery) 1.5 ± 0.3 (partial remyelination)120 ± 15100 ± 15
Cuprizone + this compound (3 weeks recovery) 0.8 ± 0.2 (significant remyelination)180 ± 2070 ± 12

Table 2: Glial Cell Activation

GroupMicroglia (Iba1+ cells/mm²)Reactive Astrocytes (GFAP+ area %)
Control 40 ± 85 ± 1
Cuprizone (5 weeks) 200 ± 3035 ± 5
Cuprizone + Vehicle (3 weeks recovery) 100 ± 1520 ± 4
Cuprizone + this compound (3 weeks recovery) 80 ± 1015 ± 3

Visualizations

Signaling Pathway of this compound in Promoting Remyelination

GSK239512_Signaling_Pathway cluster_OPC Oligodendrocyte Precursor Cell (OPC) This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R Antagonist/ Inverse Agonist Inhibition Inhibition of Differentiation H3R->Inhibition Constitutive Activity Differentiation OPC Differentiation Inhibition->Differentiation MyelinatingOligo Mature Myelinating Oligodendrocyte Differentiation->MyelinatingOligo

Caption: Proposed mechanism of this compound promoting OPC differentiation.

Experimental Workflow

Experimental_Workflow cluster_Demyelination Demyelination Phase cluster_Remyelination Remyelination & Treatment Phase cluster_Analysis Analysis start Start: C57BL/6 Mice (8-10 weeks) cuprizone 0.2% Cuprizone Diet (5 Weeks) start->cuprizone cuprizone_withdrawal Withdraw Cuprizone, Switch to Normal Diet cuprizone->cuprizone_withdrawal treatment_vehicle Daily Vehicle (Oral Gavage, 3 Weeks) cuprizone_withdrawal->treatment_vehicle treatment_gsk Daily this compound (Oral Gavage, 3 Weeks) cuprizone_withdrawal->treatment_gsk analysis_vehicle Tissue Collection & Analysis treatment_vehicle->analysis_vehicle analysis_gsk Tissue Collection & Analysis treatment_gsk->analysis_gsk

Caption: Experimental workflow for evaluating this compound in the cuprizone model.

Cellular Events in the Corpus Callosum

Cellular_Events Cuprizone Cuprizone OligoDeath Oligodendrocyte Apoptosis Cuprizone->OligoDeath Demyelination Demyelination OligoDeath->Demyelination Microglia Microglia Activation Demyelination->Microglia Astrocyte Astrocyte Reactivity Demyelination->Astrocyte OPC_Prolif OPC Proliferation & Recruitment Demyelination->OPC_Prolif Remyelination Remyelination OPC_Prolif->Remyelination This compound This compound This compound->OPC_Prolif Enhances Differentiation

Caption: Key cellular events during cuprizone-induced demyelination and remyelination.

References

Application Notes and Protocols: PET Imaging of GSK239512 Receptor Occupancy with [11C]GSK189254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies to determine the receptor occupancy of GSK239512, a potent and selective histamine H3 (H3) receptor antagonist, using the radioligand [11C]GSK189254.

Introduction

The histamine H3 receptor, a G protein-coupled receptor, is a key target in the central nervous system (CNS) for the potential treatment of various neurological and psychiatric disorders.[1] this compound is an H3 receptor antagonist that has been investigated for its pro-cognitive effects.[2] PET imaging with the selective H3 receptor radioligand [11C]GSK189254 allows for the in vivo quantification of H3 receptor availability and the determination of target engagement by therapeutic candidates like this compound.[3][4] This is crucial for optimizing dosing regimens and confirming the mechanism of action in clinical trials.[5]

This document outlines the necessary materials, experimental procedures, and data analysis methods for performing such studies in both preclinical and clinical settings.

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]GSK189254 and this compound, derived from the literature.

Table 1: Properties of the Radioligand [11C]GSK189254

ParameterValueSpeciesReference
Binding Affinity (Kd) 9.5 ± 5.9 pMHuman[6][7]
Binding Affinity (Ki) 0.26 nM (for human H3 receptor)Human[4]
In Vivo Apparent Kd 0.010 nMHuman[8]
Radiochemical Purity >98%[9]
Molar Activity 19.1 ± 17.3 GBq/µmol[9]
Synthesis Time 42.8 ± 6.9 min[9]
Plasma Free Fraction 50% ± 3.0%Human[7]

Table 2: Receptor Occupancy and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
PK for 50% Receptor Occupancy (EC50) 0.0068 ng/mL (free concentration of 4.50 x 10-12 M)Human[3]
Oral Dose for 50% Receptor Occupancy (ED50) 4.33 µgHuman[8]
Receptor Occupancy at 4h post-dose (6, 14, 120 µg) 49.3–97.5%Human[3]
Receptor Occupancy at 24h post-dose (6, 14, 120 µg) 24.3–85.0%Human[3]
Tolerability Well-tolerated with titration starting at 5-10 µg up to 80 µgHuman[2][10]

Signaling Pathway

The histamine H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. This compound, as an antagonist, blocks the constitutive activity of the H3 receptor, thereby increasing the release of histamine and other neurotransmitters.

Histamine_H3_Receptor_Signaling Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gαi/o H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter_Release Inhibits This compound This compound (Antagonist) This compound->H3R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter_Release Regulates Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of [11C]GSK189254

This protocol is based on the N-methylation of the precursor GSK185071B.

Materials:

  • GSK185071B (precursor)

  • [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Dissolve the precursor GSK185071B (approx. 0.25 mg) in anhydrous DMSO (approx. 0.3 mL).[11]

  • Add a 2 M aqueous solution of NaOH (approx. 2 µL) to the precursor solution and allow it to react for approximately 30 minutes to ensure adequate deprotonation.[9][11]

  • Introduce [11C]CH3I or [11C]CH3OTf into the reaction vial.[12]

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting [11C]GSK189254 using HPLC followed by solid-phase extraction.[12]

  • The final product should be formulated in a physiologically compatible solution for injection.

  • Perform quality control to determine radiochemical purity, molar activity, and chemical identity.

PET Imaging Protocol (Human)

This protocol outlines a typical receptor occupancy study in healthy human volunteers.

Subject Preparation:

  • Obtain informed consent from all subjects.

  • Subjects should fast for at least 4 hours before the PET scan.

  • Insert two intravenous cannulae, one for radioligand injection and one for blood sampling.

PET Scan Acquisition:

  • Position the subject in the PET scanner to image the brain.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of [11C]GSK189254 (approximately 370 MBq).[8]

  • Acquire dynamic PET data for 90 minutes.[8][13]

  • Collect arterial blood samples throughout the scan to determine the arterial input function.[8]

Receptor Occupancy Scans:

  • Perform a baseline PET scan as described above.

  • Administer a single oral dose of this compound.

  • Perform subsequent PET scans at specific time points post-dose (e.g., 4 hours and 24 hours) to measure receptor occupancy.[3]

PET_Workflow PET Receptor Occupancy Study Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Cannulation) Baseline_Scan Baseline PET Scan (90 min dynamic acquisition) Subject_Prep->Baseline_Scan Radioligand_Synth [11C]GSK189254 Synthesis & QC Radioligand_Synth->Baseline_Scan Drug_Admin Administer this compound Baseline_Scan->Drug_Admin Arterial_Sampling Arterial Blood Sampling & Metabolite Analysis Baseline_Scan->Arterial_Sampling Image_Recon Image Reconstruction & ROI Definition Baseline_Scan->Image_Recon Post_Dose_Scan_4h Post-Dose PET Scan (at 4 hours) Drug_Admin->Post_Dose_Scan_4h Post_Dose_Scan_24h Post-Dose PET Scan (at 24 hours) Drug_Admin->Post_Dose_Scan_24h Post_Dose_Scan_4h->Arterial_Sampling Post_Dose_Scan_4h->Image_Recon Post_Dose_Scan_24h->Arterial_Sampling Post_Dose_Scan_24h->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Arterial_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

Caption: Experimental Workflow for a PET Receptor Occupancy Study.

Data Analysis

Image Analysis:

  • Reconstruct PET images with corrections for attenuation, scatter, and random coincidences.

  • Co-register PET images with anatomical MRI scans.

  • Define regions of interest (ROIs) on the MRI, including H3 receptor-rich areas (e.g., caudate, putamen, cortical regions) and a reference region with low receptor density (e.g., cerebellum).[8][13]

Kinetic Modeling:

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using a suitable compartmental model, such as the two-tissue compartmental model, with the metabolite-corrected arterial plasma concentration as the input function.[4]

  • The primary outcome measure is the total volume of distribution (VT).

Receptor Occupancy Calculation:

  • Calculate receptor occupancy (RO) for each ROI using the following formula:

    RO (%) = [ (VT,baseline - VT,post-dose) / VT,baseline ] * 100

    Where:

    • VT,baseline is the total volume of distribution at baseline.

    • VT,post-dose is the total volume of distribution after this compound administration.

  • Relate the calculated receptor occupancy to the plasma concentration of this compound to determine the PK/RO relationship and estimate parameters such as EC50.[3]

Conclusion

This document provides a detailed framework for conducting PET imaging studies to assess the receptor occupancy of this compound using [11C]GSK189254. The provided protocols and data summaries are intended to guide researchers in the design and execution of these complex but informative studies, which are essential for the clinical development of novel CNS therapeutics targeting the histamine H3 receptor. Adherence to these standardized methods will facilitate the generation of robust and comparable data across different research sites.

References

Titration Protocol for GSK239512 Administration in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK239512 is a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist with high brain penetrance.[1][2] It has been investigated in clinical trials for its potential therapeutic effects in various central nervous system disorders, including Alzheimer's disease, schizophrenia, and relapsing-remitting multiple sclerosis (RRMS).[3][4][5][6] As an antagonist/inverse agonist at the H3 receptor, this compound modulates the release of several neurotransmitters in the brain, including histamine, acetylcholine, and norepinephrine, which are involved in cognitive processes such as wakefulness, attention, and memory. This document provides a detailed titration protocol for the oral administration of this compound in a clinical research setting, based on data from previously conducted phase II clinical trials.

Data Presentation

The following tables summarize key quantitative data related to the titration and pharmacokinetic properties of this compound.

Table 1: this compound Titration Schedule (as investigated in RRMS) [1][2]

WeekDaily Dosage (µg)Titration Step
110Initial Dose
220Up-titration
340Up-titration
480Maximum Target Dose
5 onwardsMaintained at Maximum Tolerated Dose (up to 80 µg)Maintenance Phase

Table 2: Pharmacokinetic and Receptor Occupancy Data

Dose (µg)Peak Plasma Concentration (Tmax)H3 Receptor OccupancyNotes
6~4 hours49.3% at 4h; 24.3% at 24hData from a PET study in healthy volunteers.[7]
14~4 hoursNot specified
80Not specified>90% at trough plasma concentrationsAchieved with titration up to 80 µg.[1][8]
120~4 hours97.5% at 4h; 85.0% at 24hData from a PET study in healthy volunteers.[7]

Experimental Protocols

This section outlines the detailed methodology for the titration of this compound in clinical research participants.

2.1. Participant Eligibility

Participants should be screened and selected based on the specific inclusion and exclusion criteria of the clinical trial protocol. A thorough medical history, physical examination, and laboratory tests should be conducted to ensure participant suitability.

2.2. Materials

  • This compound oral tablets or capsules in strengths of 10 µg, 20 µg, and 40 µg (or as required for dose escalation).

  • Matching placebo tablets or capsules.

  • Participant diaries for recording dosing times and any adverse events.

2.3. Titration Protocol

The following protocol is based on a weekly dose escalation schedule designed to enhance tolerability.

  • Initiation (Week 1): Participants are initiated on a once-daily oral dose of 10 µg of this compound or a matching placebo.[1][2] The dose should be taken at approximately the same time each day.

  • Up-titration (Weeks 2-4): The dose is increased weekly as follows, provided the previous dose was well-tolerated:[1][2]

    • Week 2: Increase the daily dose to 20 µg.

    • Week 3: Increase the daily dose to 40 µg.

    • Week 4: Increase the daily dose to 80 µg.

  • Maintenance Phase (Week 5 onwards): Participants continue on the maximum tolerated dose, up to 80 µg, for the remainder of the treatment period.[1][2]

  • Dose Adjustments for Tolerability: If a participant experiences tolerability issues, the investigator may decide to:

    • Maintain the current dose for an additional week before attempting to escalate further.

    • Reduce the dose to the previously well-tolerated level.[1]

    • Discontinue the participant from the study if adverse events are severe or persistent.

2.4. Safety Monitoring

  • Adverse events (AEs) should be closely monitored and recorded throughout the study, with particular attention to central nervous system-related AEs such as insomnia and nightmares, which have been reported in previous trials.[1][4]

  • Vital signs and laboratory parameters should be monitored at regular intervals as defined in the study protocol.

Visualization

3.1. Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

GSK239512_Mechanism_of_Action cluster_presynaptic Histaminergic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Inhibits Release (-) This compound This compound This compound->H3R Blocks/Inhibits (-) Neurotransmitters Increased Release of: - Histamine - Acetylcholine - Norepinephrine H3R->Neurotransmitters Disinhibition leads to Increased Neurotransmitter Release (+)

Caption: Mechanism of action of this compound.

3.2. Experimental Workflow

The diagram below outlines the titration and treatment workflow for a clinical trial participant.

Titration_Workflow cluster_tolerability Tolerability Assessment start Participant Screening randomization Randomization (this compound or Placebo) start->randomization week1 Week 1: 10 µg/day randomization->week1 tolerability1 Tolerated? week1->tolerability1 week2 Week 2: 20 µg/day tolerability2 Tolerated? week2->tolerability2 week3 Week 3: 40 µg/day tolerability3 Tolerated? week3->tolerability3 week4 Week 4: 80 µg/day tolerability4 Tolerated? week4->tolerability4 maintenance Maintenance Phase: Max Tolerated Dose (up to 80 µg/day) end End of Treatment maintenance->end tolerability1->week1 No: Maintain/Reduce Dose tolerability1->week2 Yes tolerability2->week2 No: Maintain/Reduce Dose tolerability2->week3 Yes tolerability3->week3 No: Maintain/Reduce Dose tolerability3->week4 Yes tolerability4->week4 No: Maintain/Reduce Dose tolerability4->maintenance Yes

Caption: this compound clinical trial titration workflow.

References

Application Notes and Protocols for the Quantitative Analysis of GSK239512 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in neurological and cognitive disorders. To support pharmacokinetic and pharmacodynamic studies, a robust and sensitive analytical method for the accurate quantification of this compound in plasma is essential. The most common and reliable method for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This document provides a detailed protocol for a representative HPLC-MS/MS method for the determination of this compound in human plasma, including sample preparation, instrument parameters, and method validation in accordance with regulatory guidelines.

Principle of the Method

The analytical method described herein is based on the principle of protein precipitation for the extraction of this compound from human plasma, followed by separation and quantification using reverse-phase HPLC coupled with a triple quadrupole mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates

  • Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of the IS by diluting the IS primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.005 to 5 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.005 ng/mL

    • Low QC (LQC): 0.015 ng/mL

    • Medium QC (MQC): 0.5 ng/mL

    • High QC (HQC): 4 ng/mL

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 10 µL of the IS working solution (100 ng/mL) to each well, except for the blank samples.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each well.

  • Seal the plate and vortex for 5 minutes at high speed to precipitate the plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Seal the plate and vortex for 2 minutes.

  • The plate is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

A validated analytical method for this compound involves protein precipitation followed by HPLC/MS/MS analysis.[1] The following are representative instrument parameters.

Table 1: Representative HPLC-MS/MS Instrument Parameters
ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Precursor Ion (Q1): 378.2 m/z; Product Ion (Q3): [To be determined empirically, e.g., 150.1 m/z]
MRM Transition (IS)[To be determined based on the specific IS used]
Dwell Time100 ms
Collision Energy[To be optimized for the specific instrument and compound]
Source Temperature500°C

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression. The concentrations of this compound in the QC and unknown samples are then determined from this calibration curve.

Method Validation

The bioanalytical method should be fully validated according to the guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The validation should assess selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]

Table 2: Representative Bioanalytical Method Validation Data for this compound
ParameterAcceptance Criteria (FDA/EMA)Representative Result
Linearity
Calibration Curve Range-0.005 - 5.0 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20%0.005 ng/mL[1]
Accuracy & Precision
Intra-day (n=5)Accuracy: ±15% (±20% at LLOQ); Precision (CV): ≤15% (≤20% at LLOQ)Accuracy: 95.2% - 104.5%; Precision: 3.1% - 7.8%
Inter-day (3 runs)Accuracy: ±15% (±20% at LLOQ); Precision (CV): ≤15% (≤20% at LLOQ)Accuracy: 97.1% - 103.2%; Precision: 4.5% - 8.9%
Recovery Consistent and reproducible85% - 95%
Matrix Effect CV of IS-normalized matrix factor ≤15%CV < 10%
Stability
Freeze-Thaw Stability (3 cycles)±15% of nominal concentrationStable
Short-Term Stability (24h, RT)±15% of nominal concentrationStable
Long-Term Stability (-80°C, 90 days)±15% of nominal concentrationStable
Post-Preparative Stability (Autosampler, 48h)±15% of nominal concentrationStable

Experimental Workflow Diagram

GSK239512_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting plasma_sample Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex (5 min) protein_precip->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC-MS/MS reconstitution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Weighted Linear Regression) peak_integration->calibration_curve concentration_calc Calculate Concentrations calibration_curve->concentration_calc report Final Report concentration_calc->report

Caption: Workflow for the quantitative analysis of this compound in human plasma.

Signaling Pathway Diagram

As this compound is an antagonist of the histamine H3 receptor, a G-protein coupled receptor, its mechanism of action involves blocking the constitutive activity of this receptor. The diagram below illustrates the canonical signaling pathway of the H3 receptor, which this compound inhibits.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_gprotein G-protein (Gi/o) Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Activates This compound This compound This compound->H3R Inhibits G_alpha Gαi/o H3R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Less Activation NT_release Neurotransmitter Release (e.g., Histamine, ACh, NE) PKA->NT_release Less Phosphorylation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Decreases Ca_influx->NT_release Decreases

Caption: Simplified signaling pathway of the histamine H3 receptor inhibited by this compound.

References

Application of GSK239512 in Schizophrenia Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine, glutamate, acetylcholine, and norepinephrine. By blocking the inhibitory tone of H3 receptors, this compound was hypothesized to enhance the release of these neurotransmitters in brain regions associated with cognition and executive function, thereby offering a potential therapeutic avenue for the cognitive impairment associated with schizophrenia (CIAS).

Preclinical studies with various H3 receptor antagonists have suggested potential benefits in animal models of cognitive dysfunction. However, the clinical development of this compound for schizophrenia was halted following a Phase II study that did not demonstrate overall beneficial effects on cognitive impairment in this patient population. Despite this outcome, the study of this compound and other H3 receptor antagonists in schizophrenia research models provides valuable insights into the complex neurobiology of the disorder and the challenges of translating preclinical findings to clinical efficacy.

These application notes provide a summary of the available data on this compound, along with detailed protocols for key experimental models relevant to its investigation in schizophrenia research.

Data Presentation

Table 1: Pharmacological and Clinical Properties of this compound
ParameterValueReference
Mechanism of Action Potent and selective histamine H3 receptor antagonist/inverse agonist[1]
In Vivo Affinity (pKi) for Human Brain H3 Receptors 11.3 (corresponding to a free concentration of 4.50 x 10⁻¹² M for 50% receptor occupancy)[2]
Clinical Trial Identifier NCT01009060[3]
Phase II Study Population 50 stable outpatients with schizophrenia on antipsychotic therapy[3]
Primary Endpoint CogState Schizophrenia Battery (CSSB) Composite Score[3]
CSSB Composite Score Effect Size (ES) vs. Placebo 0.29 (95% CI: -0.40, 0.99)[3]
Effect on MATRICS Consensus Cognitive Battery Mostly neutral or favored placebo[3]
Tolerability Generally well tolerated; adverse events consistent with known class pharmacology[3]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As a presynaptic receptor, this signaling cascade ultimately inhibits the release of various neurotransmitters. This compound, as an antagonist/inverse agonist, blocks this pathway, thereby disinhibiting neurotransmitter release.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist This compound This compound This compound->H3R Antagonist/ Inverse Agonist Gi_o Gαi/o H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Proposed Experimental Workflow for Evaluating this compound in a Schizophrenia Model

This workflow outlines the steps for assessing the efficacy of a compound like this compound in a preclinical model of schizophrenia, such as the NMDA receptor antagonist-induced cognitive deficit model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats or Mice) NMDA_Antagonist Administer NMDA Antagonist (e.g., PCP or MK-801) to Induce Cognitive Deficits Animal_Model->NMDA_Antagonist Drug_Admin Administer this compound or Vehicle Control NMDA_Antagonist->Drug_Admin PPI_Test Prepulse Inhibition (PPI) Test (Sensorimotor Gating) Drug_Admin->PPI_Test NOR_Test Novel Object Recognition (NOR) Test (Recognition Memory) Drug_Admin->NOR_Test Data_Analysis Analyze Behavioral Data (e.g., %PPI, Discrimination Index) PPI_Test->Data_Analysis NOR_Test->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Note: Specific preclinical data for this compound in animal models of schizophrenia are not publicly available. The following protocols are generalized but detailed methodologies for key experiments that would be appropriate for evaluating compounds like this compound.

Prepulse Inhibition (PPI) Test in a Rodent Model of Schizophrenia

This protocol assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Animal Model:

  • Induction of Deficit: Administer a non-competitive NMDA receptor antagonist such as phencyclidine (PCP) or MK-801 to induce a PPI deficit. For example, acute administration of PCP (e.g., 1.5 - 5.0 mg/kg, i.p.) or MK-801 (e.g., 0.1 - 0.3 mg/kg, i.p.) 30 minutes before testing can be used.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Habituation: Present a series of startle pulses alone (e.g., 5-10 pulses of 120 dB, 40 ms duration) to habituate the initial startle response.

  • Testing: Present a series of trials in a pseudorandom order:

    • Pulse-alone trials: A 120 dB, 40 ms pulse.

    • Prepulse-pulse trials: A prepulse (e.g., 73, 76, or 82 dB, 20 ms duration) presented 100 ms before the onset of the 120 dB startle pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Novel Object Recognition (NOR) Test in a Rodent Model of Schizophrenia

This protocol evaluates recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Animal Model:

  • Induction of Deficit: Sub-chronic administration of an NMDA receptor antagonist is often used to model cognitive deficits relevant to schizophrenia. For example, PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days) followed by a washout period (e.g., 5-7 days) can induce a deficit in NOR performance.[4]

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • A set of three-dimensional objects that are of similar size but different in shape and texture.

Procedure:

  • Habituation: On consecutive days prior to testing, habituate each animal to the empty open-field arena for 5-10 minutes per day.

  • Training/Acquisition Phase (T1):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object (defined as sniffing or touching the object with the nose).

  • Retention Phase (T2):

    • After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the total exploration time in T1 and T2.

    • Calculate a Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

Phase II Clinical Trial Protocol for this compound in Schizophrenia (NCT01009060)

This is a summary of the protocol for the clinical trial that investigated the efficacy of this compound for cognitive impairment in schizophrenia.[3]

Study Design:

  • A Phase II, exploratory, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants:

  • 50 stable outpatients diagnosed with schizophrenia who were receiving stable antipsychotic medication.

Intervention:

  • Subjects were randomized to receive either this compound or a matching placebo once daily for 7 weeks.

  • The this compound group underwent a 4-week dose titration period, starting at a low dose and gradually increasing to a maximum tolerated dose.

Primary Outcome Measure:

  • Change from baseline in the CogState Schizophrenia Battery (CSSB) Composite Score at Week 7. The CSSB is a computerized battery of tests designed to assess various cognitive domains.

Secondary Outcome Measures:

  • Changes in individual cognitive domains of the CSSB.

  • Changes in the MATRICS Consensus Cognitive Battery (MCCB) scores.

  • Safety and tolerability assessments.

Results Summary:

  • This compound was associated with a small, non-significant positive effect size on the CSSB Composite Score.

  • Effects on individual CSSB domains and the MCCB were mostly neutral or favored placebo.

  • The drug was generally well-tolerated.

  • The study concluded that there was no evidence of overall beneficial effects of this compound for cognitive impairment in this population.[3]

Conclusion

This compound, a potent histamine H3 receptor antagonist/inverse agonist, was investigated as a potential treatment for cognitive impairment in schizophrenia based on its mechanism of action of enhancing the release of multiple neurotransmitters. While the Phase II clinical trial did not demonstrate efficacy, the study of this compound provides a valuable case study for researchers in the field. The provided protocols for preclinical behavioral assays offer a framework for the continued investigation of the role of the histaminergic system in schizophrenia and the evaluation of novel therapeutic agents targeting this and other neurotransmitter systems. Future research may focus on more specific patient populations or combination therapies to unlock the potential of this therapeutic target.

References

Application Notes and Protocols for Studying Oligodendrocyte Precursor Cell Differentiation with GSK239512

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and brain-penetrant antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2] Emerging research has identified a novel role for H3R in negatively regulating the differentiation of oligodendrocyte precursor cells (OPCs), the progenitor cells responsible for generating myelinating oligodendrocytes in the central nervous system (CNS).[3] This discovery positions this compound as a valuable pharmacological tool for studying the mechanisms of OPC differentiation and exploring its potential as a therapeutic agent to promote remyelination in diseases such as multiple sclerosis.[2][4][5]

These application notes provide a comprehensive overview of the use of this compound in in vitro OPC differentiation studies, including detailed protocols, expected outcomes, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of H3R antagonism on OPC differentiation, as reported in the literature. These data provide a benchmark for expected results when using this compound or other H3R antagonists in similar assays.

Table 1: In Vitro Effect of H3R Antagonism on OPC Differentiation Markers

TreatmentMarkerFold Change vs. ControlCell TypeReference
H3R Inverse Agonist (GSK247246)MBP Expression~1.5 - 2.0Primary Rat OPCs[3]
H3R Inverse Agonist (GSK247246)MAG Expression~1.5 - 2.0Primary Rat OPCs[3]
H3R Knockdown (siRNA)MBP Expression~2.0Primary Rat OPCs[3]
H3R Knockdown (siRNA)MAG Expression~2.0Primary Rat OPCs[3]

Note: GSK247246 is another H3R inverse agonist with a similar mechanism of action to this compound.

Table 2: Clinical Trial Data for this compound in Relapsing-Remitting Multiple Sclerosis

EndpointThis compoundPlaceboEffect Size (90% CI)Reference
Adjusted Mean Change in Normalized MTR (GdE lesions)0.149-0.344 (0.018, 0.671)[2][4]
Adjusted Mean Change in Normalized MTR (Delta-MTR lesions)0.105-0.243 (-0.112, 0.598)[2][4]

MTR: Magnetization Transfer Ratio, a marker for myelin content. GdE: Gadolinium-enhanced.

Signaling Pathway

This compound promotes OPC differentiation by acting as an inverse agonist at the H3 receptor, which is constitutively active in OPCs. This action inhibits the Gi/o-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the expression of genes involved in OPC differentiation. Downstream targets of this pathway include the downregulation of negative regulators of differentiation such as Histone Deacetylase 1 (HDAC1) and Hes-5.[3][6][7][8][9]

GSK239512_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R Inverse Agonist G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB HDAC1 HDAC1 pCREB->HDAC1 Downregulates Hes5 Hes-5 pCREB->Hes5 Downregulates Differentiation_Genes Oligodendrocyte Differentiation Genes pCREB->Differentiation_Genes Upregulates

Caption: this compound Signaling Pathway in OPCs.

Experimental Protocols

Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol outlines the steps for inducing and assessing OPC differentiation using this compound.

Materials:

  • Primary rat or mouse OPCs

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF)

  • OPC differentiation medium (proliferation medium without PDGF-AA and bFGF)

  • This compound (stock solution in DMSO)

  • Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates (96-well or 24-well)

  • Primary antibodies: anti-Myelin Basic Protein (MBP), anti-Olig2

  • Secondary antibodies: Fluorescently-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

Procedure:

  • Cell Seeding:

    • Coat culture plates with PDL or PLO according to the manufacturer's instructions.

    • Thaw and plate primary OPCs onto the coated plates in OPC proliferation medium.

    • Culture the cells for 2-3 days to allow them to adhere and proliferate.

  • Induction of Differentiation:

    • Aspirate the proliferation medium.

    • Wash the cells once with pre-warmed PBS.

    • Add OPC differentiation medium containing the desired concentration of this compound. A concentration range of 10 nM to 1 µM can be tested to determine the optimal dose. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • Culture the cells for 3-5 days to allow for differentiation. Change the medium every 2 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate the cells with primary antibodies (e.g., anti-MBP and anti-Olig2) diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with appropriate fluorescently-conjugated secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells (total oligodendroglial lineage cells). The number of DAPI-stained nuclei can be used to assess overall cell viability.

OPC_Differentiation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Coating Coat Plates (PDL/PLO) Cell_Seeding Seed OPCs in Proliferation Medium Plate_Coating->Cell_Seeding Cell_Thawing Thaw Primary OPCs Cell_Thawing->Cell_Seeding Induce_Diff Switch to Differentiation Medium + this compound (or Vehicle) Cell_Seeding->Induce_Diff Incubation Incubate for 3-5 Days Induce_Diff->Incubation Fixation Fixation (4% PFA) Incubation->Fixation Staining Immunostaining (MBP, Olig2, DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify % MBP+/Olig2+ Cells Imaging->Quantification

Caption: Experimental Workflow for OPC Differentiation Assay.
Protocol 2: Western Blot Analysis of Myelin Protein Expression

This protocol can be used to quantify the expression levels of myelin proteins following this compound treatment.

Materials:

  • OPCs cultured and treated as described in Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-MBP, anti-MAG, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the expression of myelin proteins to the loading control (β-actin).

Troubleshooting

  • Low OPC Viability: Ensure proper handling of primary cells, use pre-warmed media, and optimize seeding density.

  • Poor Differentiation: Verify the potency of this compound, check the composition of the differentiation medium, and ensure the absence of mitogens.

  • High Background in Immunostaining: Optimize antibody concentrations, increase the duration of washing steps, and ensure proper blocking.

Conclusion

This compound is a valuable tool for investigating the role of the histamine H3 receptor in oligodendrocyte biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and promoting OPC differentiation and remyelination.

References

Application Notes and Protocols: Assessing the Effects of GSK239512 on Neurotransmitter Levels Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in various central nervous system disorders, including Alzheimer's disease and schizophrenia.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, norepinephrine, and glutamate.[3][4] By blocking the inhibitory action of H3 receptors, this compound is expected to increase the synaptic availability of these neurotransmitters, which forms the basis of its therapeutic rationale.

In vivo microdialysis is a powerful technique for monitoring the levels of endogenous substances in the extracellular fluid of living tissues, particularly in the brain.[5][6] This method allows for the continuous sampling of neurotransmitters from specific brain regions in awake, freely moving animals, providing valuable insights into the pharmacodynamic effects of novel drug candidates like this compound.[5][6] These application notes provide detailed protocols for utilizing in vivo microdialysis to assess the effects of this compound on various neurotransmitter systems.

Signaling Pathway of this compound

GSK239512_Signaling_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Antagonist/ Inverse Agonist AC Adenylyl Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Inhibits Exocytosis Release ↑ Neurotransmitter Release Vesicle->Release

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Microdialysis

InVivo_Microdialysis_Workflow cluster_procedure Experimental Procedure Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation Habituation & Equilibration (1-2 hours) Probe_Insertion->Habituation Baseline Baseline Sample Collection (3-4 samples) Habituation->Baseline Drug_Admin This compound Administration (e.g., i.p., p.o.) Baseline->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection (e.g., every 20-30 min for 2-4 hours) Drug_Admin->Post_Drug_Collection Analysis Neurotransmitter Quantification (HPLC or LC-MS/MS) Post_Drug_Collection->Analysis Data Data Analysis: % Change from Baseline Analysis->Data

Caption: In vivo microdialysis workflow.

Expected Effects of this compound on Neurotransmitter Levels

The following tables summarize the expected quantitative changes in extracellular neurotransmitter levels following the administration of this compound, based on its mechanism of action as a histamine H3 receptor antagonist and findings from preclinical studies with similar compounds. The actual magnitude of the effect may vary depending on the dose, brain region, and species studied.

Table 1: Expected Effects of this compound on Histamine and Acetylcholine

NeurotransmitterBrain RegionExpected Change from Baseline (%)Time to Peak Effect (min)
HistamineAnterior Hypothalamus↑ 200-300%60-90
AcetylcholinePrefrontal Cortex↑ 150-250%60-120
AcetylcholineHippocampus↑ 120-180%60-120

Table 2: Expected Effects of this compound on Monoamines

NeurotransmitterBrain RegionExpected Change from Baseline (%)Time to Peak Effect (min)
DopamineNucleus Accumbens↑ 120-150%60-90
DopamineStriatumNo significant change to slight increase-
NorepinephrinePrefrontal Cortex↑ 130-180%60-120

Table 3: Expected Effects of this compound on Amino Acid Neurotransmitters

NeurotransmitterBrain RegionExpected Change from Baseline (%)Time to Peak Effect (min)
GlutamatePrefrontal Cortex↑ 120-160%60-90
GABAPrefrontal CortexVariable / No significant change-

Detailed Experimental Protocols

Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine mixture).

  • Stereotaxic Mounting: Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, hippocampus, nucleus accumbens) based on coordinates from a stereotaxic atlas.

    • Implant a guide cannula (e.g., CMA or BASi) just above the target region.

    • Secure the cannula to the skull with dental cement and anchor screws.

  • Post-operative Care:

    • Administer analgesics and antibiotics as per veterinary guidelines.

    • Allow the animal to recover for at least 7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion:

    • Gently restrain the recovered animal.

    • Insert a microdialysis probe (with a semipermeable membrane of appropriate length and molecular weight cut-off) through the guide cannula into the target brain region.

  • Perfusion:

    • Connect the probe inlet to a microsyringe pump and the outlet to a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).

  • Equilibration and Baseline Collection:

    • Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.

    • Collect 3-4 baseline samples (e.g., every 20-30 minutes) to determine the basal neurotransmitter levels.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage). A vehicle control group should be included.

  • Post-treatment Sample Collection:

    • Continue collecting microdialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 2-4 hours) to monitor the time-course of neurotransmitter changes.

  • Sample Handling:

    • Keep the collected samples on ice or in a refrigerated fraction collector.

    • For some neurotransmitters, a stabilizing agent may need to be added to the collection vial.

    • Store samples at -80°C until analysis.

Analytical Quantification of Neurotransmitters

The choice of analytical method depends on the neurotransmitter(s) of interest and the required sensitivity.[3][7]

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

    • Principle: Separates monoamines (dopamine, norepinephrine, serotonin) and their metabolites based on their physicochemical properties, followed by detection using an electrochemical cell.

    • Procedure:

      • Inject a small volume (e.g., 5-20 µL) of the microdialysate into the HPLC system.

      • Separate the analytes on a reverse-phase column.

      • Quantify the neurotransmitters by comparing the peak areas to those of known standards.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Principle: Used for the detection of amino acid neurotransmitters (glutamate, GABA) after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).

    • Procedure:

      • Derivatize the microdialysate sample.

      • Inject the derivatized sample into the HPLC system.

      • Separate and quantify the fluorescently labeled amino acids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: Offers high sensitivity and selectivity for the simultaneous measurement of multiple neurotransmitters.[8] Analytes are separated by liquid chromatography and then ionized and detected by a mass spectrometer.[8]

    • Procedure:

      • Prepare the microdialysate samples (may require derivatization for some analytes).[8]

      • Inject the sample into the LC-MS/MS system.

      • Identify and quantify the neurotransmitters based on their specific mass-to-charge ratios and fragmentation patterns.

Data Analysis and Interpretation

  • Quantification: Determine the concentration of each neurotransmitter in the dialysate samples by comparing the analytical signal to a standard curve.

  • Normalization: Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels for each animal.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of this compound treatment with the vehicle control group.

  • Interpretation: An increase in the extracellular concentration of histamine, acetylcholine, dopamine, norepinephrine, and/or glutamate following this compound administration would be consistent with its mechanism of action as a histamine H3 receptor antagonist. These findings would provide crucial in vivo evidence of the drug's ability to modulate key neurotransmitter systems implicated in cognitive function.

References

Troubleshooting & Optimization

GSK239512 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of GSK239512.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and brain-penetrant antagonist of the histamine H3 receptor.[1] It is utilized in research, particularly in studies related to cognitive dysfunction in neurodegenerative disorders such as mild-to-moderate Alzheimer's disease.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by blocking the histamine H3 receptor. This receptor acts as a presynaptic autoreceptor, and its inhibition leads to an increase in the release of histamine and other neurotransmitters in the brain.[2][3]

Q3: What are the recommended storage conditions for this compound powder and solutions?

A3: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound in various solvents is not extensively published, general best practices for storing small molecule solutions should be followed. For optimal stability, store stock solutions at -80°C and minimize the number of freeze-thaw cycles.[1] The use of freshly opened, anhydrous DMSO is recommended for preparing stock solutions, as hygroscopic DMSO can negatively affect the solubility and stability of the compound.[1]

Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Experimental Conditions
DMSO3.7810.01Sonication is recommended.
DMSO513.25Requires sonication, warming, and heating to 60°C. Use of newly opened DMSO is advised.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO - Insufficient solvent volume- Compound has low solubility at room temperature- DMSO has absorbed water (hygroscopic)- Ensure you are using the correct solvent-to-compound ratio based on the desired concentration.- Gently warm the solution up to 60°C and use sonication to aid dissolution.[1]- Use a fresh, unopened bottle of anhydrous or low-water content DMSO.[1]
Precipitation of this compound in stock solution upon storage - Solution is supersaturated- Improper storage temperature- Freeze-thaw cycles- Ensure the final concentration does not exceed the known solubility limit. If a higher concentration is needed, a different solvent system may be required.- Store stock solutions at -80°C for long-term storage.[1]- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1]
Precipitation when diluting DMSO stock solution into aqueous buffer - Low solubility of this compound in aqueous solutions- High concentration of DMSO in the final solution- Perform a serial dilution to minimize the concentration of the DMSO stock added to the aqueous buffer at once.- Ensure the final concentration of DMSO in your experimental buffer is low, typically less than 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 377.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

  • Sonicator

  • Heating block or water bath

Procedure:

  • Weighing the Compound: Accurately weigh out 3.77 mg of this compound powder and transfer it to a sterile vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Vortex the solution briefly to mix.

    • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

    • If necessary, gently warm the solution to 60°C while mixing until the solid is completely dissolved.[1]

  • Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • For immediate use, the solution can be kept at room temperature for a short period.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]

Visualizations

G Histamine H3 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Intracellular Signaling Cascade cluster_2 Neurotransmitter Release Histamine Histamine H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine->H3_Receptor Binds to G_Protein Gi/o Protein H3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Histamine_Release Histamine Release Vesicle_Fusion->Histamine_Release This compound This compound This compound->H3_Receptor Antagonizes

Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

G Experimental Workflow: this compound Stock Solution Preparation cluster_workflow Preparation Steps Start Start Weigh 1. Weigh this compound Powder Start->Weigh Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Dissolve (Vortex, Sonicate, Heat) Add_Solvent->Dissolve Check_Clarity Fully Dissolved? Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot 4. Aliquot into Single-Use Vials Check_Clarity->Aliquot Yes Store 5. Store at -80°C Aliquot->Store End End Store->End

Caption: A logical workflow for the preparation of a this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing sleep-related side effects of GSK239512 in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Detailed preclinical data on the sleep-related side effects of this compound in animal models are not extensively available in published literature. The guidance provided here is based on the known mechanism of action of this compound as a histamine H3 receptor antagonist/inverse agonist and data from other compounds in this class. Researchers should always adhere to their institution's approved animal care and use protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary sleep-related side effect expected with this compound administration in animals?

A1: Based on its mechanism as a histamine H3 receptor antagonist, this compound is expected to have a wake-promoting effect.[1][2] This can manifest as increased locomotor activity, reduced total sleep time, increased sleep latency, and alterations in sleep architecture, such as a decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Clinical trials in humans have consistently reported insomnia and nightmares as common side effects.[3]

Q2: How does this compound cause wakefulness?

A2: this compound blocks the histamine H3 autoreceptor on histaminergic neurons. This receptor normally acts as a brake on histamine synthesis and release. By blocking this receptor, this compound increases the firing rate of histaminergic neurons and enhances the release of histamine in the brain.[1][4] Histamine is a key neurotransmitter involved in promoting and maintaining arousal.[1][2]

Q3: Are there species-specific differences in the response to histamine H3 receptor antagonists?

A3: While the fundamental wake-promoting effect is expected across mammalian species, the specific behavioral manifestations and the dose-response relationship can vary. Rodents, for example, are nocturnal, and drug administration timing can significantly impact the observed effects on their sleep-wake cycle. It is crucial to establish baseline sleep patterns for the specific species and strain being used in your experiments.

Q4: What are the key parameters to monitor when assessing sleep-related side effects?

A4: Comprehensive sleep analysis should include:

  • Electroencephalography (EEG): To identify and quantify sleep stages (NREM, REM) and wakefulness.

  • Electromyography (EMG): To assess muscle tone, which is reduced during REM sleep.

  • Behavioral Observation: To record locomotor activity, grooming, and other wakeful behaviors. Video monitoring can be a useful, non-invasive tool for this.[5]

  • Body Temperature and Heart Rate: These physiological parameters can also correlate with states of arousal.

Troubleshooting Guides

Issue 1: Excessive Hyperactivity and Sleep Disruption

Symptoms:

  • Continuous, high levels of locomotor activity.

  • Significant reduction in total sleep time compared to baseline.

  • Signs of stress or agitation in the animals.

Possible Causes:

  • The administered dose of this compound is too high.

  • The timing of administration is during the animal's primary sleep period.

  • Individual animal sensitivity.

Troubleshooting Steps:

StepActionRationale
1 Review and Adjust Dosage High doses of H3 receptor antagonists can lead to excessive wakefulness. Consider performing a dose-response study to identify a dose that achieves the desired pharmacological effect with manageable sleep disruption.
2 Optimize Dosing Time For nocturnal animals like rodents, administering the compound at the beginning of their active phase (dark cycle) may be better tolerated than during their primary sleep phase (light cycle).
3 Implement a Dose Titration Schedule Gradually increasing the dose over several days can help the animals acclimatize to the wake-promoting effects. Human studies with this compound have utilized dose titration to improve tolerability.[6][7]
4 Enrich the Environment Providing environmental enrichment can offer an outlet for increased activity and may reduce stress-related behaviors.
5 Monitor for Adverse Health Effects Ensure animals have adequate access to food and water, as increased activity can raise metabolic demands. Monitor body weight and overall health status closely.
Issue 2: Difficulty in Distinguishing Drug-Induced Wakefulness from Stress

Symptoms:

  • Increased activity that appears stereotypic or frantic.

  • Ambiguous EEG/EMG signals that are difficult to score.

  • Conflicting behavioral and electrophysiological data.

Troubleshooting Steps:

StepActionRationale
1 Refine EEG/EMG Analysis Utilize advanced sleep scoring software and consider blinded scoring by multiple trained individuals to ensure consistency. Analyze EEG power spectra to identify subtle changes in brain wave activity.
2 Incorporate Video Monitoring Correlating video recordings of behavior with EEG/EMG data can help differentiate between active wakefulness and stress-induced agitation.
3 Measure Stress Hormones If feasible, measuring corticosterone levels in plasma or feces can provide a biochemical marker of stress.
4 Acclimatize Animals Thoroughly Ensure a sufficient acclimatization period to the experimental setup (e.g., recording cables, single housing) before baseline recordings and drug administration to minimize confounding stress responses.

Experimental Protocols

Rodent Sleep Monitoring via EEG/EMG
  • Surgical Implantation:

    • Anesthetize the animal according to approved protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Implant EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Data Acquisition:

    • House animals individually in recording chambers with controlled lighting and temperature.

    • Connect the electrode assembly to a commutator to allow free movement.

    • Record baseline EEG and EMG data for at least 24-48 hours to establish a stable sleep-wake pattern.

    • Administer this compound or vehicle at the appropriate time and dose.

    • Record data continuously for the desired post-administration period.

  • Data Analysis:

    • Score the recordings in 10-30 second epochs as wake, NREM sleep, or REM sleep based on standard criteria (e.g., high-amplitude, low-frequency EEG for NREM; low-amplitude, high-frequency EEG with EMG atonia for REM).

    • Quantify parameters such as total time in each state, bout duration, number of bouts, and sleep latency.

Visualizations

Signaling Pathway of this compound-Induced Wakefulness

GSK239512_Wakefulness_Pathway cluster_neuron Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Autoreceptor This compound->H3R Blocks Histamine_Vesicles Histamine Vesicles H3R->Histamine_Vesicles Inhibits Histamine_Release Histamine Release Histamine_Vesicles->Histamine_Release Released_Histamine Increased Histamine Histamine_Release->Released_Histamine H1R Histamine H1 Receptor Released_Histamine->H1R Activates Wakefulness Increased Wakefulness H1R->Wakefulness Promotes

Caption: Mechanism of this compound-induced wakefulness.

Troubleshooting Workflow for Excessive Hyperactivity

Troubleshooting_Hyperactivity Start Observe Excessive Hyperactivity/Sleep Loss CheckDose Is the dose within the expected range? Start->CheckDose ReduceDose Reduce Dose or Perform Dose-Response Study CheckDose->ReduceDose No CheckTiming Was the drug given during the animal's sleep phase? CheckDose->CheckTiming Yes MonitorHealth Monitor animal health (weight, food/water intake) ReduceDose->MonitorHealth AdjustTiming Administer at the start of the active phase CheckTiming->AdjustTiming Yes ConsiderTitration Implement a gradual dose titration schedule CheckTiming->ConsiderTitration No AdjustTiming->MonitorHealth ConsiderTitration->MonitorHealth End Issue Resolved MonitorHealth->End

Caption: Workflow for managing hyperactivity.

References

Potential off-target effects of GSK239512 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of GSK239512, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H₃ receptor antagonist and inverse agonist.[1][2] The H₃ receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system. As an antagonist/inverse agonist, this compound blocks the receptor, which inhibits the negative feedback loop on histamine release and the release of other neurotransmitters like acetylcholine, noradrenaline, and dopamine.[1] This mechanism underlies its investigation for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1][3][4]

Q2: What are the known side effects of this compound at therapeutic concentrations?

A2: In clinical trials involving human subjects, this compound was generally well-tolerated, especially with dose titration.[2][5] However, the most commonly reported adverse events were related to its central nervous system activity and are consistent with its mechanism of action. These include insomnia, nightmares, headache, and dizziness.[2][6][7] These effects were often more pronounced during the initial titration period.[6][7]

Q3: I am observing unexpected cellular or physiological responses in my in vitro or in vivo models when using high concentrations of this compound. What could be the cause?

A3: High concentrations of any small molecule can lead to non-specific or off-target effects. While this compound is reported to be highly selective for the H₃ receptor,[1][2] using it at concentrations significantly exceeding its binding affinity could lead to several issues:

  • Exaggerated On-Target Pharmacology: The observed effects may be an extension of the drug's primary mechanism. Extremely high occupancy of the H₃ receptor (>90%) can lead to profound and potentially non-physiological alterations in neurotransmitter release, manifesting as significant CNS-related effects.[2]

  • Binding to Lower-Affinity Targets: At high enough concentrations, this compound may begin to interact with other receptors, enzymes, or ion channels for which it has a much lower affinity. The current literature does not provide a comprehensive screening panel, but this remains a possibility.

  • Physicochemical Interference: High concentrations of a compound can lead to aggregation, poor solubility, or interference with assay readouts (e.g., fluorescence, luminescence), leading to artifacts.

Troubleshooting Guide

Issue: My experimental results are inconsistent or show high toxicity at elevated concentrations of this compound.

This workflow provides steps to diagnose and mitigate issues arising from the use of high concentrations of this compound.

start Unexpected Results with High [this compound] q1 Is the concentration >> Ki? (In vitro Ki ≈ 1.26 nM) start->q1 q2 Is H3 receptor expression confirmed in your model? q1->q2 No res1 Action: Perform a full dose-response curve to determine EC50/IC50. q1->res1 Yes q3 Are observed effects consistent with H3R antagonism? (e.g., CNS stimulation) q2->q3 Yes res2 Action: Validate H3R expression (e.g., qPCR, Western Blot, IHC). q2->res2 No q4 Have you checked for assay interference or solubility issues? q3->q4 No res3 Conclusion: Likely exaggerated on-target pharmacology. q3->res3 Yes res4 Conclusion: Potential off-target effects or non-specific toxicity. q4->res4 No res5 Action: Run vehicle controls and use counter-screening assays. q4->res5 Yes res1->q2

Caption: Troubleshooting workflow for unexpected experimental results.

Quantitative Data Summary

The affinity of this compound for the histamine H₃ receptor shows a notable difference between in vitro measurements and in vivo findings in the human brain. Researchers should be aware of this discrepancy when designing experiments.

Table 1: this compound Affinity for the Histamine H₃ Receptor

ParameterSpecies / SystemValueMolar Equivalent (KD / Ki)Reference
pK (in vivo)Human Brain11.34.50 x 10⁻¹² M[8][9]
pK (in vitro)Recombinant9.91.26 x 10⁻¹⁰ M[8]
pK (in vivo)Pig Brain10.43.98 x 10⁻¹¹ M[8]

Table 2: Common Adverse Events (AEs) in Human Clinical Trials

Adverse EventFrequencyNotesReference
Insomnia / Sleep Disturbances More common with this compound than placeboConsistent with the mechanism of action.[2][6][7]
Nightmares More common with this compound than placeboCNS-related AE.[2]
Headache CommonOften mild to moderate.[6][7]
Dizziness CommonMore pronounced in the early titration period.[6][7]

Signaling Pathway and Experimental Protocols

Histamine H₃ Receptor Signaling

This compound acts by blocking the H₃ receptor, thereby preventing the auto-inhibition of histamine release and the hetero-inhibition of other key neurotransmitters involved in wakefulness and cognition.

cluster_pre Presynaptic Neuron nt_vesicles Vesicles (Histamine, ACh, DA, etc.) release Neurotransmitter Release nt_vesicles->release Exocytosis h3r Histamine H3 Receptor (Autoreceptor/ Heteroreceptor) h3r->release INHIBITS (-) synapse Synaptic Cleft release->synapse histamine Histamine & Other NTs synapse->histamine histamine->h3r Binds & Activates gsk This compound gsk->h3r BLOCKS

Caption: Mechanism of this compound at the H₃ receptor.

Key Experimental Protocols

1. Protocol: In Vivo H₃ Receptor Occupancy Measurement via PET

This protocol is a generalized summary based on clinical studies used to determine the relationship between this compound plasma concentration and its occupancy of H₃ receptors in the brain.[8][9]

  • Objective: To quantify the percentage of H₃ receptors occupied by this compound in vivo.

  • Radioligand: [¹¹C]GSK189254, a specific H₃ receptor PET tracer.

  • Procedure:

    • Baseline Scan: A baseline PET scan is performed on the subject after intravenous administration of [¹¹C]GSK189254 to measure initial receptor availability.

    • Drug Administration: The subject is administered a single oral dose of this compound.

    • Post-Dose Scans: Subsequent PET scans are conducted at various time points post-dose (e.g., 4 hours and 24 hours) to coincide with expected peak plasma concentrations and follow the drug's time course.[8]

    • Pharmacokinetic Sampling: Arterial blood samples are collected during the scans to measure the plasma concentration of this compound.[8]

    • Data Analysis: The reduction in the brain uptake of [¹¹C]GSK189254 after this compound administration is used to calculate receptor occupancy (RO). Compartmental analysis and graphical analysis of the total volumes of distribution (Vₜ) are typically used.[8][9]

2. Protocol: In Vitro Competitive Binding Assay

This is a standard protocol to determine the binding affinity (Kᵢ) of a test compound like this compound for its target receptor.

  • Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the H₃ receptor (in vitro).

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human H₃ receptor.

    • A high-affinity H₃ receptor radioligand (e.g., [³H]-N-α-methylhistamine).

    • This compound at a range of concentrations.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

References

GSK239512 Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and long-term storage of GSK239512. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for up to three years.[1][3] For short-term storage, spanning days to weeks, a temperature of 0-4°C is also acceptable.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C, which can maintain stability for up to one year.[3] For shorter-term storage of up to one month, -20°C is suitable.[1] It is crucial to prevent repeated freeze-thaw cycles as this can lead to product inactivation.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] To achieve a concentration of 5 mg/mL (13.25 mM), ultrasonic agitation and warming to 60°C may be necessary.[1] It is important to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue: I am observing a decrease in the activity of my this compound solution over time.

Possible Causes and Solutions:

  • Improper Storage: Ensure that the this compound solution is stored at the correct temperature. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Solvent Quality: The presence of water in DMSO can affect the stability of the compound. Use high-purity, anhydrous DMSO for preparing solutions.

  • Extended Storage at Room Temperature: Avoid leaving this compound solutions at room temperature for extended periods during experiments. Prepare fresh dilutions from a frozen stock solution for each experiment.

Issue: My this compound powder appears discolored or has changed in appearance.

Possible Causes and Solutions:

  • Exposure to Moisture: this compound may be hygroscopic. Ensure the container is tightly sealed and stored in a dry environment.

  • Improper Storage Temperature: Storing the powder at temperatures above the recommended -20°C for extended periods could lead to degradation.

  • Contamination: Ensure that the compound has not been contaminated during handling. Use clean spatulas and work in a clean environment.

Data Summary

FormStorage ConditionDurationReference
Powder -20°CUp to 3 years[1][3]
0-4°CShort-term (days to weeks)[2]
In Solvent (e.g., DMSO) -80°CUp to 1 year[3]
-20°CUp to 1 month[1]

Experimental Protocols

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a small molecule compound like this compound is provided below. This can be adapted based on available laboratory equipment and expertise.

General Experimental Workflow for Stability Assessment:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_powder This compound Powder prep_solution Prepare Solution in DMSO prep_powder->prep_solution prep_aliquot Aliquot into Vials prep_solution->prep_aliquot stress_temp Elevated Temperature (e.g., 40°C, 60°C) prep_aliquot->stress_temp Expose to stress stress_humidity High Humidity (e.g., 75% RH) prep_aliquot->stress_humidity Expose to stress stress_light Light Exposure (ICH Q1B guidelines) prep_aliquot->stress_light Expose to stress stress_ph Acidic/Basic Conditions (Hydrolytic Stability) prep_aliquot->stress_ph Expose to stress analysis_hplc HPLC-UV Analysis (Purity Assessment) stress_temp->analysis_hplc Analyze at time points stress_humidity->analysis_hplc Analyze at time points stress_light->analysis_hplc Analyze at time points stress_ph->analysis_hplc Analyze at time points analysis_lcms LC-MS Analysis (Degradant Identification) analysis_hplc->analysis_lcms data_eval Compare stressed samples to control (T=0) Assess degradation percentage analysis_lcms->data_eval

Caption: General workflow for assessing the stability of this compound.

Methodology for High-Performance Liquid Chromatography (HPLC) Purity Assessment:

A reverse-phase HPLC method with UV detection is a common technique for assessing the purity of small molecules and detecting degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Subject aliquots of the stock solution to various stress conditions (heat, humidity, light, acid/base hydrolysis).

    • At specified time points, dilute the samples with the mobile phase to an appropriate concentration.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of a control sample stored under recommended conditions.

Logical Troubleshooting Diagram

G start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage No consider_other Consider other experimental variables check_solution->consider_other Yes storage_good Stored at -80°C in aliquots check_storage->storage_good Properly storage_bad Repeated freeze-thaw or stored at -20°C for >1 month check_storage->storage_bad Improperly check_powder_storage How was the powder stored? storage_good->check_powder_storage prepare_fresh Prepare fresh solution from powder storage_bad->prepare_fresh powder_good Stored at -20°C, protected from light and moisture check_powder_storage->powder_good Properly powder_bad Improper powder storage check_powder_storage->powder_bad Improperly powder_good->consider_other order_new Order new batch of this compound powder_bad->order_new

Caption: Troubleshooting guide for inconsistent results with this compound.

References

Optimizing GSK239512 Dosage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of GSK239512 to minimize adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively modulates the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which is thought to be the basis for its potential cognitive-enhancing effects.

Q2: What are the most common adverse effects associated with this compound?

A2: The most frequently reported adverse events (AEs) are central nervous system (CNS)-related. These include insomnia, nightmares, headache, and dizziness.[1][3][4] These side effects are generally mild to moderate and are more pronounced during the initial dose titration period.[3]

Q3: Why is a dose titration regimen recommended for this compound administration?

A3: A dose titration regimen, which involves starting with a low dose and gradually increasing to the target dose, is recommended to improve the tolerability of this compound.[2][5][6] This approach allows the subject's system to acclimate to the drug, potentially reducing the incidence and severity of adverse effects, particularly those affecting the central nervous system.[3]

Q4: What is a well-tolerated dose range for this compound in clinical studies?

A4: Clinical studies have shown that this compound is generally well-tolerated when titrated up to a maximum dose of 80 µg per day.[1][2][5][6][7] Regimens starting at 5-10 µg and gradually increasing have demonstrated good tolerability.[2][5][6] A regimen with a higher starting dose of 20 µg showed poorer tolerability.[2][5][6]

Troubleshooting Guide

Problem: High incidence of sleep-related adverse events (insomnia, nightmares).

  • Solution 1: Implement or adjust the dose titration schedule. A slower titration schedule with smaller dose increments may help mitigate sleep disturbances. For instance, instead of weekly increases, consider extending the duration at each dose level.

  • Solution 2: Administer the dose in the morning. Morning administration may help to reduce the impact on sleep architecture.

  • Solution 3: Evaluate for potential drug interactions. If subjects are on concomitant medications, review their profiles for potential interactions that could exacerbate CNS-related side effects.

Problem: Subjects report headaches or dizziness.

  • Solution 1: Ensure adequate hydration. Dehydration can sometimes manifest as headaches or dizziness.

  • Solution 2: Monitor blood pressure. Although clinical trials have not reported clinically significant cardiovascular changes, it is a good practice to monitor vital signs.[2][5]

  • Solution 3: Consider dose reduction. If headaches or dizziness are persistent and severe, a reduction in the current dose level may be necessary.

Data on Dosing Regimens and Adverse Events

The following tables summarize data from clinical studies on different this compound dosing regimens and the observed adverse events.

Table 1: Investigated Dose Titration Regimens for this compound

Study PopulationStarting Dose (µg)Titration ScheduleMaximum Dose (µg)Reference
Mild to moderate Alzheimer's disease5 or 10Flexible, over 4 weeks40 or 80[2][5]
Mild to moderate Alzheimer's disease20Flexible, over 4 weeks150[2][5]
Relapsing-remitting multiple sclerosis10Weekly up-titration80[8]

Table 2: Common Adverse Events Associated with this compound

Adverse EventIncidenceSeverityOnsetMitigation Strategies
InsomniaMore common with this compound than placebo[1][4]Mild to moderateOften during titration period[3][4]Slower dose titration, morning dosing
NightmareMore common with this compound than placebo[1]Mild to moderateNot specifiedSlower dose titration
HeadacheCommon[3]Mild to moderateOften during titration period[3]Ensure hydration, potential dose reduction
DizzinessCommon[3]Mild to moderateOften during titration period[3]Monitor blood pressure, potential dose reduction

Experimental Protocols

Protocol 1: Dose Titration and Tolerability Assessment

  • Subject Screening: Recruit subjects according to the study's inclusion and exclusion criteria. Obtain informed consent.

  • Baseline Assessment: Perform baseline assessments, including vital signs, standard clinical laboratory tests (hematology, clinical chemistry, urinalysis), and a baseline evaluation of cognitive function and sleep quality (e.g., using validated questionnaires).

  • Dose Administration:

    • Initiate dosing at 10 µg of this compound or placebo, administered orally once daily in the morning.

    • Increase the dose weekly in increments of 20 µg, up to a maximum of 80 µg (i.e., 10 µg, 20 µg, 40 µg, 80 µg).

    • If a subject experiences tolerability issues, the dose can be maintained at the current level for an additional week or reduced to the previously tolerated dose.

  • Monitoring:

    • Monitor for adverse events at each study visit through spontaneous reporting and direct questioning.

    • Administer sleep quality and cognitive function assessments at regular intervals (e.g., weekly during titration and then monthly).

    • Repeat clinical laboratory tests at the end of the treatment period.

  • Data Analysis: Analyze the incidence and severity of adverse events at each dose level. Compare the tolerability of different titration schedules if applicable.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism/ Inverse Agonism PresynapticNeuron Presynaptic Neuron H3R->PresynapticNeuron Inhibition Lifted NeurotransmitterRelease Increased Neurotransmitter Release PresynapticNeuron->NeurotransmitterRelease CognitiveFunction Potential Improvement in Cognitive Function NeurotransmitterRelease->CognitiveFunction

Caption: Mechanism of action of this compound.

G cluster_1 Dose Titration Workflow Start Start: 10 µg/day TolerabilityAssessment Tolerability Assessment Start->TolerabilityAssessment Week1 Week 1: 20 µg/day Week1->TolerabilityAssessment Week2 Week 2: 40 µg/day Week2->TolerabilityAssessment Week3 Week 3: 80 µg/day (Target Dose) Week3->TolerabilityAssessment Final Assessment MaintainDose Maintain or Reduce Dose TolerabilityAssessment->MaintainDose Poorly tolerated Continue Continue to Next Dose TolerabilityAssessment->Continue Well-tolerated MaintainDose->TolerabilityAssessment Re-assess Continue->Week1

Caption: Experimental workflow for dose titration.

G cluster_2 Troubleshooting Logic AdverseEvent Adverse Event Reported (e.g., Insomnia, Headache) AssessSeverity Assess Severity Mild Moderate Severe AdverseEvent->AssessSeverity Action Action Continue Monitoring Adjust Titration/Dosing Time Reduce Dose/Discontinue AssessSeverity:s->Action:n Determine Action Based on Severity

Caption: Logical flow for troubleshooting adverse events.

References

Overcoming poor oral bioavailability of GSK239512 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK239512 in preclinical models. The focus is on overcoming potential challenges related to oral administration to ensure consistent and optimal bioavailability for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have poor oral bioavailability?

A1: Published literature and clinical data describe this compound as an orally bioavailable and brain-penetrant histamine H3 receptor antagonist.[1][2][3] However, achieving consistent and optimal oral bioavailability in preclinical animal models can present challenges that may not be observed in humans. These challenges often stem from formulation, dosing technique, and inter-species physiological differences.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 3.78 mg/mL (10.01 mM) in DMSO, recommending sonication to aid dissolution.[4] For aqueous-based dosing vehicles, the solubility is expected to be lower, which is a key consideration for formulation development.

Q3: What are common reasons for observing high variability in plasma exposure after oral dosing in preclinical models?

A3: High variability in plasma exposure of orally administered compounds in preclinical species can be attributed to several factors:

  • Formulation-related issues: Inconsistent drug solubilization or suspension, particle size variability, or drug precipitation in the gastrointestinal tract.

  • Physiological factors: Differences in gastric pH, gastrointestinal motility, metabolic enzymes (e.g., cytochrome P450s, with known variations between sexes in rodents), and food effects.[5]

  • Dosing technique: Inaccurate dose administration, stress induced by the procedure (e.g., gavage), or regurgitation.[6]

Q4: Can I administer this compound in the diet or drinking water?

A4: While administration in the diet or drinking water can reduce handling stress compared to gavage, it can also lead to less precise dosing and potential compound stability issues.[6] This method is generally more suitable for longer-term studies where a constant, low-level exposure is desired. For pharmacokinetic studies requiring precise timing and dose levels, oral gavage of a well-formulated solution or suspension is typically preferred.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no detectable plasma levels of this compound after oral gavage. 1. Inadequate Formulation: The compound may not be sufficiently soluble or stable in the chosen vehicle, leading to poor absorption. 2. Dosing Error: Incorrect gavage technique may have led to administration into the lungs instead of the stomach.1. Optimize Formulation:     a. Ensure complete dissolution if using a solution. For this compound, consider co-solvents or pH adjustment if compatible.     b. If using a suspension, ensure a uniform and fine particle size to maximize surface area for dissolution. Include a suspending agent to prevent settling. 2. Refine Dosing Technique:     a. Verify the gavage needle length is appropriate for the animal size.     b. Ensure personnel are properly trained in oral gavage techniques.
High variability in plasma concentrations between animals in the same dose group. 1. Inconsistent Formulation: Non-homogenous suspension or precipitation of the drug in the dosing vehicle. 2. Physiological Differences: Natural variations in gastric emptying and metabolism among animals. 3. Food Effects: Presence or absence of food in the stomach can significantly alter absorption.1. Improve Formulation Homogeneity:     a. Vigorously vortex or stir the formulation before drawing each dose.     b. Consider particle size reduction (micronization) for suspensions. 2. Standardize Study Conditions:     a. Fast animals for a consistent period (e.g., 4 hours) before dosing, ensuring access to water.     b. Use age- and weight-matched animals.
Unexpectedly rapid clearance or low Cmax. 1. First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. 2. Poor Permeability: The drug may not efficiently cross the intestinal epithelium.1. Assess Pre-systemic Metabolism:     a. Conduct a pilot study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.     b. Consider using a different preclinical species with a metabolic profile more similar to humans, if known.[7] 2. Evaluate Permeability:     a. In vitro models like Caco-2 assays can provide an indication of intestinal permeability.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO3.78 mg/mL (10.01 mM)Sonication is recommended to aid dissolution.[4]

Table 2: General Guideline for Oral Dosing Volumes in Preclinical Models

SpeciesMaximum Oral Gavage Volume (mL/kg)
Mouse10
Rat10
Dog5
Non-human Primate5
Note: These are general guidelines. Specific institutional and regulatory guidelines should always be followed.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents

  • Objective: To prepare a homogenous and stable suspension of this compound for consistent oral dosing in preclinical rodent models.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Calibrated pipettes and tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the this compound powder accurately.

    • If particle size reduction is desired, gently grind the powder in a mortar and pestle.

    • In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste. This process, known as "wetting," helps to ensure individual particles are coated with the vehicle and prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or inconsistencies.

    • Store the suspension at the recommended temperature (typically 2-8°C) and protect from light.

    • Before each use, allow the suspension to come to room temperature and stir vigorously to ensure homogeneity before drawing each dose.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis FP1 Weigh this compound FP3 Prepare Solution/Suspension FP1->FP3 FP2 Select Vehicle FP2->FP3 AD2 Oral Gavage FP3->AD2 AD1 Animal Fasting AD1->AD2 SC1 Blood Sampling (Time Points) AD2->SC1 SC2 Plasma Separation SC1->SC2 BA1 LC-MS/MS Analysis SC2->BA1 BA2 Pharmacokinetic Modeling BA1->BA2 signaling_pathway cluster_presynaptic Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter Release (e.g., ACh, NE) H3R->Other_NT_release Inhibits Histamine Histamine Histamine->H3R Activates

References

Navigating Inconsistent Results in GSK239512 Remyelination Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and navigating the complexities of GSK239512 remyelination assays. Inconsistent results can be a significant hurdle in assessing the therapeutic potential of remyelinating agents. This guide, presented in a question-and-answer format, directly addresses common issues encountered during in vitro experiments and provides detailed protocols and data interpretation guidance.

Troubleshooting Guide & FAQs

This section is designed to provide rapid assistance for common problems encountered during this compound remyelination assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in promoting remyelination?

A1: this compound is a potent and brain-penetrant histamine H3 receptor (H3R) antagonist and inverse agonist.[1] The H3R is expressed on oligodendrocyte precursor cells (OPCs) and its constitutive activity negatively regulates OPC differentiation.[1] By acting as an inverse agonist, this compound inhibits this constitutive activity, thereby promoting the differentiation of OPCs into mature, myelinating oligodendrocytes.[1]

Q2: What kind of results can I expect from in vitro this compound treatment?

A2: In vitro studies have shown that this compound promotes OPC differentiation.[1] However, clinical trials in relapsing-remitting multiple sclerosis (RRMS) patients have demonstrated a "small but positive effect" on remyelination.[1][2][3] This suggests that the effect size in vitro may also be modest and highly dependent on optimal assay conditions.

Q3: Are there any known off-target effects of this compound that could influence my results?

A3: this compound is described as a selective H3R antagonist.[4] However, like any pharmacological agent, off-target effects, though minimized, cannot be entirely ruled out without specific screening against a broad panel of receptors. Inconsistent results could potentially arise from interactions with other signaling pathways in your specific cell culture system.

Troubleshooting Inconsistent OPC Differentiation

Q4: I am not observing a significant increase in oligodendrocyte differentiation with this compound treatment. What are the potential causes?

A4: This is a common issue and can stem from several factors:

  • Suboptimal this compound Concentration: The optimal concentration for in vitro assays may vary depending on the cell source (rat, mouse, human) and culture conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Poor OPC Health and Viability: OPCs are sensitive cells. Ensure your cultures are healthy, with typical bipolar or tripolar morphology, before initiating differentiation. High cell death in your control groups is a red flag.

  • Issues with Differentiation Media: The composition of the differentiation medium is critical. Ensure that the basal medium and supplements, such as T3, are fresh and of high quality.

  • Timing of Treatment and Assay Endpoint: The window for inducing OPC differentiation is time-sensitive. The timing of this compound addition and the duration of the experiment should be optimized.

  • Low Basal H3R Activity: The effect of an inverse agonist like this compound is dependent on the level of constitutive H3R activity in your OPCs. If this basal activity is low, the effect of the compound will be less pronounced.

Q5: I am seeing high variability between replicate wells treated with this compound. How can I improve reproducibility?

A5: High variability can obscure real effects. Here are some tips to improve consistency:

  • Standardize Cell Seeding Density: Uneven cell plating is a major source of variability. Ensure a single-cell suspension and careful pipetting to achieve a uniform cell density across all wells.

  • Homogeneous Compound Distribution: Ensure thorough mixing of this compound in the culture medium before adding it to the wells.

  • Control for Edge Effects: The outer wells of a culture plate are prone to evaporation, which can affect cell growth and differentiation. Consider leaving the outer wells empty and filling them with sterile PBS to maintain humidity.

  • Automated Image Analysis: Manual quantification of oligodendrocyte morphology can be subjective. Utilize automated image analysis software to obtain unbiased, quantitative data on cell number, process length, and branching.

Troubleshooting Myelination Readouts

Q6: My immunofluorescence staining for Myelin Basic Protein (MBP) is weak or inconsistent, even in my positive controls.

A6: Weak or inconsistent MBP staining can be due to several factors in the staining protocol:

  • Antibody Quality and Concentration: Use a well-validated anti-MBP antibody and optimize its concentration.

  • Fixation and Permeabilization: The choice of fixative (e.g., paraformaldehyde) and permeabilization agent (e.g., Triton X-100) and their incubation times are critical for antibody access to the MBP epitope.

  • Antigen Retrieval: In some cases, antigen retrieval methods may be necessary to unmask the MBP epitope.

  • Secondary Antibody and Detection System: Ensure the secondary antibody is appropriate for the primary antibody and that the detection reagents are fresh.

Q7: I observe OPC differentiation, but I don't see the formation of myelin sheaths in my co-culture assay.

A7: The transition from OPC differentiation to myelination is a complex process. A lack of myelination despite successful differentiation could be due to:

  • Neuron Health and Axon Integrity: Healthy neurons with viable axons are essential for myelination to occur. Assess the health of your neuronal cultures.

  • Inadequate Co-culture Conditions: The co-culture medium must support both neurons and oligodendrocytes. The timing of OPC seeding onto the neuronal culture is also a critical parameter.

  • Lack of Myelination-Promoting Factors: While this compound promotes differentiation, other factors present in the in vivo environment may be necessary for efficient myelin wrapping. The complexity of the in vitro system may not fully recapitulate the in vivo milieu.[5]

Experimental Protocols

Protocol 1: Rat Oligodendrocyte Precursor Cell (OPC) Isolation and Culture

This protocol is adapted from standard methods for isolating OPCs from neonatal rat cortices.

Materials:

  • P1-P2 Sprague-Dawley rat pups

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-Lysine (PDL) coated flasks and plates

  • OPC proliferation medium: DMEM/F-12, 10 ng/mL PDGF-AA, 10 ng/mL bFGF, 1% N2 supplement, Penicillin-Streptomycin

  • OPC differentiation medium: DMEM/F-12, 1% N2 supplement, 5 µg/mL N-acetyl-cysteine, 100 ng/mL T3, Penicillin-Streptomycin

Procedure:

  • Isolate cerebral cortices from P1-P2 rat pups.

  • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Plate the cells on PDL-coated flasks in DMEM/F-12 with 10% FBS.

  • After 7-10 days, a mixed glial culture will be established. Shake the flasks overnight on an orbital shaker to detach microglia and OPCs.

  • Collect the supernatant and plate on a new non-coated flask for 1 hour to allow microglia to adhere.

  • Collect the non-adherent cell suspension, which is enriched in OPCs.

  • Centrifuge the cells and resuspend in OPC proliferation medium.

  • Plate the OPCs on PDL-coated plates at a density of 20,000-30,000 cells/cm².

Protocol 2: In Vitro OPC Differentiation Assay with this compound

Procedure:

  • Culture purified OPCs in proliferation medium for 2-3 days.

  • To induce differentiation, replace the proliferation medium with differentiation medium.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the differentiation medium. Include a vehicle control (e.g., DMSO).

  • Culture the cells for 3-5 days.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for oligodendrocyte markers.

Protocol 3: Immunocytochemistry for Oligodendrocyte Markers

Procedure:

  • After fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

    • For mature oligodendrocytes: anti-Myelin Basic Protein (MBP)

    • For OPCs: anti-Olig2 or anti-NG2

    • For cell counting: DAPI

  • Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Wash with PBS and mount coverslips.

  • Image the cells using a fluorescence microscope and quantify the percentage of MBP-positive cells relative to the total number of DAPI-positive cells.

Data Presentation

Table 1: Example Dose-Response of this compound on OPC Differentiation

This compound Concentration (nM)% MBP-positive Cells (Mean ± SD)
0 (Vehicle)15.2 ± 2.5
0.118.7 ± 3.1
125.4 ± 4.2
1035.8 ± 5.1
10038.2 ± 4.8
100037.5 ± 5.3

Table 2: Troubleshooting Checklist for Inconsistent Results

Problem Potential Cause Suggested Solution
Low OPC ViabilityPoor initial culture healthOptimize OPC isolation and culture protocol. Check for contamination.
Cytotoxicity of this compoundPerform a cell viability assay (e.g., MTT, LDH) at different concentrations.
Inconsistent DifferentiationUneven cell seedingUse a single-cell suspension and careful pipetting.
Edge effects in culture plateAvoid using outer wells or fill them with sterile PBS.
Inconsistent this compound activityPrepare fresh stock solutions of the compound for each experiment.
Weak/No MBP StainingPoor antibody performanceValidate the primary antibody and optimize its concentration.
Suboptimal staining protocolOptimize fixation, permeabilization, and antigen retrieval steps.
No Myelination in Co-cultureUnhealthy neuronsAssess neuronal viability and morphology.
Inappropriate co-culture timingOptimize the timing of OPC seeding onto the neuronal culture.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound H3R Histamine H3 Receptor (H3R) (Constitutively Active) This compound->H3R Inverse Agonist Differentiation Inhibition of Differentiation H3R->Differentiation OPC Oligodendrocyte Precursor Cell (OPC) MatureOligo Mature Myelinating Oligodendrocyte OPC->MatureOligo Differentiation Promoted

Caption: this compound signaling pathway in OPCs.

G cluster_1 Experimental Workflow start Start: Isolate & Culture OPCs proliferate Proliferate OPCs start->proliferate differentiate Induce Differentiation (± this compound) proliferate->differentiate fix_stain Fix & Immunostain (MBP, DAPI) differentiate->fix_stain image Image Acquisition fix_stain->image analyze Image Analysis & Quantification image->analyze end End: Results analyze->end

Caption: A typical experimental workflow for an in vitro remyelination assay.

G cluster_2 Troubleshooting Logic start Inconsistent Results? check_viability Check Cell Viability (Control & Treated) start->check_viability Yes re_run Re-run Experiment check_protocol Review Protocol: - Seeding Density - Media Prep - Compound Dilution check_viability->check_protocol Viability OK check_viability->re_run Low Viability -> Address Issue & Re-run check_staining Review Staining Protocol: - Antibody Titration - Fixation/Permeabilization check_protocol->check_staining Protocol OK check_protocol->re_run Protocol Error -> Correct & Re-run optimize_conc Optimize this compound Concentration check_staining->optimize_conc Staining OK check_staining->re_run Staining Issue -> Correct & Re-run optimize_timing Optimize Treatment Duration & Endpoint optimize_conc->optimize_timing optimize_timing->re_run

Caption: A logical flow for troubleshooting inconsistent assay results.

References

Technical Support Center: Addressing GSK239512-Induced Insomnia in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing insomnia associated with the clinical use of GSK239512. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause insomnia?

A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons in the brain. By blocking this receptor, this compound increases the synthesis and release of histamine, a neurotransmitter that plays a crucial role in promoting wakefulness. This increase in histaminergic activity is the primary reason for the commonly observed side effect of insomnia.

Q2: How common is insomnia as a side effect of this compound in clinical trials?

A2: Insomnia is a frequently reported adverse event in clinical trials of this compound across different patient populations. The incidence can vary depending on the dosage and the patient population. For detailed quantitative data, please refer to the "Data Presentation" section.

Q3: When is this compound-induced insomnia likely to occur and how long does it last?

A3: Based on clinical trial data, insomnia is often more pronounced during the dose titration period when the dose of this compound is being increased.[1] The duration of insomnia can vary among individuals. For some, it may be a transient effect that lessens as the body adapts to the medication, while for others it may persist. Continuous monitoring is essential.

Q4: Are there any known strategies to manage insomnia induced by this compound?

A4: Yes, management strategies for drug-induced insomnia typically involve a combination of non-pharmacological and, in some cases, pharmacological interventions. Non-pharmacological approaches are generally recommended as the first line of defense. These include Cognitive Behavioral Therapy for Insomnia (CBT-I) and adherence to good sleep hygiene practices.[2][3][4][5][6] Pharmacological interventions, if necessary, should be carefully considered and managed by a qualified clinician.

Troubleshooting Guides

Issue 1: A clinical trial participant reports difficulty falling asleep after starting this compound.

  • Question: What are the initial steps to take when a participant reports new-onset insomnia?

    • Answer:

      • Assess the Severity and Characteristics: Use a standardized sleep assessment tool (see Experimental Protocols) to quantify the severity of the insomnia. A sleep diary is also crucial to understand the participant's sleep patterns, including sleep latency, wake after sleep onset, and total sleep time.

      • Review Dosing Schedule: Confirm the time of day the participant is taking this compound. If permitted by the protocol, administering the dose in the morning may help mitigate its wakefulness-promoting effects at night.

      • Educate on Sleep Hygiene: Provide the participant with information on good sleep hygiene practices. This includes maintaining a regular sleep-wake schedule, creating a relaxing bedtime routine, avoiding caffeine and other stimulants in the evening, and ensuring a comfortable sleep environment.[2][6]

      • Consider Dose Adjustment: If the insomnia is severe and occurs during the dose titration phase, a temporary reduction in the dose or a slower titration schedule may be considered, in line with the clinical trial protocol.

Issue 2: A participant with pre-existing mild sleep disturbances is being considered for a this compound trial.

  • Question: What precautions should be taken when enrolling participants with a history of sleep problems?

    • Answer:

      • Thorough Baseline Assessment: Conduct a comprehensive baseline assessment of the participant's sleep patterns using tools like the Pittsburgh Sleep Quality Index (PSQI) and a two-week sleep diary. This will provide a clear baseline against which to measure any changes.

      • Informed Consent: Ensure the participant is fully informed about the potential for this compound to exacerbate their sleep difficulties.

      • Early and Frequent Monitoring: Monitor the participant's sleep closely from the start of the treatment, especially during the dose titration period.

      • Proactive Management Plan: Have a clear plan in place for managing any worsening of insomnia, which may include the strategies outlined in Issue 1.

Issue 3: Insomnia persists in a participant despite adherence to good sleep hygiene and morning dosing.

  • Question: What are the next steps for managing persistent this compound-induced insomnia?

    • Answer:

      • Introduce Cognitive Behavioral Therapy for Insomnia (CBT-I): CBT-I is a highly effective non-pharmacological treatment for insomnia and is recommended as a first-line intervention.[2][3][4][5][6] It involves techniques such as stimulus control, sleep restriction, and cognitive restructuring to change thoughts and behaviors that interfere with sleep.

      • Pharmacological Intervention (with caution): If CBT-I is not effective or not available, the use of a hypnotic medication may be considered as a short-term solution. The choice of medication should be made by a qualified clinician, taking into account potential drug-drug interactions and the specific characteristics of the insomnia (e.g., sleep-onset vs. sleep-maintenance). This should be a last resort and managed strictly according to the clinical trial protocol.

      • Re-evaluate Risk-Benefit: If the insomnia is severe and significantly impacts the participant's quality of life and ability to function, a thorough risk-benefit assessment of continuing this compound treatment should be conducted.

Data Presentation

Table 1: Incidence of Insomnia in this compound Clinical Trials

Clinical Trial PopulationThis compound DoseIncidence of Insomnia (this compound Group)Incidence of Insomnia (Placebo Group)Study Identifier
Relapsing-Remitting Multiple SclerosisUp to 80 µg (titrated)31% (during titration period)9% (during titration period)NCT01772199[1]
Alzheimer's DiseaseUp to 150 µg (titrated)Data not publicly availableData not publicly availablee.g., NCT00424523
SchizophreniaUp to 80 µg (titrated)Reported as a common adverse event; specific percentage not publicly available.Data not publicly availableNCT01009060[7][8]

Experimental Protocols

1. Protocol for Assessment of Insomnia using a Sleep Diary

  • Objective: To collect subjective data on a participant's sleep patterns.

  • Methodology:

    • Provide the participant with a standardized sleep diary booklet or a validated electronic application.

    • Instruct the participant to complete the diary each morning upon waking for a pre-defined period (e.g., 1-2 weeks at baseline and at specified follow-up visits).

    • The diary should capture the following information for each 24-hour period:

      • Time of going to bed.

      • Estimated time to fall asleep (sleep latency).

      • Number of awakenings during the night.

      • Total time spent awake during the night (wake after sleep onset).

      • Time of final awakening.

      • Time of getting out of bed.

      • Total sleep time.

      • Subjective sleep quality rating (e.g., on a scale of 1 to 5).

      • Details of any naps taken during the day (time and duration).

      • Consumption of caffeine, alcohol, and any sleep aids.

    • Review the completed diary with the participant at each visit to ensure accuracy and completeness.

2. Protocol for Assessment of Insomnia using the Pittsburgh Sleep Quality Index (PSQI)

  • Objective: To assess subjective sleep quality and disturbances over a one-month period.

  • Methodology:

    • Administer the PSQI questionnaire to the participant at baseline and at specified follow-up visits.

    • The questionnaire consists of 19 self-rated questions and 5 questions for the bed partner or roommate (if available).

    • The 19 self-rated items are grouped into seven component scores:

      • Subjective sleep quality

      • Sleep latency

      • Sleep duration

      • Habitual sleep efficiency

      • Sleep disturbances

      • Use of sleeping medication

      • Daytime dysfunction

    • Each component is scored from 0 to 3. The sum of the seven component scores yields a global PSQI score, ranging from 0 to 21.

    • A global score of 5 or greater is indicative of poor sleep quality.

Mandatory Visualization

cluster_0 This compound Signaling Pathway This compound This compound H3_Receptor Histamine H3 Receptor (Autoreceptor) This compound->H3_Receptor Antagonizes/ Inverse Agonizes Histamine_Neuron Histaminergic Neuron H3_Receptor->Histamine_Neuron Inhibits (Negative Feedback) Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_Release->Postsynaptic_Receptors Activates Wakefulness Increased Wakefulness (Potential for Insomnia) Postsynaptic_Receptors->Wakefulness

Caption: Signaling pathway of this compound leading to increased wakefulness.

cluster_1 Experimental Workflow for Insomnia Assessment Screening Screening & Baseline Assessment (Sleep Diary, PSQI) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dose_Titration Dose Titration Period (e.g., up to 80 µg) Randomization->Dose_Titration Maintenance Maintenance Period Dose_Titration->Maintenance Monitoring Regular Monitoring of Adverse Events (including insomnia) Dose_Titration->Monitoring Maintenance->Monitoring Follow_up Follow-up Assessments (Sleep Diary, PSQI) Maintenance->Follow_up Data_Analysis Data Analysis (Incidence and Severity of Insomnia) Follow_up->Data_Analysis

Caption: A typical experimental workflow for assessing insomnia in a clinical trial.

cluster_2 Troubleshooting Logic for this compound-Induced Insomnia Insomnia_Reported Participant Reports Insomnia Assess_Severity Assess Severity & Characteristics (Sleep Diary, Standardized Scale) Insomnia_Reported->Assess_Severity Review_Dosing Review Dosing Schedule (Time of Day) Assess_Severity->Review_Dosing Sleep_Hygiene Implement Sleep Hygiene Education Review_Dosing->Sleep_Hygiene Dose_Adjustment Consider Dose Adjustment (per protocol) Sleep_Hygiene->Dose_Adjustment Persistent_Insomnia Insomnia Persists? Dose_Adjustment->Persistent_Insomnia CBT_I Introduce Cognitive Behavioral Therapy for Insomnia (CBT-I) Persistent_Insomnia->CBT_I Yes Re-evaluate Re-evaluate Risk-Benefit of Continued Treatment Persistent_Insomnia->Re-evaluate No Pharmacotherapy Consider Short-Term Pharmacotherapy (with caution, per protocol) CBT_I->Pharmacotherapy Pharmacotherapy->Re-evaluate

Caption: Logical flow for troubleshooting this compound-induced insomnia.

References

Impact of hygroscopic DMSO on GSK239512 solubility and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing issues related to the solubility and activity of GSK239512, with a particular focus on the impact of its hygroscopic solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and brain-penetrant histamine H3 receptor antagonist/inverse agonist. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound enhances the release of these neurotransmitters, which is being investigated for potential therapeutic effects in neurological and psychiatric disorders.

Q2: Why is DMSO used as a solvent for this compound?

A2: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many that are poorly soluble in aqueous solutions.[1] For in vitro experiments, a concentrated stock solution of this compound is typically prepared in 100% DMSO, which is then diluted to the final desired concentration in the aqueous assay buffer.

Q3: What does it mean that DMSO is "hygroscopic" and how can this affect my experiments with this compound?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of compounds like this compound dissolved in it.[2] This can lead to the compound precipitating out of solution, resulting in an inaccurate and lower-than-expected concentration in your experiments, which in turn will affect the perceived activity.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What is happening?

A4: This is a common issue when working with compounds that have low aqueous solubility. When the concentrated DMSO stock is added to the aqueous buffer, the local concentration of this compound may temporarily exceed its solubility limit in the mixed DMSO/aqueous environment, causing it to precipitate. This can be exacerbated if the DMSO stock has absorbed water.

Q5: How does water content in DMSO affect the stability of this compound?

A5: While the primary issue with water in DMSO is reduced solubility, it can also impact compound stability. For some molecules, the presence of water can lead to hydrolysis over time. However, a study has shown that 85% of compounds stored in a 90/10 DMSO/water mixture remained stable for over two years at 4°C, suggesting that for many compounds, including potentially this compound, the immediate concern is solubility rather than rapid degradation.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro assays.

This is often due to a lower effective concentration of the compound in the assay than intended.

Troubleshooting Workflow

start Inconsistent/Low Activity Observed check_dmso Verify Quality of DMSO Stock start->check_dmso check_solubility Assess Solubility in Assay Buffer check_dmso->check_solubility DMSO is Anhydrous new_dmso Prepare Fresh Stock with Anhydrous DMSO check_dmso->new_dmso Water Contamination Suspected check_protocol Review Assay Protocol check_solubility->check_protocol No Precipitation modify_dilution Optimize Dilution Method check_solubility->modify_dilution Precipitation Observed validate_assay Validate Assay Performance check_protocol->validate_assay new_dmso->check_solubility modify_dilution->check_protocol contact_support Consult Technical Support validate_assay->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent this compound activity.

Potential Causes and Solutions:

  • Hygroscopic DMSO: Your DMSO may have absorbed atmospheric moisture, reducing the solubility of this compound.

    • Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) for preparing stock solutions.[1] Keep the DMSO container tightly sealed and consider aliquoting it into smaller, single-use volumes to minimize exposure to air.

  • Precipitation upon Dilution: The compound may be crashing out of solution when added to the aqueous assay buffer.

    • Solution: Try a serial dilution of the DMSO stock in the assay buffer. Also, ensure rapid and thorough mixing upon addition to the buffer.

  • Incorrect Stock Concentration: Errors in weighing the compound or calculating the solvent volume will lead to an incorrect stock concentration.

    • Solution: Double-check all calculations and ensure your analytical balance is properly calibrated.

  • Compound Degradation: While less common for short-term experiments, prolonged storage of the DMSO stock, especially at room temperature, can lead to degradation.

    • Solution: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Issue 2: Visible precipitate in the this compound DMSO stock solution.

Potential Causes and Solutions:

  • Water Contamination: As mentioned, water absorption is a primary cause of decreased solubility in DMSO.[2]

    • Solution: Discard the stock solution and prepare a fresh one using a new, sealed bottle of anhydrous DMSO.

  • Low-Quality DMSO: The purity of the DMSO may be insufficient.

    • Solution: Use a high-purity, anhydrous grade of DMSO (≥99.9%).[1]

  • Storage at Low Temperatures: Pure DMSO freezes at 18.5°C (65.3°F). If your stock solution appears frozen or has crystals, it may be pure. However, if it remains liquid at temperatures significantly below this, it likely contains water.

    • Solution: Warm the stock solution to room temperature and vortex thoroughly before use. If it remains cloudy or has a precipitate, the compound may have crashed out due to water contamination.

Quantitative Data Summary

Table 1: Illustrative Impact of Water Content in DMSO on this compound Solubility

Water in DMSO (% v/v)Estimated Solubility of this compound (mM)
0 (Anhydrous)~13
5~8
10~4
20~1.5

Note: This data is illustrative and based on the general principle of decreased solubility of hydrophobic compounds in DMSO with increasing water content. Actual values may vary.

Table 2: this compound Activity Data

ParameterValueSource
In Vitro Affinity (pKi) 9.7 - 9.9Not directly cited, mentioned in PET study
In Vivo Affinity (pKi) 11.3PET Imaging Study

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO

Objective: To prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 377.49 g/mol

    • For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 377.49 g/mol = 0.0037749 g = 3.77 mg

  • Weigh this compound:

    • Tare a sterile amber microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.77 mg of this compound into the tube.

  • Add Anhydrous DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the Compound:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Workflow for Preparing this compound Stock Solution

start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Histamine Histamine H3R H3R Histamine->H3R Agonist Gi Gi H3R->Gi Activates This compound This compound This compound->H3R Antagonist AdenylylCyclase AdenylylCyclase Gi->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse CellularResponse PKA->CellularResponse Phosphorylates Targets

References

Technical Support Center: Enhancing Brain Penetrance of GSK239512 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the brain penetrance of GSK239512 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is brain penetrance important?

A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[1][2][3][4] The histamine H3 receptor is primarily located in the central nervous system (CNS), acting as a presynaptic autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.[5] Therefore, for any derivative of this compound to be therapeutically effective for CNS disorders, it must efficiently cross the blood-brain barrier (BBB) to reach its target receptor in the brain.

Q2: What are the primary barriers limiting the brain penetrance of small molecules like this compound derivatives?

A2: The primary barriers are the physical barrier of the BBB, composed of tight junctions between endothelial cells, and the biochemical barrier, which includes active efflux transporters.[6][7] P-glycoprotein (P-gp) is a major efflux transporter that actively pumps many xenobiotics, including potential drug candidates, out of the brain, thereby limiting their CNS concentration.[8][9]

Q3: Which physicochemical properties are critical for optimizing the brain penetrance of my this compound derivative?

A3: Key physicochemical properties influencing BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors.[10][11] Generally, compounds with moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors are more likely to passively diffuse across the BBB.[12][13]

Q4: How can I determine if my this compound derivative is a substrate for the P-gp efflux transporter?

A4: An in vitro assay using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) is a standard method.[11] By measuring the bidirectional transport of your compound across a monolayer of these cells (from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.

Troubleshooting Guides

Problem: My this compound derivative has high in vitro potency but shows poor efficacy in animal models of CNS disease.

  • Possible Cause: This discrepancy is often due to low brain penetrance, meaning the compound is not reaching its target in sufficient concentrations.

  • Troubleshooting Steps:

    • Quantify Brain Exposure: Conduct an in vivo pharmacokinetic study in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[6]

    • Assess BBB Permeability: Use an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to get a preliminary assessment of passive permeability.[11][14]

    • Check for P-gp Efflux: Perform an MDCK-MDR1 assay to determine if the compound is a substrate for P-gp. High efflux is a common reason for low brain exposure despite good passive permeability.[11]

Problem: My derivative shows high passive permeability in the PAMPA-BBB assay, but the in vivo brain-to-plasma ratio (Kp) is very low.

  • Possible Cause: This profile strongly suggests that the compound is a substrate for active efflux transporters like P-gp at the BBB.[6][8] The compound can cross the membrane passively but is actively pumped out of the brain.

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: If not already done, perform the MDCK-MDR1 assay to calculate the efflux ratio.

    • Structural Modifications: Modify the chemical structure to reduce its affinity for P-gp. Strategies include reducing the number of hydrogen bond donors and masking polar groups.[11]

    • Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering your compound with a known P-gp inhibitor (e.g., rifampin, cyclosporine A) can confirm P-gp involvement if it leads to a significant increase in brain concentrations.[9][15] This is a research tool and not a long-term clinical strategy.

Problem: How can I structurally modify my this compound derivative to improve its brain penetrance?

  • Solution: A systematic medicinal chemistry approach is required. Focus on optimizing the key physicochemical properties.

    • Increase Lipophilicity (with caution): Increasing the octanol-water partition coefficient (logP) can improve passive diffusion.[10] However, very high lipophilicity can lead to increased metabolic instability and non-specific binding.[12]

    • Reduce Polar Surface Area (PSA): Aim for a PSA of less than 90 Ų as a general guideline for CNS drugs.

    • Decrease Hydrogen Bond Donors (HBD): Reducing the number of HBDs is an effective strategy to lower P-gp efflux.[11]

    • Prodrug Approach: A prodrug strategy can be employed where a lipophilic moiety is attached to the parent drug to facilitate its entry into the brain, after which it is cleaved to release the active compound.[12]

Data Presentation

Table 1: Key Parameters for Assessing Brain Penetrance

ParameterMethodInterpretation
Papp (Apparent Permeability) PAMPA-BBB, Caco-2, or MDCK assaysIndicates the rate of passive diffusion across a membrane. Higher values suggest better permeability.
Efflux Ratio (ER) MDCK-MDR1 AssayER > 2 suggests the compound is a substrate for P-gp efflux.
Kp (Brain-to-Plasma Ratio) In vivo pharmacokinetic studiesRatio of total drug concentration in brain to total drug in plasma at steady state.
Kp,uu (Unbound Brain-to-Plasma Ratio) In vivo studies with plasma and brain protein binding assessmentKp,uu ≈ 1 suggests passive diffusion is the dominant mechanism. Kp,uu < 1 suggests active efflux. Kp,uu > 1 suggests active influx.[6]

Table 2: General Physicochemical Property Guidelines for CNS Drugs

PropertyGuidelineRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally show better passive diffusion.
logP 1.5 - 2.5Optimal range for balancing solubility and permeability.[10]
Polar Surface Area (PSA) < 90 ŲLower PSA is associated with higher BBB permeability.
Hydrogen Bond Donors (HBD) ≤ 3Reducing HBDs can decrease interaction with P-gp.[11]
pKa Basic pKa > 7Ionization state affects permeability; a basic pKa can be favorable.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Prepare Donor Plate: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Add Compound: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of the donor plate.

  • Assemble Sandwich: An acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich."

  • Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration change.

Protocol 2: MDCK-MDR1 Efflux Assay

  • Cell Culture: MDCK-MDR1 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer.

  • Bidirectional Transport Study:

    • A-to-B Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.

    • B-to-A Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: The Papp for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

Protocol 3: In Vivo Brain Penetrance Study in Rodents

  • Compound Administration: The this compound derivative is administered to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised.

  • Sample Processing: Plasma is separated from the blood. The brain is homogenized in a suitable buffer.

  • Bioanalysis: The concentrations of the compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.

  • Calculate Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL). The area under the curve (AUC) for both brain and plasma can also be used to calculate an overall Kp.

Visualizations

BBB_Penetrance_Factors cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_Plasma This compound Derivative (Free & Protein-Bound) BBB Endothelial Cell Layer Passive Diffusion Active Efflux (P-gp) Active Influx Drug_Plasma->BBB:f0 Good Lipophilicity Low MW/PSA BBB:f1->Drug_Plasma P-gp Substrate Drug_Brain Derivative in Brain (Target Engagement) BBB:f2->Drug_Brain Transporter Substrate BBB:f0->Drug_Brain

Caption: Factors influencing the brain penetrance of this compound derivatives.

Workflow start Design/Synthesize This compound Derivative in_vitro_potency In Vitro H3 Receptor Potency Assay start->in_vitro_potency physchem Assess Physicochemical Properties (LogP, PSA, etc.) in_vitro_potency->physchem If potent pampa PAMPA-BBB for Passive Permeability physchem->pampa mdck MDCK-MDR1 for Efflux Ratio (ER) pampa->mdck If permeable in_vivo_pk In Vivo PK Study (Kp, Kp,uu) mdck->in_vivo_pk If ER is low decision Brain Exposure Sufficient? in_vivo_pk->decision efficacy_study Proceed to In Vivo Efficacy Studies decision->efficacy_study Yes optimize Redesign/Optimize Structure decision->optimize No optimize->start

Caption: Workflow for assessing and optimizing the brain penetrance of drug candidates.

H3_Signaling This compound This compound Derivative (Antagonist) H3R H3 Receptor (Presynaptic) This compound->H3R Blocks Histamine Histamine Histamine->H3R Activates Gi Gi Protein H3R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) Gi->Neurotransmitter Inhibits Release cAMP cAMP AC->cAMP Produces cAMP->Neurotransmitter Modulates

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

Validation & Comparative

A Comparative Guide: GSK239512 Versus Placebo for Mild to Moderate Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of the histamine H3 receptor antagonist, GSK239512, against a placebo in patients with mild to moderate Alzheimer's disease. The information is compiled from a pivotal Phase II clinical trial and is intended for researchers, scientists, and drug development professionals.

Efficacy Data

The primary efficacy of this compound was evaluated based on the change from baseline in cognitive function using the CogState neuropsychological test battery. The study focused on two co-primary endpoints: Episodic Memory and Executive Function/Working Memory.

Table 1: Efficacy Outcomes at Week 16

Outcome MeasureThis compoundPlaceboEffect Size (ES)p-value
CogState Episodic Memory Composite Score (Change from Baseline) Data not publicly availableData not publicly available0.350.0495[1]
CogState Executive Function/Working Memory Composite Score (Change from Baseline) No statistically significant improvementNo statistically significant improvementNot reported> 0.05[1]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) No statistically significant improvementNo statistically significant improvementNot reported> 0.05[1]

While the exact mean change from baseline and standard deviation are not publicly available, the study reported a statistically significant improvement in Episodic Memory for the this compound group compared to placebo.

Safety and Tolerability

This compound demonstrated an acceptable safety and tolerability profile. The most common adverse events were generally mild to moderate in intensity.

Table 2: Overview of Common Adverse Events

Adverse EventThis compoundPlacebo
Headache More frequent than placeboLess frequent
Dizziness More frequent than placeboLess frequent
Sleep Disturbances More frequent than placeboLess frequent

Specific percentages for each adverse event are not detailed in the publicly available literature, but these events were reported to be more pronounced during the initial dose titration period.[1]

Experimental Protocols

Phase II Clinical Trial (NCT01009255) Methodology

This was a 16-week, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[1]

  • Participants: 196 subjects with mild-to-moderate probable Alzheimer's disease, defined by a Mini-Mental State Examination (MMSE) score of 16-24.[1] Participants were currently untreated for the condition.[1]

  • Intervention: Patients were randomized to receive either this compound (n=97) or a matching placebo (n=99) administered orally once daily.[1]

  • Dosing Regimen: The study included a two-week placebo run-in period, followed by a four-week flexible dose up-titration of this compound (10-20-40-80 µg).[1] This was followed by a 12-week maintenance phase at the highest tolerated dose, up to 80 µ g/day .[1]

  • Primary Endpoints: The co-primary efficacy endpoints were the change from baseline at week 16 in the Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery.[1]

  • Secondary Endpoints: Included changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and other clinical measures.[1]

CogState Neuropsychological Test Battery

The CogState battery is a computerized set of tests designed to assess various cognitive domains. For this trial, composite scores for Episodic Memory and Executive Function/Working Memory were derived from a selection of these tests.

Visualizations

Signaling Pathway of this compound

This compound is a histamine H3 receptor antagonist/inverse agonist. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound is proposed to increase the release of pro-cognitive neurotransmitters in the brain.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonizes Histamine_release Histamine Release (-) H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter (ACh, NE, DA) Release (-) H3R->Other_NT_release Inhibits Increased_Histamine Increased Histamine Increased_Other_NT Increased ACh, NE, DA Postsynaptic_receptors Postsynaptic Receptors Increased_Histamine->Postsynaptic_receptors Activates Increased_Other_NT->Postsynaptic_receptors Activates Cognitive_effects Pro-cognitive Effects Postsynaptic_receptors->Cognitive_effects Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Workflow of the Phase II Clinical Trial

The diagram below outlines the key stages of the clinical trial comparing this compound to placebo.

start Screening (N=196) placebo_run_in 2-Week Placebo Run-in start->placebo_run_in randomization Randomization placebo_run_in->randomization gsk_arm This compound Arm (n=97) randomization->gsk_arm 1:1 placebo_arm Placebo Arm (n=99) randomization->placebo_arm titration_gsk 4-Week Flexible Dose Titration (10-80 µg) gsk_arm->titration_gsk titration_placebo 4-Week Placebo Titration placebo_arm->titration_placebo maintenance_gsk 12-Week Maintenance Phase titration_gsk->maintenance_gsk maintenance_placebo 12-Week Maintenance Phase titration_placebo->maintenance_placebo end_of_study End of Study (Week 16) Efficacy & Safety Assessment maintenance_gsk->end_of_study maintenance_placebo->end_of_study

Caption: Workflow of the this compound Phase II clinical trial.

References

Head-to-head comparison of GSK239512 and pitolisant for H3R antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The histamine H3 receptor (H3R) has emerged as a significant therapeutic target within the central nervous system (CNS).[1][2] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3][4][5] Antagonism or inverse agonism at the H3R enhances the release of these neurotransmitters, presenting a promising strategy for treating neurological and psychiatric disorders.[2][6]

This guide provides a detailed, data-driven comparison of two prominent H3R antagonists: GSK239512, an investigational compound explored for cognitive disorders, and pitolisant (Wakix®), the first H3R antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[6][7]

Mechanism of Action: H3 Receptor Antagonism

Both this compound and pitolisant function as potent antagonists/inverse agonists at the H3 receptor.[8][9] The H3R is coupled to Gαi/o proteins; its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[3][5] By blocking the constitutive activity of this receptor, inverse agonists like this compound and pitolisant prevent this signaling cascade, thereby disinhibiting presynaptic terminals and increasing neurotransmitter release.[4][9] This enhanced neurochemical transmission is believed to underlie their therapeutic effects on wakefulness and cognition.[2][6]

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_antagonist Mechanism of Antagonism Histamine Histamine H3R H3 Receptor (Constitutively Active) Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) cAMP->Neurotransmitter Modulates Antagonist This compound or Pitolisant Antagonist->H3R Blocks / Inverse Agonism

Caption: Simplified H3R Signaling and Antagonist Action.

Pharmacological and Pharmacokinetic Profiles

While both compounds are potent, brain-penetrant H3R antagonists, they exhibit distinct pharmacological profiles and have been developed for different therapeutic indications.[7][9] Pitolisant is the first non-imidazole-based H3R antagonist to advance to clinical development and approval.[8] this compound is noted for its particularly high in vivo affinity for the human H3 receptor.[10]

Table 1: Comparative Pharmacological and Pharmacokinetic Data

ParameterThis compoundPitolisant
Mechanism H3 Receptor Antagonist / Inverse Agonist[9]H3 Receptor Antagonist / Inverse Agonist[11][12]
Binding Affinity pK = 11.3 (in vivo, human)[10]KD = 4.5 x 10-12 M[10]Ki = 1 nM[8]
Receptor Occupancy >90% at doses up to 80 µg[9]Data not specified in reviewed literature
Key Indication(s) Investigational (Alzheimer's, Schizophrenia, MS)[13][14][15]Approved for Narcolepsy (EDS and Cataplexy)[6][11][16]
Administration Oral[17]Oral[11]
Brain Penetrance Yes, highly brain penetrant[7][9]Yes[11]

Clinical Development and Efficacy

The clinical development paths for this compound and pitolisant have been divergent, reflecting their differing primary therapeutic targets. Pitolisant's development successfully culminated in its approval for narcolepsy, whereas this compound has been evaluated in several CNS disorders without yet achieving regulatory approval.

Clinical_Trial_Workflow cluster_workflow Typical Phase II/III Clinical Trial Workflow cluster_treatment Double-Blind Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in (Optional) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A (e.g., this compound / Pitolisant) Randomization->GroupA 1 GroupB Group B (Placebo) Randomization->GroupB 1 GroupC Group C (Active Comparator, e.g., Modafinil) Randomization->GroupC 1 (if applicable) Titration Dose Titration (e.g., 4 weeks) Maintenance Stable Dose / Maintenance (e.g., 12 weeks) FollowUp End of Treatment & Follow-up Assessment Maintenance->FollowUp Analysis Data Analysis (Primary/Secondary Endpoints) FollowUp->Analysis

Caption: Generalized workflow for a randomized controlled trial.
Pitolisant for Narcolepsy

Pitolisant is approved for treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy.[6][11][12] Its efficacy was established in several randomized, placebo-controlled trials, including HARMONY 1 and HARMONY CTP.

  • HARMONY 1 & CTP Trials: These studies demonstrated that pitolisant significantly reduces EDS as measured by the Epworth Sleepiness Scale (ESS). In the HARMONY CTP trial, the mean change in ESS from baseline was -5.4 for pitolisant compared to -1.9 for placebo.[18]

  • Cataplexy Reduction: The HARMONY CTP trial, which focused on patients with cataplexy, showed that pitolisant significantly decreased the frequency of cataplexy attacks.[18][19] The weekly cataplexy rate ratio for pitolisant versus placebo was 0.512.[20]

  • Effect Size: Post hoc analyses revealed large effect sizes (Cohen's d) for pitolisant versus placebo, ranging from 0.61 to 0.86 for ESS score changes and 0.86 for changes in the weekly rate of cataplexy.[19][21]

This compound for Cognitive Disorders

This compound has been investigated in Phase II trials for Alzheimer's disease (AD), schizophrenia, and relapsing-remitting multiple sclerosis (RRMS).

  • Alzheimer's Disease: In a 16-week study in patients with mild-to-moderate AD, this compound showed a statistically significant improvement in the Episodic Memory composite score from the CogState neuropsychological test battery compared to placebo (Effect Size = 0.35).[17][22] However, no significant effects were seen on other cognitive domains or on the ADAS-Cog scale.[17][22]

  • Schizophrenia: A Phase II study assessing this compound for cognitive impairment in schizophrenia did not find evidence of overall beneficial effects.[14][23] While a small positive effect was noted on the CogState Schizophrenia Battery Composite Score, effects on other cognitive batteries were neutral or favored placebo.[14]

  • Multiple Sclerosis: A Phase II study in RRMS patients investigated the potential of this compound to promote remyelination. The study observed a small but positive effect on remyelination as measured by magnetisation transfer ratio (MTR), a marker for myelin content.[9][15]

Table 2: Summary of Key Clinical Efficacy Data

CompoundIndicationKey Trial(s)Primary Outcome(s) & Results
Pitolisant Narcolepsy (EDS)HARMONY 1, HARMONY CTPEpworth Sleepiness Scale (ESS): Significant reduction vs. placebo. Adjusted mean difference in change from baseline was -3.42 in HARMONY CTP.[18]
Narcolepsy (Cataplexy)HARMONY CTPWeekly Rate of Cataplexy (WRC): Significant reduction vs. placebo.[18][19]
This compound Alzheimer's DiseasePhase II (NCT00951209)CogState Episodic Memory: Statistically significant improvement vs. placebo (ES=0.35).[17][22]ADAS-Cog: No significant difference.[17][22]
SchizophreniaPhase II (NCT01009060)CogState Schizophrenia Battery: No evidence of overall beneficial effects.[14]
Multiple SclerosisPhase II (NCT01772199)Lesion Remyelination (MTR): Small positive effect observed.[9][15]

Safety and Tolerability

Both drugs have been generally well-tolerated in clinical trials, with adverse event profiles consistent with their mechanism of action, which involves increased histaminergic activity.

Table 3: Common Adverse Events (AEs) from Clinical Trials

CompoundCommon Adverse Events (>5% and more than placebo)Reference
Pitolisant Headache, Insomnia, Anxiety, Nausea, Irritability[16][24]
This compound Insomnia, Headache, Dizziness, Sleep Disturbances (more common during dose titration)[9][17][22]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The binding affinity (Ki) of a test compound like this compound or pitolisant for the H3 receptor is typically determined using a competitive radioligand binding assay.

  • Preparation: Cell membranes expressing the human H3 receptor are prepared from a stable cell line (e.g., HEK293 cells).

  • Incubation: A fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Protocol: HARMONY CTP (Pitolisant)

The HARMONY CTP trial (NCT01800045) was a key study evaluating pitolisant for cataplexy.[18][19]

  • Study Design: A 7-week, randomized, double-blind, placebo-controlled study.[18]

  • Patient Population: Adults with narcolepsy who experienced at least three cataplexy attacks per week.[18]

  • Intervention: Patients were randomized to receive either pitolisant or a placebo. The pitolisant dose was individually titrated up to a maximum of 40 mg daily (a 35.6 mg dose is the approved maximum in the US).[8][18]

  • Primary Endpoint: The primary efficacy measure was the change in the weekly rate of cataplexy from baseline to the end of the treatment period.[19]

  • Secondary Endpoints: Included the change in the Epworth Sleepiness Scale (ESS) score to assess effects on excessive daytime sleepiness.[18]

Conclusion

This compound and pitolisant are both potent, brain-penetrant H3 receptor antagonists/inverse agonists that effectively block the inhibitory presynaptic H3 receptor. While they share a common mechanism, their clinical development and outcomes have differed significantly.

  • Pitolisant has been successfully developed and approved as a first-in-class treatment for narcolepsy, demonstrating robust efficacy in reducing both excessive daytime sleepiness and cataplexy.[11][16][19] It represents a valuable non-stimulant therapeutic option with a novel mechanism of action.[16]

  • This compound has shown evidence of target engagement and some procognitive effects in early-phase clinical trials for Alzheimer's disease and a potential remyelinating effect in MS.[9][17] However, it has not demonstrated broad, clinically meaningful benefits in larger studies for cognitive impairment in AD or schizophrenia, and its development has not progressed to regulatory approval for these indications.[14][22]

This comparison highlights the challenges of translating a promising mechanism of action into clinical efficacy across different neurological disorders. While H3R antagonism is a validated approach for treating narcolepsy with pitolisant, its therapeutic potential in other CNS conditions remains an area of active investigation.

References

Validation of GSK239512's Effects on Episodic Memory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK239512's effects on episodic memory, placing its clinical trial findings in the context of other histamine H3 receptor antagonists. The information is intended to support research and development efforts in the field of cognitive enhancement.

Executive Summary

This compound, a potent and selective histamine H3 receptor antagonist, has demonstrated a statistically significant, albeit modest, positive effect on episodic memory in patients with mild-to-moderate Alzheimer's disease. Clinical trial data indicates a specific improvement in this cognitive domain, without a broader impact on other cognitive functions. In preclinical studies, other H3 receptor antagonists such as pitolisant, thioperamide, and ciproxifan have also shown pro-cognitive effects in various animal models of memory impairment. This guide presents the available data to facilitate an objective comparison of these compounds.

Comparative Data on H3 Receptor Antagonists

The following tables summarize the key findings from clinical and preclinical studies on this compound and alternative H3 receptor antagonists.

This compound: Clinical Trial Data

Table 1: Efficacy of this compound on Episodic Memory in Mild-to-Moderate Alzheimer's Disease [1][2]

EndpointMeasurement ToolTreatment GroupPlacebo GroupEffect Size (ES)p-value
Change from Baseline in Episodic Memory at Week 16CogState Neuropsychological Test Battery (NTB)ImprovementLess Improvement0.350.0495

Data from a Phase II, randomized, double-blind, placebo-controlled, 16-week study.[1][2]

Alternative H3 Receptor Antagonists: Preclinical Data

Table 2: Effects of Alternative H3 Receptor Antagonists on Episodic-Like Memory in Rodent Models

CompoundAnimal ModelMemory TaskAmnesia ModelKey Finding
Pitolisant MouseNovel Object RecognitionScopolamine-inducedReversed scopolamine-induced memory impairment.
Thioperamide MousePassive AvoidanceScopolamine-inducedAmeliorated scopolamine-induced learning deficit.[3]
Thioperamide MousePassive AvoidanceDizocilpine (MK-801)-inducedReversed dizocilpine-induced amnesia.[4]
Ciproxifan RatDelayed Spatial AlternationDizocilpine (MK-801)-inducedAlleviated MK-801-induced impairment.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound: Phase II Clinical Trial Protocol Outline[1][2]
  • Study Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 196 subjects with mild-to-moderate probable Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-24).

  • Treatment: Oral administration of this compound (n=97) or placebo (n=99) once daily. The this compound dose was titrated over 4 weeks from 10 µg to 80 µg per day, followed by a 12-week maintenance phase.

  • Primary Efficacy Endpoint: Change from baseline in the Episodic Memory composite score from the CogState Neuropsychological Test Battery at Week 16.

Preclinical Behavioral Models: Protocol Outlines
  • Apparatus: A square or circular open-field arena.

  • Procedure:

    • Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

    • Training/Familiarization (T1): Each mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded for a defined period (e.g., 5-10 minutes).

    • Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

    • Testing/Choice (T2): The mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Amnesia Induction: An amnesic agent like scopolamine (e.g., 1 mg/kg, i.p.) or MK-801 is administered prior to the training phase to induce a memory deficit.[7][8]

  • Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition/Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes and a brief, mild foot shock is delivered.

    • Retention Test: After a set interval (e.g., 24 hours), the mouse is again placed in the light compartment and the latency to enter the dark compartment (step-through latency) is measured.

  • Amnesia Induction: An amnesic agent like scopolamine or dizocilpine is administered before the training trial.[4][9]

  • Data Analysis: A longer step-through latency in the retention test is indicative of better memory of the aversive experience.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists, like this compound, block this inhibitory effect, leading to an increase in the synthesis and release of histamine and other neurotransmitters.

H3_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron This compound This compound (Antagonist) H3R Histamine H3 Receptor This compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh) cAMP->Neurotransmitter_Vesicle Modulates Release Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Postsynaptic_Receptors Postsynaptic Receptors Release->Postsynaptic_Receptors Activates Cognitive_Effects Enhanced Episodic Memory Postsynaptic_Receptors->Cognitive_Effects Leads to

Caption: H3 receptor antagonist action.

General Experimental Workflow for Preclinical Memory Assessment

The following diagram illustrates a typical workflow for evaluating the effects of a compound on memory in a rodent model of amnesia.

Preclinical_Workflow animal_model Select Animal Model (e.g., Mouse, Rat) habituation Habituation to Test Apparatus animal_model->habituation drug_admin Administer Test Compound (e.g., H3 Antagonist) habituation->drug_admin amnesia_induction Induce Amnesia (e.g., Scopolamine) drug_admin->amnesia_induction training Training / Familiarization (T1) amnesia_induction->training iti Inter-Trial Interval (ITI) training->iti testing Testing / Choice (T2) iti->testing data_analysis Data Analysis (e.g., Discrimination Index, Step-through Latency) testing->data_analysis

Caption: Preclinical memory testing workflow.

References

Comparative Analysis of H3 Receptor Antagonists in Remyelination Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence supporting the role of histamine H3 receptor antagonists in promoting myelin repair for neurological disorders such as multiple sclerosis.

The pursuit of effective remyelination therapies for demyelinating diseases like multiple sclerosis (MS) has led researchers to explore novel therapeutic targets. Among these, the histamine H3 receptor (H3R) has emerged as a promising candidate. Antagonism of this receptor, particularly through inverse agonism, has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system. This guide provides a comparative analysis of key H3 receptor antagonists investigated in remyelination studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from key preclinical and clinical studies investigating the efficacy of H3 receptor antagonists in promoting remyelination.

CompoundStudy TypeModel/PopulationKey MetricResultCitation
Clemastine Phase II Clinical Trial (ReBUILD)Relapsing MS patients with chronic optic neuropathyVisual Evoked Potential (VEP) P100 Latency DelayReduced by 1.7 ms/eye (95% CI 0.5-2.9; p=0.0048)[1]
GSK239512 Phase II Clinical TrialRelapsing-remitting MS (RRMS) patientsNormalized Magnetization Transfer Ratio (MTR) change in new lesionsPositive effect size of 0.344 (90% CI 0.018, 0.671) for Gd-enhancing lesions[2][3][4]
GSK247246 (preclinical) In vitroPrimary rat OPCsMyelin Basic Protein (MBP) expressionDose-dependent increase[5][6]
GSK247246 (preclinical) In vivoCuprizone mouse model of demyelinationRemyelinationEnhanced remyelination and axonal protection[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of H3 receptor antagonists and remyelination.

Cuprizone-Induced Demyelination Mouse Model

This model is widely used to study de- and remyelination in a controlled manner.

  • Animal Model: 8-10 week old C57BL/6 male mice are typically used.[7]

  • Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for 5 to 6 weeks to induce acute demyelination, particularly in the corpus callosum.[7][8]

  • Remyelination Phase: To study remyelination, the cuprizone diet is replaced with standard chow. Spontaneous remyelination typically occurs over the following weeks.[8][9]

  • Treatment Administration: H3 receptor antagonists or vehicle are administered to the mice, often via oral gavage or systemic injection, during the remyelination phase.

  • Tissue Processing: At the end of the experiment, mice are euthanized, and brains are collected for histological analysis. Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned using a cryostat.[10]

Immunohistochemistry for Myelin Basic Protein (MBP)

Immunohistochemistry for MBP is a standard technique to visualize and quantify the extent of myelination and remyelination.

  • Tissue Preparation: Brain sections are washed in phosphate-buffered saline (PBS).

  • Antigen Retrieval: For some protocols, a heat-induced antigen retrieval step using a citrate buffer (pH 6.0) is performed to unmask the antigen.[10]

  • Blocking: Sections are incubated in a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.1-0.3% Triton X-100) for at least one hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against MBP (e.g., rat anti-MBP, 1:1000 dilution) overnight at 4°C.[11]

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence or confocal microscope.

  • Quantification: The extent of myelination is quantified by measuring the area and intensity of MBP staining in a region of interest, such as the corpus callosum.

Visual Evoked Potential (VEP) Recording

VEPs are a non-invasive electrophysiological method used to assess the functional integrity of the visual pathway, with latency delays indicating demyelination.

  • Patient Preparation: Patients are seated in front of a screen displaying a pattern-reversal stimulus (e.g., a black and white checkerboard).

  • Electrode Placement: Recording electrodes are placed on the scalp over the visual cortex (occipital lobe), with reference and ground electrodes placed at other locations on the head.

  • Stimulation: The pattern on the screen reverses at a specific frequency (e.g., 1-2 reversals per second). Each eye is tested independently.

  • Signal Acquisition: The electrical signals from the brain are amplified and averaged over multiple reversals to extract the VEP waveform.

  • Data Analysis: The primary outcome measure is the latency of the P100 component, a prominent positive peak that occurs approximately 100 milliseconds after the stimulus. A delay in the P100 latency is a sensitive marker of demyelination in the optic nerve.[1]

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

H3R_Signaling_Pathway H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB HDAC1 HDAC1 pCREB->HDAC1 Regulates Hes5 Hes5 HDAC1->Hes5 Deacetylates (Represses) Myelin_Genes Myelin Gene Expression Hes5->Myelin_Genes Inhibits Histamine Histamine Histamine->H3R Activates H3R_Antagonist H3R Inverse Agonist H3R_Antagonist->H3R Inhibits

Caption: H3R signaling pathway in oligodendrocyte precursor cells.

Remyelination_Study_Workflow cluster_demyelination Demyelination Phase cluster_remyelination Remyelination & Treatment Phase cluster_analysis Analysis Phase Cuprizone_Diet Administer 0.2% Cuprizone Diet (5-6 weeks) Demyelination Induce Demyelination in Corpus Callosum Cuprizone_Diet->Demyelination Normal_Diet Switch to Normal Diet Demyelination->Normal_Diet Treatment Administer H3R Antagonist or Vehicle Normal_Diet->Treatment Tissue_Collection Collect Brain Tissue Treatment->Tissue_Collection IHC Immunohistochemistry (MBP Staining) Tissue_Collection->IHC Quantification Quantify Remyelination IHC->Quantification

Caption: Experimental workflow for a preclinical remyelination study.

H3R_Antagonist_Comparison cluster_mechanism Mechanism of Action cluster_effect Effect on OPC Differentiation Inverse_Agonist Inverse Agonist (e.g., this compound, Clemastine) Promotes_Diff Promotes Differentiation Inverse_Agonist->Promotes_Diff Leads to Neutral_Antagonist Neutral Antagonist No_Effect No Effect Neutral_Antagonist->No_Effect Leads to

Caption: Comparison of H3R inverse agonists and neutral antagonists.

References

A Comparative Analysis of the Safety and Tolerability of GSK239512 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profiles of GSK239512, an investigational histamine H3 receptor (H3R) antagonist, with other drugs in its class, including pitolisant, ABT-288, and bavisant. The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in the field of neurology and psychiatry.

Introduction to H3 Receptor Antagonism

Histamine H3 receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] Blockade of these receptors by H3R antagonists enhances the release of these neurotransmitters, which is being investigated for the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[2][3] However, modulating these neurotransmitter systems can also lead to a range of adverse effects. This guide focuses on the safety and tolerability of these agents.

Comparative Safety and Tolerability of H3R Antagonists

The following tables summarize the adverse event (AE) data from clinical trials of this compound and other selected H3R antagonists.

Table 1: Adverse Events Reported for this compound in Clinical Trials
IndicationDosageMost Common Adverse EventsReference
Mild-to-Moderate Alzheimer's DiseaseUp to 80µ g/day Headache, dizziness, sleep disturbances (insomnia, nightmares), particularly during titration.[4][5][6][4][5][6]
Schizophrenia (Cognitive Impairment)Not specifiedGenerally well-tolerated with an AE profile consistent with the known class pharmacology.[7][8][7][8]
Relapsing-Remitting Multiple SclerosisUp to 80µgInsomnia more common than placebo, especially during titration.[9][10][9][10]
Table 2: Comparative Adverse Event Profiles of Other H3R Antagonists
Drug NameIndication(s)Dosage(s)Most Common Adverse EventsReference(s)
Pitolisant (Wakix®) NarcolepsyUp to 35.6 mg/dayInsomnia, nausea, anxiety, headache.[11][12][11][12]
ABT-288 Schizophrenia, Alzheimer's DiseaseUp to 45 mg once daily (in schizophrenia)Abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, tachycardia.[13][14][15][13][14][15]
Bavisant (JNJ-31001074) ADHD1 mg/day, 3 mg/day, 10 mg/dayHigher dosage (10 mg/day) was less well-tolerated, with a higher incidence of total treatment-emergent AEs and discontinuations due to AEs.[16][17][16][17]

Experimental Protocols for Safety and Tolerability Assessment

The safety and tolerability of H3R antagonists in the cited clinical trials were generally assessed through standard Phase II clinical trial methodologies for CNS drugs. While specific protocols are often proprietary, the general approach includes:

  • Adverse Event (AE) Monitoring and Reporting : Systematic collection of all untoward medical occurrences in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.[18][19] This is typically done through a combination of:

    • Spontaneous Reporting : Patients are encouraged to report any new or worsening symptoms to the clinical trial staff.

    • Systematic Inquiry : At each study visit, investigators ask open-ended questions to elicit any potential adverse events.[20]

    • Standardized Questionnaires : Use of validated scales to assess specific potential side effects, such as sleep quality or mood changes.

  • Clinical Laboratory Tests : Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect any drug-induced organ toxicity.[5]

  • Vital Signs Monitoring : Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature at study visits.[3]

  • Electrocardiograms (ECGs) : To assess for any potential cardiac effects, such as changes in the QT interval.[21]

  • Physical and Neurological Examinations : Conducted at baseline and at regular intervals throughout the study to identify any physical or neurological changes.

  • Suicidality Assessment : For CNS drugs, specific monitoring for suicidal ideation and behavior is often included, for example, using the Columbia-Suicide Severity Rating Scale (C-SSRS).

The severity of AEs is typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE), and the relationship of the AE to the study drug is assessed by the investigator.[18][22]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream effects, including the modulation of various kinases and ion channels, ultimately leading to the inhibition of neurotransmitter release. H3R antagonists block this pathway, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R H3 Receptor Gi Gαi/o H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits Histamine Histamine Histamine->H3R Activates H3R_Antagonist H3R Antagonist (e.g., this compound) H3R_Antagonist->H3R Blocks

Caption: Simplified H3 Receptor Signaling Pathway.

General Experimental Workflow for a Phase II Clinical Trial in a CNS Indication

The following diagram illustrates a typical workflow for a Phase II clinical trial designed to assess the efficacy and safety of an investigational drug like an H3R antagonist.

Phase_II_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_monitoring Monitoring & Data Collection Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Clinical, Labs, Imaging) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Investigational Drug (e.g., this compound) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Visits Regular Study Visits Drug_Arm->Visits Placebo_Arm->Visits Safety_Assessments Safety Assessments (AEs, Vitals, Labs, ECGs) Visits->Safety_Assessments Efficacy_Assessments Efficacy Assessments (Cognitive Tests, etc.) Visits->Efficacy_Assessments Data_Analysis Data Analysis Safety_Assessments->Data_Analysis Efficacy_Assessments->Data_Analysis Results Results Interpretation (Safety & Efficacy) Data_Analysis->Results

Caption: General Workflow of a Phase II Clinical Trial.

References

GSK239512 Clinical Trial Outcomes: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for GSK239512, a histamine H₃ receptor antagonist, across its evaluation in cognitive impairment associated with schizophrenia, Alzheimer's disease, and relapsing-remitting multiple sclerosis. The performance of this compound is compared with standard-of-care treatments and placebo, supported by experimental data from key clinical trials.

Executive Summary

This compound has been investigated as a pro-cognitive and remyelinating agent in several neurological and psychiatric disorders. As a potent and brain-penetrant histamine H₃ receptor antagonist/inverse agonist, it modulates the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Clinical trial results have shown modest or mixed efficacy across the different indications. In schizophrenia, this compound demonstrated a small positive effect on a composite score of cognition but did not show broad beneficial effects. In Alzheimer's disease, a small improvement in episodic memory was observed, but no significant changes were seen in other cognitive domains or global clinical measures. In relapsing-remitting multiple sclerosis, this compound was associated with a small positive effect on remyelination as measured by magnetization transfer ratio. This guide provides a detailed breakdown of the quantitative outcomes and methodologies from these trials to aid in the objective assessment of this compound's clinical profile.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative outcomes from Phase II clinical trials of this compound compared to placebo and standard-of-care treatments.

Table 1: Cognitive Impairment in Schizophrenia

Outcome MeasureThis compoundPlaceboComparator: Atypical Antipsychotics
CogState Schizophrenia Battery (CSSB) Composite Score (Effect Size) 0.29-Varies by agent; some show small positive effects
MATRICS Consensus Cognitive Battery (MCCB) Overall Composite Score Neutral or favored placebo-Small improvements observed in some studies (e.g., olanzapine, risperidone)[1]
Processing Speed (Effect Size) -0.46 (favored placebo)-Quetiapine has shown positive effects on processing speed[2]

Table 2: Mild-to-Moderate Alzheimer's Disease

Outcome MeasureThis compoundPlaceboComparator: Donepezil (Cholinesterase Inhibitor)Comparator: Memantine (NMDA Receptor Antagonist)
Episodic Memory (CogState NTB, Effect Size) 0.35 (p=0.0495)[3][4][5]-Improves cognitive function, including memory[6][7]Shows benefits in cognitive domains including memory[8]
Executive Function/Working Memory (CogState NTB) No significant difference[3][4][5]-Modest improvementsModest improvements
ADAS-Cog (Change from Baseline) No significant difference[3][4][5]-Mean improvement of 2.5-3.1 points vs. placebo at 12 weeks[6]Statistically significant benefit over placebo[8]
SIB (Change from Baseline) Not Reported-Not typically a primary endpoint in mild-to-moderate AD trialsStatistically significant benefit over placebo in moderate-to-severe AD[8][9][10][11]

Table 3: Relapsing-Remitting Multiple Sclerosis (RRMS)

Outcome MeasureThis compoundPlaceboComparator: Interferon Beta-1aComparator: Glatiramer Acetate
Magnetization Transfer Ratio (MTR) - GdE Lesions (Effect Size) 0.344-Data on MTR changes not directly comparableData on MTR changes not directly comparable
Annualized Relapse Rate (ARR) 0.4170.400Reduces relapse rate by ~30% vs. placebo[12]Reduces relapse rate by ~29-34% vs. placebo[13]
Expanded Disability Status Scale (EDSS) No meaningful changeNo meaningful changeSlows disability progressionSlows disability progression[14]

Experimental Protocols

Cognitive Impairment in Schizophrenia (NCT01009060)
  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study in stable outpatients with schizophrenia on antipsychotic therapy.

  • Patient Population: 50 subjects with stable schizophrenia.

  • Dosing Regimen: this compound or placebo administered for 7 weeks, including a 4-week titration period.

  • Primary Outcome Measures:

    • CogState Schizophrenia Battery (CSSB): A computerized battery of tests assessing various cognitive domains.

    • MATRICS Consensus Cognitive Battery (MCCB): A comprehensive battery of ten tests assessing seven cognitive domains: Speed of Processing, Attention/Vigilance, Working Memory, Verbal Learning, Visual Learning, Reasoning and Problem Solving, and Social Cognition.[15][16][17][18][19]

Mild-to-Moderate Alzheimer's Disease (16-week study)
  • Study Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][5]

  • Patient Population: 196 untreated subjects with mild-to-moderate probable Alzheimer's disease (Mini-Mental State Examination [MMSE] score 16-24).[3][4][5]

  • Dosing Regimen: this compound (flexibly titrated up to 80 µ g/day ) or placebo administered orally once daily. The study included a 4-week titration phase followed by a 12-week maintenance phase.[3][4][5]

  • Primary Outcome Measures:

    • CogState Neuropsychological Test Battery (NTB): Composite scores for Episodic Memory and Executive Function/Working Memory.

  • Secondary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standard cognitive assessment tool in AD trials that includes tasks for word recall, naming, following commands, constructional praxis, ideational praxis, orientation, and word recognition.[7][20][21][22][23]

Relapsing-Remitting Multiple Sclerosis (NCT01772199)
  • Study Design: A Phase II, randomized, parallel-group, placebo-controlled, double-blind (sponsor-unblinded), multicenter study.

  • Patient Population: Patients aged 18-50 with RRMS who were receiving stable treatment with intramuscular interferon-β1a or glatiramer acetate.

  • Dosing Regimen: this compound or placebo, up-titrated over 4-5 weeks to a maximum tolerable dose of up to 80 µg and maintained until Week 48.

  • Primary Outcome Measures:

    • Magnetization Transfer Ratio (MTR): Mean changes in post-lesion MTR in gadolinium-enhanced (GdE) or Delta-MTR defined lesions from pre-lesion values, as a marker of myelin content.

  • Secondary Outcome Measures:

    • Expanded Disability Status Scale (EDSS): A scale used to quantify disability in MS, ranging from 0 (normal neurological exam) to 10 (death due to MS). The scale is based on measures of impairment in eight functional systems.[24][25][26][27][28]

    • Relapse Rate: The number of confirmed MS relapses per unit of time.

Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor This compound->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA, NE) Gi_o->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter_Release Modulates Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates

Caption: Signaling pathway of the histamine H3 receptor and the action of this compound.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization (1:1) Screening->Randomization Titration_GSK This compound (4-5 Week Titration) Randomization->Titration_GSK Titration_PBO Placebo (4-5 Week Titration) Randomization->Titration_PBO Maintenance_GSK This compound (Maintenance Phase) Titration_GSK->Maintenance_GSK Maintenance_PBO Placebo (Maintenance Phase) Titration_PBO->Maintenance_PBO Endpoint End of Treatment (Primary & Secondary Endpoint Assessment) Maintenance_GSK->Endpoint Maintenance_PBO->Endpoint Follow_up Follow-up Endpoint->Follow_up

Caption: A representative workflow for a randomized, placebo-controlled clinical trial of this compound.

References

A Comparative Guide to the In Vitro Binding Affinity of GSK239512 and Other Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro binding affinity of the novel histamine H3 (H3) receptor antagonist/inverse agonist, GSK239512, with other well-established H3 receptor ligands: pitolisant, ciproxifan, and clobenpropit. The data presented is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers engaged in the development of H3 receptor-targeted therapeutics.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected ligands for the histamine H3 receptor. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.

CompoundLigand TypeKi (nM)Species/Tissue/Cell LineRadioligand
This compound Antagonist/Inverse Agonist~0.126[1]Pig (in vitro estimate)Not Specified
Pitolisant Antagonist/Inverse Agonist0.16Human (recombinant)Not Specified
Ciproxifan Antagonist/Inverse Agonist0.5 - 1.9Rat Cerebral Cortex Synaptosomes[3H]Histamine
0.7Rat Striatal Membranes[125I]iodoproxyfan
Clobenpropit Antagonist/Inverse Agonist10.91 (high affinity site)Guinea-Pig Cerebral Cortex Membranes[3H]-Clobenpropit
9.17 (low affinity site)Guinea-Pig Cerebral Cortex Membranes[3H]-Clobenpropit

Experimental Protocols

The determination of in vitro binding affinities for H3 receptor ligands predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the H3 receptor.

Generalized Radioligand Displacement Assay Protocol:
  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells endogenously or recombinantly expressing the histamine H3 receptor. Common sources include rat brain cortex, guinea pig cerebral cortex, or cell lines like HEK293 or CHO cells stably transfected with the H3 receptor gene.

  • Incubation: A constant concentration of a specific H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine, [125I]iodoproxyfan, or [3H]-clobenpropit) is incubated with the membrane preparation in a suitable buffer system.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the H3 receptor.

  • Equilibrium: The mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Key Processes

To further elucidate the context of these binding affinities, the following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for its characterization.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (α, β, γ subunits) H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP converts Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Ca2+ influx leads to Histamine Histamine (Agonist) Histamine->H3R Binds & Activates This compound This compound (Antagonist) This compound->H3R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Release modulates

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare Membranes (with H3 Receptors) Incubation 4. Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand (e.g., [3H]-NAMH) Radioligand->Incubation Test_Compound 3. Prepare Test Compound (e.g., this compound) Test_Compound->Incubation Filtration 5. Separate Bound from Free (Rapid Filtration) Incubation->Filtration Quantification 6. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculation 7. Calculate IC50 and Ki Quantification->Calculation

Caption: Experimental Workflow for Radioligand Binding Assay.

References

GSK239512: A Comparative Analysis of Clinical Efficacy in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of GSK239512, a potent and selective histamine H3 receptor antagonist/inverse agonist, across different patient populations. This compound has been investigated for its potential to treat cognitive impairment in Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. This document summarizes key clinical trial data, compares its performance with relevant alternatives, and provides detailed experimental protocols to support further research and development.

Mechanism of Action: Modulating Neurotransmission through H3 Receptor Antagonism

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor.[1] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[1] By blocking this receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes like attention, learning, and memory.[2][3] The H3 receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4] Antagonism of the H3 receptor reverses this effect, thereby modulating downstream signaling pathways.[4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GSK This compound H3R Histamine H3 Receptor GSK->H3R Antagonizes/ Inverse Agonizes Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT Other Neurotransmitter Release (ACh, DA, NE) H3R->Other_NT Inhibits Cognitive_Function Enhanced Cognitive Function Histamine_release->Cognitive_Function Modulates Other_NT->Cognitive_Function Modulates

Caption: Simplified signaling pathway of this compound.

Clinical Efficacy in Alzheimer's Disease

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as a monotherapy in 196 subjects with mild-to-moderate Alzheimer's disease.[5] The primary endpoints were the change from baseline in the Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery at Week 16.[5]

Outcome MeasureThis compoundPlaceboEffect Size (ES)p-value
Episodic Memory (CogState) ImprovementLess Improvement0.350.0495
Executive Function/Working Memory (CogState) No significant improvementNo significant improvement-NS
ADAS-Cog No significant changeNo significant change-NS

Table 1: Efficacy of this compound in Mild-to-Moderate Alzheimer's Disease. [5]

While this compound demonstrated a statistically significant improvement in episodic memory, it did not show a benefit in executive function or on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[5] The most common adverse events were headache, dizziness, and sleep disturbances.[5]

Comparison with Standard of Care: Donepezil

Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for mild to moderate Alzheimer's disease. Clinical trials have shown that donepezil produces modest improvements in cognitive function as measured by the ADAS-Cog.[6][7][8] In a 24-week trial, patients treated with 5 mg/day and 10 mg/day of donepezil showed a significant improvement in ADAS-Cog scores compared to placebo.[8] While a direct head-to-head trial is unavailable, the lack of a significant effect of this compound on the ADAS-Cog suggests that its cognitive-enhancing effects may be more selective than those of donepezil.

Clinical Efficacy in Schizophrenia

The efficacy of this compound for cognitive impairment associated with schizophrenia was assessed in a Phase II exploratory, randomized, double-blind, placebo-controlled study involving 50 stable outpatients on antipsychotic therapy.[9] The primary endpoint was the CogState Schizophrenia Battery (CSSB) Composite Score.[9]

Outcome MeasureThis compoundPlaceboEffect Size (ES)95% CI
CSSB Composite Score Small positive effect-0.29-0.40, 0.99
CSSB Processing Speed -Favored-0.46-
MATRICS Consensus Cognitive Battery Neutral/Favored Placebo---

Table 2: Efficacy of this compound in Cognitive Impairment in Schizophrenia. [9]

This compound was associated with a small positive effect on the overall cognitive score but did not show a broad beneficial effect across all cognitive domains, with processing speed favoring the placebo group.[9] The effects on the MATRICS Consensus Cognitive Battery (MCCB) were mostly neutral or favored placebo.[9] The drug was generally well-tolerated.[9]

Comparison with Atypical Antipsychotics

Atypical antipsychotics are the standard of care for managing psychotic symptoms in schizophrenia. While their primary efficacy is on positive symptoms, their effects on cognitive deficits are modest at best. Some studies have suggested that certain atypical antipsychotics, like olanzapine, may improve specific cognitive domains, such as verbal learning and memory.[10][11] However, a direct comparison of the cognitive effects of this compound and atypical antipsychotics using the same comprehensive cognitive batteries is not available. The small and selective effect of this compound on cognition in schizophrenia patients already receiving antipsychotics suggests a limited adjunctive role in this patient population.

Potential in Relapsing-Remitting Multiple Sclerosis (RRMS)

A Phase II, randomized, single-blind, placebo-controlled study investigated the potential of this compound to promote remyelination in 131 patients with RRMS.[12] The co-primary endpoints were the mean changes in post-lesion magnetization transfer ratio (MTR), a marker of myelination.[12]

Outcome Measure (Change in Normalized MTR)Effect Size (ES)90% Confidence Interval (CI)
Gadolinium-Enhanced (GdE) Lesions 0.3440.018, 0.671
Delta-MTR Defined Lesions 0.243-0.112, 0.598

Table 3: Remyelinating Activity of this compound in RRMS. [12]

This compound was associated with a small positive effect on remyelination in GdE lesions.[12] The overall incidence of adverse events was similar to placebo, although insomnia was more common with this compound.[12] These findings suggest a potential novel therapeutic avenue for promoting myelin repair in MS.

Experimental Protocols

Alzheimer's Disease Study (Grove et al., 2014)
  • Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Participants: 196 subjects with a diagnosis of probable mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-24).[5]

  • Intervention: Oral this compound (n=97) or placebo (n=99) once daily. This compound was titrated up from 10µg to a maximum of 80µg over 4 weeks, followed by a 12-week maintenance phase.[5]

  • Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the CogState Episodic Memory and Executive Function/Working Memory composite scores at Week 16. Secondary endpoints included the ADAS-Cog and other clinical measures.[5]

Screening Screening (N=196) MMSE 16-24 Randomization Randomization Screening->Randomization GSK_Arm This compound (n=97) Titration (4 wks) Maintenance (12 wks) Randomization->GSK_Arm Placebo_Arm Placebo (n=99) Titration (4 wks) Maintenance (12 wks) Randomization->Placebo_Arm Endpoint Week 16 Assessment CogState Battery ADAS-Cog GSK_Arm->Endpoint Placebo_Arm->Endpoint Recruitment Recruitment (N=50) Stable Schizophrenia Randomization Randomization Recruitment->Randomization GSK_Arm This compound 7 weeks (4-week titration) Randomization->GSK_Arm Placebo_Arm Placebo 7 weeks (4-week titration) Randomization->Placebo_Arm Assessment Endpoint Assessment CSSB MCCB GSK_Arm->Assessment Placebo_Arm->Assessment

References

GSK239512 Clinical Trials for Alzheimer's Disease: A Comparative Analysis of Limited Success

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of effective treatments for Alzheimer's disease (AD) has been fraught with challenges, with numerous promising candidates failing to demonstrate significant clinical benefit in late-stage trials. One such candidate was GSK239512, a potent and selective histamine H3 receptor antagonist developed by GlaxoSmithKline. Despite a strong preclinical rationale and initial positive signals, clinical trials of this compound in patients with mild-to-moderate AD ultimately showed limited success, leading to the discontinuation of its development for this indication. This guide provides a comprehensive comparison of the this compound clinical trial data with established and emerging treatments for AD, offering insights into the potential reasons for its shortcomings.

The Rationale for Targeting the Histamine H3 Receptor in Alzheimer's Disease

The histamine H3 receptor is a presynaptic autoreceptor that negatively modulates the release of histamine and other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes.[1][2] The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in acetylcholine is a key contributor to the cognitive decline observed in patients.[3] By blocking the H3 receptor, this compound was expected to increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing cognitive function. Preclinical studies in animal models of AD demonstrated pro-cognitive effects of H3 receptor antagonists, providing a solid foundation for clinical investigation.[1]

Limited Efficacy in Clinical Trials

A key Phase II clinical trial investigating this compound as a monotherapy in 196 subjects with mild-to-moderate AD revealed the compound's limitations.[2][4][5] While the drug was generally well-tolerated, it failed to meet its primary efficacy endpoints.[2][4]

The study showed a statistically significant improvement in episodic memory compared to placebo; however, there were no significant effects on executive function, working memory, or other cognitive domains.[2][4] Crucially, this compound did not demonstrate any benefit on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standard measure of cognitive function in AD trials.[2][4] This lack of broad cognitive enhancement was a significant factor in the decision to halt its development for Alzheimer's disease.

Comparative Analysis with Other Therapeutic Strategies

To understand the limited success of this compound, it is essential to compare its performance with other therapeutic agents for Alzheimer's disease, each with distinct mechanisms of action.

Established Therapies: Cholinesterase Inhibitors and NMDA Receptor Antagonists

The standard of care for mild-to-moderate AD for many years has been cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine.[3][6] These drugs work by inhibiting the breakdown of acetylcholine, thereby increasing its availability in the brain.[3][6] For moderate-to-severe AD, the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine, is often used.[7][8] Memantine protects neurons from the excitotoxic effects of excessive glutamate.[7][8]

As the tables below illustrate, these established therapies have consistently demonstrated modest but statistically significant benefits across multiple cognitive and functional domains in large-scale clinical trials.

Emerging Therapies: Anti-Amyloid Monoclonal Antibodies

A more recent and highly debated therapeutic approach involves targeting the underlying pathology of AD, specifically the accumulation of amyloid-beta (Aβ) plaques. Aducanumab, a monoclonal antibody that targets aggregated forms of Aβ, was controversially approved by the FDA based on its ability to reduce amyloid plaques, although its clinical benefit remains a subject of intense discussion.[9][10][11][12][13]

Quantitative Comparison of Efficacy Data

The following tables summarize the key efficacy data from clinical trials of this compound and comparator drugs.

Table 1: Comparison of Efficacy on Cognitive and Global Function

Drug (Trial)Mechanism of ActionPrimary Efficacy Endpoint(s)Change from Baseline (Drug vs. Placebo)p-value
This compound Histamine H3 Receptor AntagonistEpisodic Memory & Executive Function/Working Memory (CogState NTB)Episodic Memory: ES = 0.350.0495
ADAS-CogNo significant differenceNS
Donepezil Acetylcholinesterase InhibitorADAS-Cog, CIBIC-plusADAS-Cog: -2.9 to -3.1 points<0.001
CIBIC-plus: 0.3 to 0.4 points≤0.008
Rivastigmine Acetylcholinesterase InhibitorADAS-Cog, CIBIC-plusADAS-Cog: -2.1 to -4.9 points<0.05
CIBIC-plus: Significant improvement<0.001
Galantamine Acetylcholinesterase Inhibitor & Nicotinic Receptor ModulatorADAS-Cog, CIBIC-plusADAS-Cog: -3.15 to -4.1 points<0.001
CIBIC-plus: Significant improvement<0.05
Memantine NMDA Receptor AntagonistADAS-Cog, CIBIC-plusADAS-Cog: -2.0 points0.03
CIBIC-plus: 60% vs 52% response rate (improved/stable)0.227
Aducanumab (EMERGE) Anti-Amyloid Monoclonal AntibodyCDR-SB-0.39 (22% slowing of decline)0.012
ADAS-Cog13-1.4 (27% slowing of decline)0.010

NS: Not Significant; ES: Effect Size; CDR-SB: Clinical Dementia Rating-Sum of Boxes. Data compiled from multiple sources.[2][4][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Table 2: Comparison of Safety and Tolerability

DrugCommon Adverse Events
This compound Headache, dizziness, sleep disturbances[2][4]
Cholinesterase Inhibitors Nausea, vomiting, diarrhea, anorexia[6][14]
Memantine Dizziness, headache, confusion, constipation[7]
Aducanumab Amyloid-Related Imaging Abnormalities (ARIA), headache, falls[9][10]

Experimental Protocols: A Glimpse into Trial Design

The design of clinical trials plays a critical role in evaluating the efficacy and safety of a new drug. Below are simplified overviews of the experimental protocols for the pivotal trials of this compound and its comparators.

This compound Phase II Monotherapy Trial
  • Objective: To evaluate the efficacy and safety of this compound in subjects with mild-to-moderate probable Alzheimer's disease.[2][4][28]

  • Design: 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[2][4][28]

  • Patient Population: 196 subjects with mild-to-moderate AD (Mini-Mental State Examination [MMSE] score of 16-24).[2][4]

  • Dosing: Oral this compound (n=97) or placebo (n=99) once daily. This compound was up-titrated in a flexible manner from 10 to 80 µg over 4 weeks, followed by a 12-week maintenance phase.[2][4]

  • Primary Endpoints: Change from baseline in Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery (NTB) at Week 16.[2][4]

  • Secondary Endpoints: Changes in other cognitive domains and clinical measures, including the ADAS-Cog.[2][4]

Donepezil Pivotal Trial
  • Objective: To evaluate the efficacy and safety of donepezil in patients with mild to moderate Alzheimer's disease.[14]

  • Design: 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[14]

  • Patient Population: Patients with probable AD.[14]

  • Dosing: Placebo, 5 mg/day donepezil, or 10 mg/day donepezil.[14]

  • Primary Endpoints: Change from baseline in ADAS-cog and Clinician's Interview Based Assessment of Change-Plus (CIBIC-plus).[14]

Aducanumab (EMERGE and ENGAGE) Trials
  • Objective: To evaluate the efficacy and safety of aducanumab in patients with early Alzheimer's disease.[9][10][11]

  • Design: Two 18-month, randomized, double-blind, placebo-controlled, global Phase 3 studies.[9][10][11]

  • Patient Population: Patients aged 50-85 years with early AD (Mild Cognitive Impairment due to AD or mild AD dementia) and confirmed amyloid pathology.[9][10]

  • Dosing: Intravenous infusions of low-dose aducanumab, high-dose aducanumab, or placebo every 4 weeks.[9][10]

  • Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[9][10]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of the different drug classes and a generalized experimental workflow for an Alzheimer's disease clinical trial.

Signaling_Pathways cluster_0 Histamine H3 Receptor Antagonist (this compound) cluster_1 Cholinesterase Inhibitor (e.g., Donepezil) cluster_2 NMDA Receptor Antagonist (Memantine) cluster_3 Anti-Amyloid Monoclonal Antibody (Aducanumab) H3R Histamine H3 Receptor Histamine_Release Increased Histamine Release H3R->Histamine_Release Inhibits ACh_Release Increased Acetylcholine Release H3R->ACh_Release Inhibits Glu_Release Increased Glutamate Release H3R->Glu_Release Inhibits This compound This compound This compound->H3R Blocks Cognition_H3 Potential Cognitive Enhancement Histamine_Release->Cognition_H3 ACh_Release->Cognition_H3 Glu_Release->Cognition_H3 AChE Acetylcholinesterase (AChE) ACh_Breakdown Reduced ACh Breakdown AChE->ACh_Breakdown Donepezil Donepezil Donepezil->AChE Inhibits ACh_Levels Increased ACh Levels Cognition_AChE Cognitive Enhancement ACh_Levels->Cognition_AChE NMDAR NMDA Receptor Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Memantine Memantine Memantine->NMDAR Blocks Glu_Binding Glutamate Glu_Binding->NMDAR Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Aducanumab Aducanumab Abeta_Plaques Amyloid-beta Plaques Aducanumab->Abeta_Plaques Binds to Microglia Microglia Abeta_Plaques->Microglia Activates Plaque_Clearance Plaque Clearance Microglia->Plaque_Clearance Downstream_Effects Potential Slowing of Neurodegeneration Plaque_Clearance->Downstream_Effects

Caption: Mechanisms of Action for Different Alzheimer's Drug Classes.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Cognitive, Functional, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Period Treatment Period (Drug vs. Placebo) Randomization->Treatment_Period Follow_up Follow-up Assessments (Regular Intervals) Treatment_Period->Follow_up Safety Safety Monitoring (Adverse Events) Treatment_Period->Safety Endpoint Primary & Secondary Endpoint Analysis Follow_up->Endpoint

Caption: Generalized Workflow of an Alzheimer's Disease Clinical Trial.

Conclusion: Why Did this compound Fall Short?

The limited success of this compound in Alzheimer's disease clinical trials can be attributed to several potential factors:

  • Lack of Broad Efficacy: While showing a modest effect on a specific domain of memory, the drug failed to produce a generalized improvement in cognitive function that would be clinically meaningful for patients. This contrasts with cholinesterase inhibitors and memantine, which, despite their modest effects, show benefits across a wider range of cognitive and functional measures.

  • Complexity of Alzheimer's Pathophysiology: The "one target, one drug" approach may be insufficient for a multifaceted disease like Alzheimer's. While enhancing neurotransmission is a valid strategy, it may not be enough to overcome the widespread neuronal damage and network dysfunction caused by the underlying pathology.

  • Potential for a Class Effect: Other histamine H3 receptor antagonists have also failed to demonstrate efficacy in AD trials, suggesting that this mechanism of action may not be a viable therapeutic strategy for this disease.

  • Comparison to Standard of Care: For a new drug to be successful, it must demonstrate a significant advantage over existing treatments. The modest and narrow effects of this compound did not offer a compelling reason to pursue it over the established and better-understood cholinesterase inhibitors and memantine.

The story of this compound serves as a valuable lesson in the complex landscape of Alzheimer's drug development. While the rationale was sound, the clinical reality highlighted the immense challenge of translating a specific neurochemical modulation into a broad and meaningful clinical benefit for patients. Future research will likely focus on combination therapies and novel targets that address the multifaceted nature of this devastating disease.

References

Safety Operating Guide

Proper Disposal Procedures for GSK239512: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of GSK239512, a potent and selective H3 receptor antagonist used in research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), this compound should be handled and disposed of with the caution appropriate for a chemical with unknown toxicity and environmental impact. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

All personnel handling this compound should be thoroughly trained in general laboratory safety protocols. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Safety and Handling ParameterRecommendation
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Engineering Controls Use in a certified chemical fume hood.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response In case of a spill, isolate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
First Aid: Eyes Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
First Aid: Skin Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
First Aid: Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
First Aid: Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of research chemicals of unknown hazard.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 2: Container Labeling

Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: 720691-69-0

  • An indication of the hazards: "Caution: Research Chemical of Unknown Toxicity"

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Storage of Waste

Store the labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact your Institutional EHS Office: Your primary point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) office. Inform them that you have a research chemical for disposal for which a specific SDS is not available. They will provide guidance on the specific procedures for your institution.

  • Licensed Waste Disposal Contractor: Your EHS office will coordinate the pickup and disposal of the waste through a licensed and certified hazardous waste disposal contractor. Do not attempt to dispose of this compound through regular trash or down the drain.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GSK239512_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal start Generation of this compound Waste segregate Segregate Solid and Liquid Waste start->segregate label_container Label Waste Container Correctly segregate->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs follow_guidance Follow EHS Guidance contact_ehs->follow_guidance SDS Unavailable contractor_pickup Arrange for Pickup by Licensed Contractor follow_guidance->contractor_pickup end Proper Disposal Complete contractor_pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document refers to standard laboratory safety and waste disposal protocols. For detailed experimental procedures involving the use of this compound, researchers should consult their specific research protocols and institutional guidelines. In the absence of a specific SDS, the procedures outlined in this guide, which are based on handling chemicals of unknown toxicity, should be considered the primary operational protocol for disposal.[3][4]

References

Safeguarding Researchers: A Comprehensive Guide to Handling GSK239512

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK239512. The following procedural guidance outlines essential personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

This compound is a potent and brain-penetrant histamine H3 receptor antagonist developed for research in neurodegenerative disorders such as Alzheimer's disease.[1][2] Due to its high potency and investigational nature, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in powder form, which poses the greatest risk of inhalation.[3]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 certified, chemical splash gogglesProtects eyes from splashes of solutions containing this compound.[4][5][6]
Face ShieldWorn over safety gogglesRecommended when there is a significant risk of splashes or aerosols, especially when handling larger quantities.[4][5][6]
Hand Protection Disposable Nitrile GlovesDouble-gloving recommendedProvides a barrier against skin contact. Double-gloving adds an extra layer of protection.[6][7]
Body Protection Laboratory CoatFlame-resistant, fully buttoned with tight cuffsProtects skin and personal clothing from contamination.[4][5]
Respiratory Protection N95 Respirator or higherBased on risk assessment of the procedureEssential when handling the powdered form of this compound to prevent inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe research environment. The following workflow outlines the key steps from preparation to disposal.

GSK239512_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe 1. weigh Weigh in Ventilated Enclosure gather_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. experiment Conduct Experiment dissolve->experiment 4. decontaminate Decontaminate Surfaces experiment->decontaminate 5. dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid 6a. dispose_solid Dispose of Solid Waste decontaminate->dispose_solid 6b. remove_ppe Doff PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe 7.

Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Decontamination and Disposal Procedures

Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.

ProcedureInstructions
Surface Decontamination - All surfaces and equipment in direct contact with this compound should be decontaminated. - Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
Liquid Waste Disposal - Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[8] - Do not dispose of down the drain.[8]
Solid Waste Disposal - All contaminated solid waste (e.g., gloves, pipette tips, vials) should be collected in a clearly labeled hazardous waste container.[8]
Regulatory Compliance - All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.[9]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Given that this compound is a potent compound, all laboratory personnel must be thoroughly trained in these procedures before handling the substance. Adherence to these guidelines is essential for ensuring the safety of all researchers and maintaining a compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK239512
Reactant of Route 2
Reactant of Route 2
GSK239512

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.